molecular formula C8H17N B1218968 Cyclooctanamine CAS No. 5452-37-9

Cyclooctanamine

Cat. No.: B1218968
CAS No.: 5452-37-9
M. Wt: 127.23 g/mol
InChI Key: HSOHBWMXECKEKV-UHFFFAOYSA-N
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Description

Cyclooctanamine (CAS 5452-37-9), also known as cyclooctylamine, is an eight-membered cyclic amine with the molecular formula C8H17N and a molecular weight of 127.23 g/mol . This compound serves as a versatile building block in organic synthesis and pharmaceutical research. Its primary research value lies in its role as a model ligand in computational chemistry for validating methods that calculate Gibbs energies of binding in ligand-receptor systems, as demonstrated in the SAMPL8 host-guest challenge . In drug discovery, this compound's structure is utilized to create more complex molecules; for instance, it is a precursor to derivatives like N-(butan-2-yl)this compound, which are investigated for potential biological activities . The mechanism of action for this compound derivatives typically involves interaction with biological targets, such as enzymes or receptors, where the amine group can participate in hydrogen bonding and the bulky, conformationally flexible cyclooctane ring influences steric interactions and binding affinity . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclooctanamine
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InChI

InChI=1S/C8H17N/c9-8-6-4-2-1-3-5-7-8/h8H,1-7,9H2
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InChI Key

HSOHBWMXECKEKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H17N
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DSSTOX Substance ID

DTXSID9063900
Record name Cyclooctanamine
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Molecular Weight

127.23 g/mol
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CAS No.

5452-37-9
Record name Cyclooctylamine
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Record name Cyclooctylamine
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Foundational & Exploratory

Cyclooctanamine (CAS 5452-37-9): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclooctanamine, with the CAS number 5452-37-9, is a primary aliphatic amine featuring a cyclooctyl scaffold. This eight-membered carbocyclic ring provides a unique three-dimensional geometry, making it an intriguing building block for medicinal chemistry and materials science. Its applications are primarily noted in its role as a versatile chemical intermediate for the synthesis of more complex molecules, including those with potential pharmaceutical applications. This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, synthesis methodologies, and safety information for this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Identification Properties

This compound is a clear, colorless to light yellow liquid at room temperature. The key identifying and physical properties are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₈H₁₇N
Molecular Weight 127.23 g/mol
CAS Number 5452-37-9
Appearance Clear colorless to light yellow liquid
Melting Point -48 °C
Boiling Point 190 °C
Density 0.928 g/mL at 25 °C
Refractive Index (n20/D) 1.482
Water Solubility 10.2 g/L at 20 °C
pKa 11.03 ± 0.20 (Predicted)
Flash Point 63 °C (145 °F)
SMILES NC1CCCCCCC1
InChIKey HSOHBWMXECKEKV-UHFFFAOYSA-N

Spectroscopic Characterization

Detailed spectroscopic data is essential for the unambiguous identification and quality control of this compound. While publicly accessible high-resolution spectra are limited, the expected spectral features based on its structure are described below.

¹H NMR Spectroscopy

In a typical ¹H NMR spectrum, one would expect to see a complex multiplet for the fourteen methylene (B1212753) protons (CH₂) of the cyclooctyl ring, likely in the range of 1.2-1.8 ppm. The single proton attached to the carbon bearing the amino group (CH-N) would likely appear as a multiplet around 2.5-3.0 ppm. The two protons of the primary amine (NH₂) would typically appear as a broad singlet, the chemical shift of which is concentration and solvent dependent but can be expected in the range of 1.0-3.5 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show five distinct signals due to the symmetry of the cyclooctyl ring. The carbon atom bonded to the nitrogen (C-N) would be the most downfield of the aliphatic carbons, likely appearing in the 50-60 ppm range. The other four signals corresponding to the remaining methylene carbons of the ring would appear at higher field strengths, typically between 25 and 35 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound, as a primary amine, is characterized by several key absorptions. A pair of medium-intensity peaks in the 3400-3300 cm⁻¹ region corresponds to the asymmetric and symmetric N-H stretching vibrations. A medium to strong N-H bending (scissoring) vibration is expected between 1650-1580 cm⁻¹. The C-N stretching vibration for an aliphatic amine should appear in the 1250–1020 cm⁻¹ range. A broad, strong N-H wagging band can also be observed between 910-665 cm⁻¹.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for this compound would be observed at an m/z of 127. The fragmentation pattern would likely involve the loss of the amino group or alpha-cleavage, leading to characteristic fragment ions.

Synthesis and Reactivity

This compound can be synthesized through several established methods in organic chemistry. The choice of method may depend on the available starting materials, scale, and desired purity.

Synthesis Methodologies
  • Reduction of Cyclooctanone (B32682) Oxime: This is a common and straightforward method for preparing primary amines from ketones. Cyclooctanone is first converted to cyclooctanone oxime by reaction with hydroxylamine. The resulting oxime is then reduced to this compound using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., using Raney nickel or platinum on carbon).

  • Ritter Reaction: The Ritter reaction provides a route to N-alkyl amides, which can then be hydrolyzed to the corresponding primary amine. This reaction can utilize cyclooctene (B146475) or cyclooctanol (B1193912) as the starting material, which forms a carbocation in the presence of a strong acid. This carbocation is then trapped by a nitrile (e.g., acetonitrile), and subsequent hydrolysis yields the amine.

  • Leuckart Reaction: This method involves the reductive amination of a ketone, in this case, cyclooctanone. The reaction is typically carried out using ammonium (B1175870) formate (B1220265) or formamide (B127407) at high temperatures. The initial product is the N-formyl derivative, which upon hydrolysis, yields this compound.

Below is a generalized workflow for the synthesis of this compound via the reduction of its oxime.

G Synthesis Workflow: Reduction of Cyclooctanone Oxime start Cyclooctanone oxime Cyclooctanone Oxime start->oxime Oximation reagent1 Hydroxylamine (NH2OH) reagent1->oxime product This compound oxime->product Reduction reagent2 Reducing Agent (e.g., LiAlH4 or H2/Catalyst) reagent2->product purification Purification (e.g., Distillation) product->purification

Synthesis of this compound via Oxime Reduction.
Chemical Reactivity

As a primary amine, this compound exhibits nucleophilic properties and undergoes reactions typical for this functional group. The lone pair of electrons on the nitrogen atom allows it to react with a variety of electrophiles.

G General Reactivity of this compound amine This compound (Nucleophile) product N-Substituted this compound Derivative (e.g., Amide, Secondary Amine) amine->product electrophile Electrophile (e.g., Acyl Chloride, Alkyl Halide) electrophile->product Nucleophilic attack

Nucleophilic reactions of this compound.

Common reactions include:

  • Acylation: Reaction with acyl chlorides or anhydrides to form N-cyclooctyl amides.

  • Alkylation: Reaction with alkyl halides to produce secondary and tertiary amines.

  • Schiff Base Formation: Condensation with aldehydes or ketones to form imines.

Applications in Research and Drug Development

While specific biological activities for this compound itself are not widely reported in the literature, the cyclooctyl scaffold is of interest in medicinal chemistry. The conformational flexibility of the eight-membered ring allows for the presentation of substituents in a variety of spatial orientations, which can be advantageous for optimizing interactions with biological targets. Research into eight-membered cyclic amines as novel scaffolds for drug discovery has highlighted their potential due to their three-dimensional diversity and presence in some bioactive natural products. Derivatives of cyclooctane (B165968) have been investigated for various therapeutic areas, including their use as antimicrobial agents. Therefore, this compound serves as a valuable starting material for generating libraries of diverse compounds for screening in drug discovery programs.

Safety and Handling

This compound is classified as a corrosive substance. It can cause burns upon contact with skin and eyes. When handling this chemical, it is imperative to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All work should be conducted in a well-ventilated area or under a chemical fume hood.

Hazard and Safety Information

CategoryInformationReference(s)
Hazard Codes C (Corrosive)
Risk Statements R34: Causes burns.
Safety Statements S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.S36/37/3

An In-Depth Technical Guide to the Molecular Structure and Conformation of Cyclooctanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooctanamine, a primary amine derivative of the eight-membered cycloalkane, cyclooctane (B165968), presents a complex and fascinating conformational landscape. Due to the inherent flexibility of the cyclooctane ring, this molecule can adopt a variety of spatial arrangements that significantly influence its physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the predicted molecular structure and conformational preferences of this compound, drawing upon the extensive research conducted on the parent cyclooctane ring system. While specific experimental data for this compound is limited in the current scientific literature, this document extrapolates from established principles to offer a robust theoretical framework for understanding its behavior. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, materials science, and organic synthesis who are interested in the unique structural characteristics of medium-sized cyclic amines.

Introduction: The Conformational Complexity of Eight-Membered Rings

Cyclooctane is widely recognized as one of the most conformationally intricate cycloalkanes.[1] Its eight-membered ring possesses a high degree of flexibility, leading to a multitude of low-energy conformations. The introduction of a substituent, such as an amino group in this compound, further influences the conformational equilibrium by introducing new steric and electronic interactions. Understanding the preferred conformations of this compound is crucial for predicting its reactivity, designing derivatives with specific three-dimensional structures, and elucidating its interactions with biological targets in drug discovery.

Predicted Conformational Isomers of this compound

Based on extensive computational and experimental studies of cyclooctane, the conformational landscape of this compound is expected to be dominated by several key low-energy structures. The primary conformations of the cyclooctane ring are variations of the boat-chair (BC) , crown , boat-boat (BB) , and twist-chair-chair (TCC) forms. Of these, the boat-chair conformation is generally considered the most stable for cyclooctane and is therefore predicted to be the dominant conformation for this compound as well.[1]

The position of the amino group on the cyclooctane ring—axial versus equatorial—will further differentiate the stability of these conformers.

The Boat-Chair (BC) Conformation: The Predicted Global Minimum

The boat-chair conformation of the cyclooctane ring is the most stable arrangement.[1] In this compound, the amino group can occupy either a pseudo-axial or a pseudo-equatorial position on this framework.

  • Equatorial this compound (in Boat-Chair Conformation): This conformer is predicted to be the most stable. The equatorial position minimizes steric hindrance between the amino group and the hydrogen atoms of the cyclooctane ring. This arrangement allows for maximum separation between the substituent and the rest of the ring, reducing transannular strain.

  • Axial this compound (in Boat-Chair Conformation): The axial conformer is expected to be higher in energy due to increased steric interactions with the axial hydrogens on the same side of the ring.

Quantitative Conformational Analysis: An Extrapolation

ConformationPredicted Relative Energy (kcal/mol) for CyclooctanePredicted Dihedral Angle Ranges (degrees) for Cyclooctane
Boat-Chair (BC)0.0-120 to -60 and 60 to 120
Crown~1.5 - 2.0~90 to 110
Boat-Boat (BB)~2.0 - 3.0Variable
Twist-Chair-Chair (TCC)~2.5 - 3.5Variable

Note: This data is for the unsubstituted cyclooctane ring and serves as an approximation for this compound. The presence of the amino group will alter these values.

Experimental and Computational Methodologies for Conformational Analysis

Determining the precise conformational preferences of a flexible molecule like this compound requires a combination of experimental and computational techniques.

Experimental Protocols

A definitive experimental elucidation of this compound's conformation would likely involve the following methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Protocol: Low-temperature NMR studies are essential to slow down the rapid interconversion between conformers. By cooling the sample, it is possible to "freeze out" individual conformations and observe their distinct NMR signals.

    • Data Acquisition: Key parameters to measure include proton-proton coupling constants (³JHH), which are related to dihedral angles via the Karplus equation, and Nuclear Overhauser Effect (NOE) enhancements, which provide information about through-space distances between protons.

    • Sample Preparation: A solution of this compound in a low-freezing point solvent (e.g., deuterated methanol, deuterated chloroform/freon mixture) would be prepared. Spectra would be acquired at progressively lower temperatures until the signals for individual conformers are resolved.

  • X-ray Crystallography:

    • Protocol: The most direct method for determining the solid-state conformation is single-crystal X-ray diffraction. This requires the synthesis of a crystalline derivative of this compound, such as a hydrochloride or hydrobromide salt.

    • Crystal Growth: Crystals can be grown by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent system.

    • Data Analysis: The resulting crystal structure would provide precise bond lengths, bond angles, and dihedral angles, unequivocally identifying the conformation adopted in the solid state.

Computational Chemistry Workflows

Computational modeling is a powerful tool for exploring the potential energy surface of this compound and identifying its low-energy conformers.

computational_workflow start Initial 3D Structure Generation conf_search Conformational Search (e.g., Molecular Mechanics) start->conf_search geom_opt Geometry Optimization (e.g., DFT, MP2) conf_search->geom_opt Identify unique conformers freq_calc Frequency Calculation geom_opt->freq_calc energy_analysis Relative Energy Analysis freq_calc->energy_analysis Confirm minima (no imaginary frequencies) thermo_analysis Thermodynamic Analysis energy_analysis->thermo_analysis end Predicted Conformational Population thermo_analysis->end

Caption: A typical computational workflow for conformational analysis.

Logical Relationships in Conformational Stability

The stability of different this compound conformers is governed by a delicate balance of several factors.

conformational_factors stability Overall Conformational Stability strain Ring Strain stability->strain torsional Torsional Strain (Eclipsing Interactions) stability->torsional steric Steric Hindrance (Transannular Interactions) stability->steric substituent Substituent Effects (Axial vs. Equatorial) stability->substituent

Caption: Factors influencing the conformational stability of this compound.

Conclusion and Future Directions

While the precise conformational landscape of this compound remains to be fully elucidated through dedicated experimental and computational studies, a strong theoretical framework based on the well-understood behavior of cyclooctane provides valuable insights. The boat-chair conformation with an equatorial amino group is predicted to be the most stable conformer. Future research employing low-temperature NMR spectroscopy, X-ray crystallography of its derivatives, and high-level computational modeling will be instrumental in providing definitive quantitative data on the structure and energetics of this important cyclic amine. Such studies will undoubtedly contribute to a deeper understanding of the structure-property relationships in medium-sized ring systems and aid in the rational design of novel molecules for various applications.

References

Synthesis of Cyclooctanamine from Cyclooctanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conversion of cyclooctanone (B32682) to cyclooctanamine is a pivotal transformation in organic synthesis, providing a gateway to a variety of important pharmaceutical intermediates and fine chemicals. This technical guide delineates the primary synthetic methodologies for this conversion, offering a comparative analysis of their efficacy and practicality. The core methods discussed are the Leuckart reaction, direct reductive amination, and a two-step synthesis via a cyclooctanone oxime intermediate. This document provides detailed experimental protocols, quantitative data summaries, and visual representations of the reaction pathways to aid researchers in selecting and implementing the most suitable method for their specific needs.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis from the readily available starting material, cyclooctanone, has been approached through several established chemical routes. The choice of synthetic pathway often depends on factors such as desired yield, purity, scalability, and the availability of specialized equipment and reagents. This guide provides a comprehensive overview of the most pertinent methods, focusing on procedural details and comparative quantitative outcomes.

Synthetic Methodologies

Three principal routes for the synthesis of this compound from cyclooctanone are presented:

  • The Leuckart Reaction: A classic method in amine synthesis, the Leuckart reaction utilizes ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent at elevated temperatures.[1][2][3] The reaction proceeds through an N-formylcyclooctylamine intermediate, which is subsequently hydrolyzed to yield the final primary amine.[4]

  • Direct Reductive Amination: This one-pot reaction involves the formation of an imine intermediate from cyclooctanone and ammonia (B1221849), which is then reduced in situ to this compound.[5] This method can be performed using either catalytic hydrogenation or chemical hydride reducing agents.

    • Catalytic Reductive Amination: This approach employs a metal catalyst, such as Raney Nickel, in the presence of hydrogen gas and ammonia.[6]

    • Chemical Hydride Reductive Amination: Milder reducing agents, such as sodium borohydride (B1222165), are used in conjunction with an ammonium salt like ammonium chloride or ammonium carbonate.[5]

  • Synthesis via Cyclooctanone Oxime: This two-step process first involves the conversion of cyclooctanone to cyclooctanone oxime, followed by the reduction of the oxime to the corresponding primary amine.[1] Strong reducing agents like lithium aluminum hydride are typically employed for the reduction step.[1][7]

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the quantitative data associated with each synthetic method, allowing for a direct comparison of their efficiencies.

MethodReagentsReaction ConditionsYield (%)PurityNotes
Leuckart Reaction Cyclooctanone, Ammonium formate160-170°C, several hours, followed by acid hydrolysisModerateVariableHigh temperatures can lead to side products.[4][8]
Catalytic Reductive Amination Cyclooctanone, Ammonia, H₂, Raney NickelElevated pressure and temperature (e.g., 50-100°C, atmospheric to high pressure)Good to ExcellentHighRequires specialized hydrogenation equipment.[9][10]
Chemical Hydride Reductive Amination Cyclooctanone, Ammonium chloride, Sodium borohydride, Methanol (B129727)Room temperature to gentle refluxGoodGoodMilder conditions and simpler setup compared to catalytic hydrogenation.[11][12]
Synthesis via Cyclooctanone Oxime 1. Cyclooctanone, Hydroxylamine (B1172632) hydrochloride, Sodium acetate2. Cyclooctanone oxime, Lithium aluminum hydride, Diethyl ether1. Room temperature2. RefluxGood to Excellent (for reduction step)HighTwo-step process; requires handling of highly reactive LiAlH₄.[1]

Experimental Protocols

Leuckart Reaction

Step 1: Formation of N-Formylcyclooctylamine

  • In a round-bottom flask equipped with a reflux condenser, a mixture of cyclooctanone (1 mole) and ammonium formate (2-3 moles) is prepared.[2]

  • The mixture is heated to 160-170°C and maintained at this temperature for 4-6 hours.[8] Carbon dioxide evolution will be observed.

  • After cooling, the excess ammonium formate is removed.

Step 2: Hydrolysis to this compound

  • The crude N-formylcyclooctylamine is transferred to a new flask.

  • Concentrated hydrochloric acid is added, and the mixture is refluxed for several hours to effect hydrolysis.[8]

  • The solution is cooled and made alkaline with a strong base (e.g., NaOH) to liberate the free amine.

  • The this compound is then extracted with an organic solvent (e.g., diethyl ether), dried over an anhydrous salt (e.g., Na₂SO₄), and purified by distillation.

Direct Reductive Amination
  • A high-pressure autoclave is charged with cyclooctanone, a solvent (e.g., methanol or ethanol), and Raney Nickel catalyst (typically 5-10% by weight of the ketone).[9]

  • The vessel is sealed, purged with nitrogen, and then filled with ammonia to a desired pressure.

  • Hydrogen gas is introduced to the desired reaction pressure.

  • The mixture is heated to 50-100°C with vigorous stirring.[10]

  • The reaction is monitored by the cessation of hydrogen uptake.

  • After cooling and venting, the catalyst is carefully filtered off.

  • The solvent is removed under reduced pressure, and the resulting this compound is purified by distillation.

  • To a solution of cyclooctanone (1 equivalent) and ammonium chloride (1-1.5 equivalents) in methanol, sodium borohydride (1.5-2 equivalents) is added portion-wise at 0-10°C.[11]

  • The reaction mixture is then stirred at room temperature or gently refluxed for several hours until the reaction is complete (monitored by TLC or GC).

  • The solvent is evaporated under reduced pressure.

  • The residue is treated with aqueous acid (e.g., HCl) to destroy excess borohydride.

  • The solution is then made basic with NaOH, and the product is extracted with an organic solvent.

  • The organic layer is dried and concentrated, and the this compound is purified by distillation.

Synthesis via Cyclooctanone Oxime

Step 1: Synthesis of Cyclooctanone Oxime

  • In a flask, dissolve hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (B1210297) (1.5 equivalents) in water.[1]

  • Add cyclooctanone (1 equivalent) and enough ethanol (B145695) to form a clear solution.

  • Stir the solution at room temperature overnight.

  • Remove the ethanol by distillation.

  • Extract the aqueous layer with diethyl ether.

  • Dry the ether extract and evaporate the solvent to obtain crude cyclooctanone oxime, which can be purified by recrystallization or used directly in the next step.

Step 2: Reduction of Cyclooctanone Oxime to this compound

  • In a dry three-necked flask equipped with a dropping funnel, reflux condenser, and mechanical stirrer, a suspension of lithium aluminum hydride (LiAlH₄, 1.5-2 equivalents) in anhydrous diethyl ether is prepared under an inert atmosphere (e.g., nitrogen or argon).[1]

  • A solution of cyclooctanone oxime (1 equivalent) in anhydrous diethyl ether is added dropwise at a rate that maintains a gentle reflux.[1]

  • After the addition is complete, the mixture is refluxed for an additional 30 minutes.[1]

  • The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • The resulting granular precipitate is filtered off and washed with ether.

  • The combined ether filtrates are dried over anhydrous sodium sulfate.

  • The ether is removed by distillation, and the resulting this compound is purified by fractional distillation under reduced pressure.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic methodologies.

G start Cyclooctanone n_formyl N-Formylcyclooctylamine (Intermediate) start->n_formyl Leuckart Reaction leuckart_reagent Ammonium Formate (High Temperature) leuckart_reagent->n_formyl end This compound n_formyl->end Hydrolysis hydrolysis Acid Hydrolysis hydrolysis->end

Caption: Leuckart Reaction Pathway.

G start Cyclooctanone imine Cyclooctanimine (Intermediate) start->imine Condensation reagents Ammonia + Reducing Agent (e.g., H₂/Raney Ni or NaBH₄) reagents->imine end This compound imine->end Reduction

Caption: Direct Reductive Amination Pathway.

G start Cyclooctanone oxime Cyclooctanone Oxime (Intermediate) start->oxime Oximation oxime_reagent Hydroxylamine Hydrochloride oxime_reagent->oxime end This compound oxime->end Reduction reduction_reagent LiAlH₄ reduction_reagent->end

Caption: Synthesis via Cyclooctanone Oxime Intermediate.

Conclusion

The synthesis of this compound from cyclooctanone can be effectively achieved through several distinct methodologies. The Leuckart reaction offers a classic, albeit harsh, approach. Direct reductive amination, particularly with chemical hydrides like sodium borohydride, provides a milder and more convenient one-pot procedure suitable for standard laboratory settings. For high-yield and high-purity applications where specialized equipment is available, catalytic reductive amination is a powerful option. The two-step synthesis via cyclooctanone oxime followed by reduction with lithium aluminum hydride is also a robust and high-yielding method, though it requires the handling of a highly reactive reagent. The selection of the optimal synthetic route will be dictated by the specific requirements of the research or development project, including scale, desired purity, available equipment, and safety considerations. This guide provides the necessary technical details to make an informed decision and to proceed with the implementation of the chosen method.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Cyclooctanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooctanamine, a primary aliphatic amine with an eight-membered carbocyclic ring, serves as a versatile building block in organic synthesis and medicinal chemistry. Its unique conformational flexibility and basicity make it a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including detailed experimental protocols for their determination, spectroscopic data with interpretation, and an exploration of its reactivity and potential applications in drug discovery.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueReference(s)
Molecular Formula C₈H₁₇N[1][2]
Molecular Weight 127.23 g/mol [1][2]
Appearance Clear, colorless to light yellow liquid
Melting Point -48 °C
Boiling Point 190 °C
Density 0.928 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.482
pKa 11.03 ± 0.20 (Predicted)
Solubility in Water 10.2 g/L at 20 °C
Flash Point 63 °C (145 °F)

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by broad, overlapping signals for the methylene (B1212753) protons of the cyclooctyl ring due to complex conformational dynamics.

Chemical Shift (ppm)MultiplicityAssignment
~2.92mCH-NH₂
~1.76mCH₂
~1.53mCH₂, NH₂

Note: The signal for the amine protons (NH₂) is often broad and its chemical shift is dependent on solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (ppm)Assignment
~53.1C-NH₂
~35.0CH₂ adjacent to C-NH₂
~27.5CH₂
~25.8CH₂
~24.0CH₂
Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorptions for a primary amine.

Wavenumber (cm⁻¹)Vibration
3360, 3280N-H stretch (symmetric and asymmetric)
2920, 2850C-H stretch (aliphatic)
1590N-H bend (scissoring)
1080C-N stretch
Mass Spectrometry

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 127. The fragmentation pattern is dominated by α-cleavage, which is characteristic of amines. This involves the cleavage of a C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium cation. The base peak is often observed at m/z = 30, corresponding to the [CH₂=NH₂]⁺ fragment resulting from the loss of a C₇H₁₃ radical. Other significant fragments may arise from the loss of small neutral molecules and rearrangements of the cyclooctyl ring.

Chemical Reactivity

As a primary amine, this compound exhibits nucleophilic and basic properties, making it reactive towards a variety of electrophiles. Its chemical behavior is analogous to that of other primary aliphatic amines.

Acylation: Amide Bond Formation

This compound readily reacts with acylating agents such as acyl chlorides and acid anhydrides to form stable amide bonds. This is a fundamental transformation in the synthesis of many pharmaceutical compounds.

Reaction Scheme:

Sulfonylation: Sulfonamide Formation

Reaction with sulfonyl chlorides, such as dansyl chloride or tosyl chloride, in the presence of a base yields the corresponding sulfonamides. This reaction is often used for the derivatization of amines for analytical purposes or to introduce a sulfonamide moiety, a common pharmacophore.

Reaction Scheme:

Alkylation

The nitrogen atom of this compound can be alkylated by reaction with alkyl halides. This reaction can proceed to form secondary, tertiary, and even quaternary ammonium (B1175870) salts.

Reaction Scheme:

Role in Drug Development

The cyclooctyl scaffold is of growing interest in medicinal chemistry. Its three-dimensional nature and conformational flexibility can allow for optimal interactions with biological targets. Eight-membered cyclic amine derivatives are considered valuable starting points for the design of novel compound libraries for drug discovery.[3]

While specific drugs containing the this compound core are not prevalent in the market, patents describe the use of cyclic amine derivatives, including those with cyclooctane (B165968) rings, for the treatment of a range of conditions. For instance, certain cyclic amine derivatives have been investigated for their potential as neuroprotective agents by acting as antagonists of the N-methyl-D-aspartate (NMDA) receptor.[4] Other patents describe cyclic amine derivatives for their use in treating pain and inflammation-mediated diseases.[3] These examples highlight the potential of the this compound scaffold in the development of new therapeutic agents.

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties and a representative chemical reaction of this compound.

Determination of Melting Point (for low-melting solids and liquids)

Principle: The melting point is determined by observing the temperature at which the substance transitions from a solid to a liquid phase upon controlled heating. For a low-melting substance like this compound, a cryostat is employed.

Procedure:

  • Place a small sample of this compound in a capillary tube.

  • Place the capillary tube in a melting point apparatus equipped with a cooling system (cryostat).

  • Cool the sample until it solidifies completely.

  • Initiate a slow heating ramp (e.g., 1-2 °C/min).

  • Record the temperature at which the first droplet of liquid appears and the temperature at which the entire solid has melted. The range between these two temperatures is the melting point range.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Procedure (Distillation Method):

  • Place approximately 5 mL of this compound and a few boiling chips in a small distillation flask.

  • Set up a simple distillation apparatus with a condenser and a receiving flask.

  • Insert a thermometer into the distillation head, ensuring the top of the thermometer bulb is level with the side arm of the condenser.

  • Heat the flask gently.

  • Record the temperature at which the vapor condenses on the thermometer and a steady distillation rate is achieved. This temperature is the boiling point.

Determination of pKa (Potentiometric Titration)

Principle: The pKa is determined by titrating a solution of the amine with a strong acid and monitoring the pH change. The pKa corresponds to the pH at the half-equivalence point.

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Calibrate a pH meter using standard buffer solutions.

  • Place the this compound solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, known increments.

  • Record the pH after each addition of acid, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point (the point of rapid pH change).

  • Plot the pH versus the volume of acid added. The pKa is the pH at the point where half of the amine has been neutralized.

Determination of Water Solubility (Flask Method - OECD Guideline 105)

Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate. The concentration of the substance in the saturated aqueous solution is then determined analytically.

Procedure:

  • Add an excess amount of this compound to a known volume of deionized water in a flask.

  • Seal the flask and agitate it at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the undissolved material to settle.

  • Carefully withdraw a sample of the clear aqueous phase, ensuring no undissolved particles are included. Centrifugation may be necessary.

  • Determine the concentration of this compound in the aqueous sample using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), after appropriate calibration.

Synthesis of N-Cyclooctylbenzamide

Principle: This protocol describes the acylation of this compound with benzoyl chloride in the presence of a base to neutralize the HCl byproduct.

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM).

  • Add a base, such as triethylamine (B128534) (1.1 equivalents), to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add benzoyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the reaction mixture with water, a dilute acid solution (e.g., 1 M HCl) to remove excess amine, and then a saturated sodium bicarbonate solution to remove any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizations

Logical Workflow for Synthesis and Purification

synthesis_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis reactant reactant reagent reagent process process product product intermediate intermediate analysis analysis A This compound in DCM D Reaction Mixture A->D 1. Add Base B Triethylamine B->D C Benzoyl Chloride C->D 2. Add Acyl Chloride (0 °C) F Crude Product in DCM D->F 3. Aqueous Workup E Aqueous Washes (H₂O, HCl, NaHCO₃) E->F G Column Chromatography F->G 4. Dry & Concentrate H Pure N-Cyclooctylbenzamide G->H 5. Elute I Spectroscopic Analysis H->I 6. Characterize

Caption: Workflow for the synthesis and purification of N-cyclooctylbenzamide.

General Reactivity of this compound

reactivity_pathway This compound This compound amide Amide This compound->amide Acylation sulfonamide Sulfonamide This compound->sulfonamide Sulfonylation secondary_amine Secondary Amine This compound->secondary_amine Alkylation ammonium_salt Ammonium Salt This compound->ammonium_salt Protonation acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->amide sulfonyl_chloride Sulfonyl Chloride (R-SO₂Cl) sulfonyl_chloride->sulfonamide alkyl_halide Alkyl Halide (R-X) alkyl_halide->secondary_amine acid Acid (H⁺) acid->ammonium_salt

Caption: Key chemical transformations of this compound.

References

Cyclooctanamine and its Derivatives: A Technical Guide to their Synthesis and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and applications of cyclooctanamine and its derivatives, compounds of growing interest in organic synthesis and medicinal chemistry. The unique conformational flexibility of the cyclooctane (B165968) ring makes it an attractive scaffold for the development of novel therapeutic agents and complex molecular architectures. This document details key synthetic methodologies, presents quantitative data for characterization, and outlines experimental protocols for the preparation of these valuable compounds.

Synthesis of this compound

This compound serves as a fundamental building block for the synthesis of a wide range of derivatives. A common and efficient method for its preparation is the reductive amination of cyclooctanone (B32682). This one-pot reaction involves the formation of an imine intermediate from cyclooctanone and an amine source, followed by its in-situ reduction to the corresponding amine.

A typical procedure utilizes a mild reducing agent such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, which selectively reduces the iminium ion without affecting the starting ketone. The reaction is often catalyzed by a small amount of acid.

Synthesis of this compound Derivatives

The this compound scaffold can be readily functionalized to generate a diverse library of derivatives. A significant class of these derivatives is the aminocyclooctanetriols, which are of interest due to their potential as aminocyclitol mimics, a class of compounds known for their biological activities.

Stereoselective Synthesis of 3-Aminocyclooctanetriols

A stereoselective synthesis of 3-aminocyclooctanetriols has been reported starting from cis,cis-1,3-cyclooctadiene.[1][2] This multi-step synthesis involves the formation of a cyclic sulfate (B86663) intermediate, followed by nucleophilic opening with an azide (B81097) and subsequent reduction to the amine. An alternative route involves the epoxidation of a cyclooctenediol, followed by ring-opening with an azide.[1][2]

Characterization of this compound and its Derivatives

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable tools for determining the connectivity and stereochemistry of these molecules. The chemical shifts and coupling constants of the ring protons provide detailed information about their spatial arrangement.

Table 1: ¹H and ¹³C NMR Data for a Representative 3-Aminocyclooctanetriol Derivative [1]

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Aminotriol 13 CD₃OD4.22-4.14 (m, 1H, H-2), 4.12-4.03 (m, 1H, H-1), 3.90-3.80 (m, 1H, H-4), 3.43-3.37 (m, 1H, H-3), 2.20-1.22 (series of m, 8H, CH₂)69.2, 65.9, 64.8, 51.1, 38.1, 33.8, 30.3, 29.3
Infrared Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in the molecule. Primary amines, such as this compound, typically show a pair of N-H stretching bands in the region of 3300-3500 cm⁻¹.[3][4]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. According to the nitrogen rule, a compound with an odd number of nitrogen atoms, like this compound, will have an odd-numbered molecular weight.[3][4]

Applications in Drug Development

The cyclooctane ring is an emerging scaffold in drug discovery due to its conformational flexibility, which allows for the presentation of substituents in a variety of spatial orientations. This can lead to enhanced binding to biological targets. Derivatives of cyclooctane have shown promise in various therapeutic areas.

Antimicrobial and Antifungal Activity

Cyclooctane-based heterocycles have been synthesized and screened for their in vitro antimicrobial activity against a range of pathogenic microorganisms.[5] Some of these compounds have demonstrated moderate to high antibacterial and antifungal effects.[5] For instance, 2-((p-sulfonamidophenyl)methylene)cyclooctanone showed excellent activity against Listeria monocytogenes.[5]

Anticancer Activity

The unique three-dimensional structure of cyclooctane derivatives makes them interesting candidates for the development of novel anticancer agents. While specific studies on this compound derivatives are emerging, the broader class of aminocyclitols has been investigated for their potential to inhibit enzymes involved in cancer progression.

Experimental Protocols

General Procedure for the Reductive Amination of Cyclooctanone

To a solution of cyclooctanone (1.0 eq) in an appropriate solvent (e.g., methanol (B129727) or 1,2-dichloroethane) is added an amine source (e.g., ammonia (B1221849) or an ammonium (B1175870) salt, 1.0-1.2 eq). A catalytic amount of acetic acid may be added to facilitate imine formation. The mixture is stirred at room temperature before the addition of a reducing agent, such as sodium triacetoxyborohydride (1.5 eq), in portions. The reaction is stirred until completion, as monitored by TLC. The reaction is then quenched, and the product is extracted, dried, and purified by column chromatography or distillation.

Synthesis of Aminocyclooctanetriol 13[1]

To a solution of the corresponding azido (B1232118) alcohol in methanol, a catalytic amount of Pd/C is added. The mixture is stirred under a hydrogen atmosphere until the starting material is consumed (as monitored by TLC). The catalyst is then filtered off, and the solvent is evaporated to yield the aminotriol.

Visualizations

Synthetic Pathways

The following diagrams illustrate key synthetic routes to this compound derivatives.

synthetic_pathway_aminocyclooctanetriol start cis,cis-1,3-Cyclooctadiene intermediate1 Cyclooctene Endoperoxide start->intermediate1 Photooxygenation intermediate2 Cyclooctenediol intermediate1->intermediate2 Zn reduction intermediate3 Diacetatediol intermediate2->intermediate3 1. Acetylation 2. OsO4/NMO intermediate4 Cyclic Sulfate intermediate3->intermediate4 1. SOCl2, Pyridine 2. RuCl3, NaIO4 intermediate5 Azido Intermediate intermediate4->intermediate5 NaN3 product 3-Aminocyclooctanetriol intermediate5->product Reduction

Caption: Synthetic pathway for 3-aminocyclooctanetriol.

Experimental Workflow

The general workflow for the synthesis and characterization of this compound derivatives is depicted below.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application reaction_setup Reaction Setup (Reactants, Solvent, Catalyst) reaction_progress Reaction Monitoring (TLC, GC-MS) reaction_setup->reaction_progress workup Work-up (Quenching, Extraction) reaction_progress->workup purification Purification (Column Chromatography, Distillation) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms bio_assay Biological Assays (Antimicrobial, Anticancer) purification->bio_assay

References

A Technical Guide to the Spectroscopic Data of Cyclooctanamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclooctanamine (CAS No: 5452-37-9), a primary aliphatic amine with a cyclooctyl moiety, is a valuable building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.[1][2] Its structural elucidation and characterization are paramount for its application in these fields. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also presented, along with a workflow for spectroscopic analysis.

While specific experimental spectra for this compound are not widely published in detail, this guide consolidates available data from spectral databases and provides predicted values based on the compound's structure and known spectroscopic principles for similar aliphatic amines.

1. Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are essential for confirming its structure.

1.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show broad, overlapping signals for the methylene (B1212753) protons of the cyclooctane (B165968) ring due to the conformational flexibility of the eight-membered ring. The proton attached to the nitrogen-bearing carbon (the methine proton) will be shifted downfield. The amine protons typically appear as a broad singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
-NH₂1.0 - 2.5Broad Singlet
CH-NH₂2.5 - 3.0Multiplet
Ring -CH₂-1.2 - 1.8Multiplet

Note: Predicted values are based on typical chemical shifts for aliphatic amines and cycloalkanes. Actual values may vary depending on the solvent and experimental conditions.

1.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the carbon atoms in the cyclooctane ring. The carbon atom bonded to the amine group will be the most deshielded.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C H-NH₂50 - 60
Ring -C H₂-25 - 40

Note: Predicted values are based on typical chemical shifts for aliphatic amines and cycloalkanes.

1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. As a primary amine, this compound will exhibit characteristic N-H stretching and bending vibrations.

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational ModeCharacteristic Absorption Range (cm⁻¹)Intensity
N-H Stretch (asymmetric & symmetric)3300 - 3500Medium (two bands for primary amine)
C-H Stretch (sp³)2850 - 2960Strong
N-H Bend (scissoring)1580 - 1650Medium
C-N Stretch1020 - 1250Medium to Weak
N-H Wag665 - 910Broad, Strong

Note: These are characteristic absorption ranges for primary aliphatic amines.[3]

1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molecular weight: 127.23 g/mol ), the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 127.[4] A key fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[5]

Table 4: Predicted Key Mass Spectrometry Fragments for this compound (Electron Ionization)

m/z ValueProposed FragmentNotes
127[C₈H₁₇N]⁺Molecular Ion (M⁺)
126[M-H]⁺Loss of a hydrogen atom
30[CH₂NH₂]⁺Result of alpha-cleavage

Note: The presence of an odd molecular weight is consistent with the Nitrogen Rule for a compound containing a single nitrogen atom.

2. Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of liquid amine samples like this compound.

2.1. NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

  • Apparatus: A high-field Nuclear Magnetic Resonance spectrometer (e.g., 400 MHz or higher) is recommended.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a 45-90 degree pulse angle.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans may be required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay) using a Fourier transform. The resulting spectrum should be phase and baseline corrected. For ¹H NMR, the signals should be integrated.

2.2. IR Spectroscopy Protocol

  • Sample Preparation: As this compound is a liquid, a neat sample can be analyzed. Place a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.

  • Apparatus: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Background Scan: Perform a background scan of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.

  • Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum.

  • Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and their corresponding functional groups.

2.3. Mass Spectrometry Protocol (GC-MS)

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as methanol (B129727) or dichloromethane.

  • Apparatus: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is ideal for volatile amines.

  • Chromatographic Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The GC column (e.g., a non-polar DB-5 column) separates the components of the sample based on their boiling points and interactions with the stationary phase.

  • Ionization: As the sample elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) at a standard energy of 70 eV is typically used to generate charged fragments.

  • Mass Analysis: The mass analyzer (e.g., a quadrupole) separates the fragments based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and characteristic fragment ions to confirm the structure.

3. Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound like this compound.

Spectroscopic_Workflow Sample Sample: this compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS Structure_Framework Carbon-Hydrogen Framework NMR->Structure_Framework Functional_Groups Functional Groups (e.g., -NH₂) IR->Functional_Groups Mol_Weight_Formula Molecular Weight & Fragmentation MS->Mol_Weight_Formula Data_Integration Data Integration & Analysis Structure_Framework->Data_Integration Functional_Groups->Data_Integration Mol_Weight_Formula->Data_Integration Structure_Elucidation Structure Elucidation & Confirmation Data_Integration->Structure_Elucidation

Spectroscopic analysis workflow for compound characterization.

References

An In-depth Technical Guide to the Thermodynamic Properties of Cyclooctanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooctanamine, a cyclic aliphatic amine, serves as a valuable building block in medicinal chemistry and materials science. A thorough understanding of its thermodynamic properties is crucial for reaction engineering, process optimization, safety assessments, and predicting its behavior in biological systems. This technical guide provides a comprehensive overview of the available thermodynamic data for this compound. Due to a scarcity of direct experimental measurements for this specific compound, this guide presents high-quality calculated data, supplemented with experimental data for analogous compounds such as cyclooctane (B165968) and other cyclic amines to provide context and facilitate comparisons. Furthermore, detailed experimental protocols for determining key thermodynamic parameters are outlined, offering a methodological framework for future research.

Introduction

This compound (C₈H₁₇N), also known as cyclooctylamine, is an eight-membered cyclic compound containing a primary amine group. Its unique conformational flexibility and basicity make it an interesting scaffold for the development of novel chemical entities. In the pharmaceutical industry, cyclic amines are integral components of many active pharmaceutical ingredients (APIs), influencing properties such as solubility, membrane permeability, and receptor binding. A comprehensive thermodynamic profile is essential for the efficient development and scale-up of processes involving this compound, as well as for computational modeling in drug design.

This guide summarizes the key thermodynamic properties of this compound, outlines the standard experimental techniques used to measure these properties, and provides a visualization of a common synthetic pathway.

Thermodynamic Properties of this compound

Quantitative thermodynamic data for this compound is primarily available from computational estimations. These calculated values provide a strong foundation for understanding its energetic landscape.

Tabulated Thermodynamic Data

The following tables summarize the available calculated thermodynamic data for this compound. For comparative purposes, experimental data for the related compound, cyclooctane, is also provided where available.

Table 1: Calculated Thermodynamic Properties of this compound [1]

PropertySymbolValueUnitSource
Standard Gibbs Free Energy of FormationΔfG°83.18kJ/molJoback Calculated Property
Enthalpy of Formation (gas)ΔfH°gas-132.66kJ/molJoback Calculated Property
Enthalpy of FusionΔfusH°9.31kJ/molJoback Calculated Property
Enthalpy of VaporizationΔvapH°44.82kJ/molJoback Calculated Property
Normal Boiling PointTboil463.20KNIST
Normal Melting PointTfus263.52KJoback Calculated Property
Critical TemperatureTc715.19KJoback Calculated Property
Critical PressurePc3568.53kPaJoback Calculated Property
Critical VolumeVc0.429m³/kmolJoback Calculated Property

Table 2: Experimental Thermodynamic Properties of Cyclooctane

PropertySymbolValueUnitSource
Enthalpy of Formation (liquid)ΔfH°liquid-169.4 ± 1.6kJ/molSpitzer and Huffman, 1947
Enthalpy of VaporizationΔvapH°43.35 ± 0.21kJ/molNIST
Enthalpy of FusionΔfusH2.4096kJ/molFinke, Scott, et al., 1956
Standard Entropy of GasS°gas366.8 ± 1.3J/mol·KFinke H.L., 1956
Normal Boiling PointTboil422. ± 6.KNIST
Normal Melting PointTfus287.98KFinke, Scott, et al., 1956

Experimental Protocols for Thermodynamic Characterization

While specific experimental data for this compound is limited, the following protocols describe standard methodologies that would be employed for its thermodynamic characterization.

Determination of Enthalpy of Combustion and Formation

The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property. For organic compounds like this compound, it is typically determined indirectly from the enthalpy of combustion (ΔcH°), which is measured experimentally using bomb calorimetry.

Experimental Workflow: Bomb Calorimetry

G cluster_0 Sample Preparation cluster_1 Calorimetric Measurement cluster_2 Data Analysis a Weigh a precise mass of This compound in a crucible b Place crucible in the bomb a->b c Add a known amount of water to the bomb b->c d Seal the bomb and pressurize with excess pure oxygen c->d e Immerse the sealed bomb in a known mass of water in the calorimeter d->e Transfer to Calorimeter f Measure the initial temperature (T_initial) e->f g Ignite the sample via electrical leads f->g h Record the temperature change until a maximum is reached (T_final) g->h i Calculate the heat released (q_cal) using the calorimeter's heat capacity h->i Temperature Data j Correct for the heat of formation of nitric acid and sulfuric acid i->j k Calculate the enthalpy of combustion (ΔcH°) of this compound j->k l Determine the enthalpy of formation (ΔfH°) using Hess's Law k->l

Figure 1: Experimental workflow for determining the enthalpy of formation of this compound using bomb calorimetry.

Methodology:

  • Sample Preparation: A precisely weighed sample of this compound (typically 0.5-1.5 g) is placed in a crucible inside a high-pressure stainless steel vessel known as a "bomb." A small amount of water is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.

  • Calorimetry: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision. The sample is then ignited by passing an electric current through a fuse wire. The combustion of the organic compound releases heat, which is absorbed by the bomb and the surrounding water, causing a rise in temperature. The temperature is monitored until it reaches a maximum and begins to cool.

  • Calculation: The heat capacity of the calorimeter is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat released by the combustion of this compound is calculated from the observed temperature change and the heat capacity of the calorimeter. Corrections are applied for the heat of ignition and the formation of nitric acid from the nitrogen in the amine. From the corrected heat of combustion, the standard enthalpy of combustion (ΔcH°) is determined. The standard enthalpy of formation (ΔfH°) can then be calculated using Hess's law and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Determination of Enthalpy of Vaporization

The enthalpy of vaporization (ΔvapH) can be determined by measuring the vapor pressure of this compound as a function of temperature. The Clausius-Clapeyron equation relates these quantities.

Experimental Workflow: Vapor Pressure Measurement

G a Place this compound in an equilibrium cell b Control the temperature of the cell a->b c Measure the vapor pressure at equilibrium b->c d Repeat at different temperatures c->d e Plot ln(P) vs 1/T d->e f Calculate ΔvapH from the slope (Slope = -ΔvapH/R) e->f

Figure 2: Workflow for determining the enthalpy of vaporization from vapor pressure measurements.

Methodology:

  • Apparatus: A static or dynamic apparatus can be used. In a static method, the sample is placed in a thermostated vessel connected to a pressure measuring device. The system is evacuated to remove air, and the sample is allowed to reach vapor-liquid equilibrium at a set temperature.

  • Measurement: The vapor pressure is measured at various temperatures. It is crucial to ensure that the system has reached equilibrium at each temperature point.

  • Data Analysis: According to the Clausius-Clapeyron equation, a plot of the natural logarithm of the vapor pressure (ln P) versus the reciprocal of the absolute temperature (1/T) should yield a straight line. The slope of this line is equal to -ΔvapH/R, where R is the ideal gas constant. From the slope, the enthalpy of vaporization can be calculated.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reduction of cyclooctanone (B32682) oxime. This two-step process starts from the readily available cyclooctanone.

Reaction Pathway: Synthesis of this compound

G A Cyclooctanone C Cyclooctanone Oxime A->C Oximation B Hydroxylamine (B1172632) (NH2OH) B->C E This compound C->E Reduction D Reducing Agent (e.g., Na/Ethanol (B145695) or LiAlH4) D->E

Figure 3: A typical synthetic route to this compound from Cyclooctanone.

Methodology:

  • Oximation of Cyclooctanone: Cyclooctanone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate (B1210297) or pyridine) to form cyclooctanone oxime. The reaction is typically carried out in a protic solvent like ethanol. The oxime can be isolated by crystallization.

  • Reduction of Cyclooctanone Oxime: The cyclooctanone oxime is then reduced to this compound. Various reducing agents can be employed for this transformation. A classic method is the reduction with sodium metal in a boiling alcohol such as ethanol (a dissolving metal reduction). Alternatively, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an ether solvent can be used. After the reduction, an aqueous workup is performed to neutralize any remaining reagent and isolate the product. The final product, this compound, is typically purified by distillation.

Conclusion

This technical guide has synthesized the currently available, albeit predominantly calculated, thermodynamic data for this compound. By presenting this information alongside experimental data for structurally related compounds and detailing the standard methodologies for experimental determination, this document provides a valuable resource for researchers in chemistry and drug development. The provided synthetic pathway and experimental workflows offer a practical foundation for further investigation and application of this compound. Future experimental work to validate and expand upon the calculated thermodynamic properties is highly encouraged to refine our understanding of this important chemical entity.

References

A Technical Guide to High-Purity Cyclooctanamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of Commercial Suppliers, Physicochemical Properties, and Synthetic Applications

Introduction

Cyclooctanamine (CAS No. 5452-37-9), a primary aliphatic amine featuring an eight-membered carbocyclic ring, serves as a valuable building block in organic synthesis. Its unique structural and chemical properties make it a significant intermediate in the development of novel pharmaceutical and agrochemical compounds. This technical guide provides a comprehensive overview of commercially available high-purity this compound, including a comparative summary of suppliers, detailed experimental protocols for its application in key synthetic transformations, and a discussion of its physicochemical characteristics. This document is intended to assist researchers, scientists, and drug development professionals in sourcing and effectively utilizing this versatile chemical intermediate.

Commercial Suppliers and Purity Specifications

High-purity this compound is available from a range of commercial chemical suppliers. The purity levels typically offered are suitable for research and development purposes, with most suppliers providing a purity of 97% or greater. For applications requiring more stringent quality control, such as in later-stage drug development, it is advisable to contact suppliers directly to inquire about the availability of higher grades or custom purification services. Some suppliers, like BLD Pharm, may offer detailed analytical data, including NMR, HPLC, and LC-MS, upon request, which can be crucial for quality assurance and regulatory compliance.[1]

Below is a summary of prominent commercial suppliers of high-purity this compound and their product specifications.

SupplierProduct CodeStated PurityPhysical FormAdditional Information
Fluorochem F45039697%LiquidProvides basic physical properties such as melting point, boiling point, and density.[2]
BLD Pharm BD130103Inquire for details-Can provide NMR, HPLC, LC-MS, and UPLC data upon request.[1]
Crysdot LLC CD1301103397%LiquidOffers basic physical and safety information.
Key Organics STR02206>95%-Provides basic product details and safety data sheets.
Sigma-Aldrich Aldrich-C11060497%LiquidProvides a range of physical properties and safety information.[3]
CymitQuimica -95-98% (varies by specific product)LiquidAggregates products from various manufacturers, showing a range of purities.[4]

Physicochemical Properties

This compound is a colorless to light yellow liquid with a characteristic amine odor.[4] A comprehensive understanding of its physical and chemical properties is essential for its proper handling, storage, and application in chemical synthesis.

PropertyValueSource
CAS Number 5452-37-9[3][4][5]
Molecular Formula C₈H₁₇N[1][2][4]
Molecular Weight 127.23 g/mol [1][2][3]
Melting Point -48 °C[2]
Boiling Point 190 °C[5]
Density 0.928 g/mL at 25 °C[5]
Flash Point 63 °C (145.4 °F) - closed cup[3]
Refractive Index n20/D 1.484[3]
InChI Key HSOHBWMXECKEKV-UHFFFAOYSA-N[2]
SMILES NC1CCCCCCC1[1][2]

Experimental Protocols

This compound, as a primary amine, is a versatile nucleophile and can participate in a wide range of chemical transformations. Below are detailed experimental protocols for two key reactions: the Ugi four-component reaction and reductive amination. These methods are fundamental in medicinal chemistry for the rapid synthesis of compound libraries for biological screening.

Ugi Four-Component Reaction for the Synthesis of α-Acylamino Amides

The Ugi four-component reaction (U-4CR) is a powerful tool for generating molecular diversity by combining an amine, a carbonyl compound, a carboxylic acid, and an isocyanide in a one-pot synthesis. The following protocol is adapted from a procedure for a similar primary amine, cyclohexylamine, and is expected to be directly applicable to this compound for the synthesis of novel peptidomimetic structures.

Reaction Scheme:

Materials:

  • This compound (≥97% purity)

  • Aldehyde (e.g., benzaldehyde)

  • Carboxylic acid (e.g., acetic acid)

  • Isocyanide (e.g., cyclohexyl isocyanide)

  • Methanol (B129727) (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add methanol (10 mL).

  • Add the aldehyde (1.0 mmol, 1.0 equiv) to the methanol and stir to dissolve.

  • To this solution, add this compound (1.0 mmol, 1.0 equiv) and stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the imine intermediate.

  • Add the carboxylic acid (1.0 mmol, 1.0 equiv) to the reaction mixture.

  • Finally, add the isocyanide (1.0 mmol, 1.0 equiv) to the flask. The addition of the isocyanide may be exothermic, so it should be added cautiously.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the methanol.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the pure α-acylamino amide.

Analytical Characterization:

The structure and purity of the synthesized product should be confirmed by standard analytical techniques, such as:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Below is a workflow diagram for the Ugi Four-Component Reaction.

Ugi_Reaction_Workflow cluster_prep Reaction Setup cluster_workup Workup & Purification start Start dissolve_aldehyde Dissolve Aldehyde in Methanol start->dissolve_aldehyde add_amine Add this compound dissolve_aldehyde->add_amine form_imine Stir for Imine Formation (15-20 min) add_amine->form_imine add_acid Add Carboxylic Acid form_imine->add_acid add_isocyanide Add Isocyanide add_acid->add_isocyanide react Stir at Room Temperature (24-48h) add_isocyanide->react concentrate Concentrate in vacuo react->concentrate dissolve_extract Dissolve in Ethyl Acetate & Wash concentrate->dissolve_extract dry_concentrate Dry Organic Layer & Concentrate dissolve_extract->dry_concentrate purify Flash Column Chromatography dry_concentrate->purify end Pure Product purify->end

Caption: Experimental workflow for the Ugi four-component reaction using this compound.

Reductive Amination for the Synthesis of N-Substituted Cyclooctanamines

Reductive amination is a highly efficient method for the synthesis of secondary and tertiary amines from primary amines and carbonyl compounds. This one-pot procedure involves the in-situ formation of an imine or enamine, followed by its reduction.

Reaction Scheme:

Materials:

  • This compound (≥97% purity)

  • Aldehyde or Ketone (e.g., cyclohexanone)

  • Reducing agent (e.g., sodium triacetoxyborohydride (B8407120), NaBH(OAc)₃, or sodium cyanoborohydride, NaBH₃CN)

  • Anhydrous solvent (e.g., 1,2-dichloroethane (B1671644) (DCE) or methanol)

  • Acetic acid (for pH adjustment if using NaBH₃CN)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure using Sodium Triacetoxyborohydride:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carbonyl compound (1.0 mmol, 1.0 equiv) and this compound (1.0-1.2 equiv) dissolved in anhydrous DCE (10 mL).

  • Stir the solution at room temperature.

  • Add sodium triacetoxyborohydride (1.5-2.0 equiv) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired N-substituted this compound.

Procedure using Sodium Cyanoborohydride:

  • Dissolve the carbonyl compound (1.0 mmol, 1.0 equiv) and this compound (1.0-1.2 equiv) in methanol (10 mL).

  • Adjust the pH of the solution to approximately 6-7 by the dropwise addition of acetic acid.

  • Add sodium cyanoborohydride (1.0-1.5 equiv) in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Follow the workup and purification steps as described for the procedure using sodium triacetoxyborohydride.

Analytical Characterization:

The synthesized N-substituted this compound should be characterized using NMR, MS, and HPLC to confirm its structure and purity.

Below is a diagram illustrating the logical relationship in the reductive amination process.

Reductive_Amination cluster_reactants Reactants carbonyl Aldehyde or Ketone (R1-C(O)-R2) intermediate Imine/Iminium Ion Intermediate [R1-C(NH-Cyclooctyl)-R2]+ carbonyl->intermediate Reaction with amine amine This compound (Cyclooctyl-NH2) amine->intermediate product N-Substituted this compound (R1-CH(NH-Cyclooctyl)-R2) intermediate->product Reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->product

Caption: Logical workflow of the reductive amination of a carbonyl compound with this compound.

Signaling Pathways and Biological Applications

Currently, there is a lack of specific information in the public domain detailing the direct involvement of this compound in established signaling pathways. Its primary role in a research and drug development context is as a synthetic intermediate. The biological activity of molecules derived from this compound will be dependent on the overall structure of the final compound. For instance, the incorporation of the cyclooctyl group can modulate the lipophilicity, steric bulk, and conformational flexibility of a drug candidate, thereby influencing its pharmacokinetic and pharmacodynamic properties. Researchers utilizing this compound are encouraged to perform their own biological assays to determine the effects of the cyclooctyl moiety within their specific molecular scaffolds.

Conclusion

High-purity this compound is a readily available and versatile building block for the synthesis of complex organic molecules. This guide has provided an overview of commercial suppliers, key physicochemical data, and detailed experimental protocols for its use in Ugi and reductive amination reactions. While specific data on its role in signaling pathways is not currently available, its utility in the generation of diverse compound libraries for drug discovery is evident. The provided protocols and data are intended to serve as a valuable resource for researchers and professionals in the pharmaceutical and chemical sciences.

References

The Evolving Synthesis of Cyclooctanamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Historical and Modern Synthetic Routes to a Key Pharmaceutical Building Block

Cyclooctanamine, a cyclic amine with an eight-membered ring, serves as a valuable building block in the synthesis of various pharmaceutical compounds and fine chemicals. Its unique conformational flexibility and chemical properties make it a desirable moiety in drug discovery and development. This technical guide provides a comprehensive overview of the historical and modern synthetic methodologies for the preparation of this compound, offering detailed experimental protocols, quantitative data, and visual representations of the core synthetic pathways to aid researchers and scientists in this field.

Core Synthetic Strategies: An Historical Perspective

The synthesis of this compound has evolved from classical, often harsh, reaction conditions to more efficient and milder catalytic methods. The primary and most historically significant precursor for the synthesis of this compound is cyclooctanone (B32682). Three main strategies have been predominantly employed, each with its own set of advantages and historical context.

  • Direct Reductive Amination of Cyclooctanone: This one-pot approach directly converts the carbonyl group of cyclooctanone into an amine functionality.

  • Synthesis via Cyclooctanone Oxime and Subsequent Reduction: A two-step sequence involving the formation of an oxime intermediate followed by its reduction to the primary amine.

  • Synthesis via Beckmann Rearrangement of Cyclooctanone Oxime and Lactam Reduction: A multi-step route that proceeds through a lactam intermediate, which is then reduced to the final amine.

This guide will delve into the specifics of each of these pathways, presenting their historical development and providing detailed procedural information.

Direct Reductive Amination of Cyclooctanone

Reductive amination is a cornerstone of amine synthesis and represents the most direct route to this compound from its ketone precursor. Historically, this transformation was often accomplished under high temperatures and pressures, while modern advancements have introduced highly efficient catalytic systems that operate under milder conditions.

a) The Leuckart Reaction: A Classic Approach

The Leuckart reaction, first described in the late 19th century, is a classic method for the reductive amination of aldehydes and ketones using formic acid or its derivatives, such as ammonium (B1175870) formate (B1220265) or formamide (B127407), as both the reducing agent and the nitrogen source.[1] This method typically requires high reaction temperatures.[2] The reaction proceeds through the formation of an intermediate imine, which is then reduced in situ. In the case of cyclooctanone, the reaction with ammonium formate leads to the formation of this compound. While historically significant, the high temperatures and potential for side reactions have led to the development of alternative methods.

Table 1: Quantitative Data for the Leuckart Reaction of Cyclooctanone

ParameterValueReference
Starting Material Cyclooctanone[1]
Reagents Ammonium formate or Formamide, Formic acid
Temperature 120-165 °C[2]
Yield Moderate to Good (Specific yield for cyclooctanone not widely reported)

Experimental Protocol: Leuckart Reaction for this compound Synthesis (General Procedure)

  • In a round-bottom flask equipped with a reflux condenser, a mixture of cyclooctanone and an excess of ammonium formate (or formamide and formic acid) is placed.

  • The reaction mixture is heated to a high temperature (typically between 120 °C and 165 °C) for several hours.[2]

  • After cooling, the reaction mixture is made alkaline by the addition of a strong base (e.g., NaOH solution).

  • The product, this compound, is then isolated by steam distillation or solvent extraction.

  • Further purification can be achieved by distillation under reduced pressure.

Leuckart_Reaction Cyclooctanone Cyclooctanone Imine Intermediate Imine Cyclooctanone->Imine + NH₃, - H₂O AmmoniumFormate Ammonium Formate (or Formamide/Formic Acid) This compound This compound Imine->this compound Reduction (Formic Acid)

Caption: The Leuckart reaction pathway for the synthesis of this compound.

b) Modern Catalytic Reductive Amination

The development of heterogeneous and homogeneous catalysis has revolutionized reductive amination, allowing the reaction to be carried out under much milder conditions with higher selectivity and yields. Various catalytic systems, often employing hydrogen gas as the reductant, have been successfully applied to the synthesis of cyclic amines. For the reductive amination of cyclohexanone (B45756), which is chemically similar to cyclooctanone, catalysts such as Rh-Ni on a silica (B1680970) support have demonstrated high conversion and selectivity.[3] Iron-based catalysts have also emerged as a sustainable alternative for the synthesis of primary amines from ketones and ammonia (B1221849).[4]

Table 2: Quantitative Data for Catalytic Reductive Amination of Cyclohexanone (as an analogue)

ParameterValueReference
Starting Material Cyclohexanone[3]
Catalyst Rh-Ni/SiO₂[3]
Nitrogen Source Ammonia (NH₃)[3]
Hydrogen Pressure 2-4 bar[3]
Temperature 100 °C[3]
Conversion >90%[3]
Selectivity >99% to Cyclohexylamine[3]

Experimental Protocol: Catalytic Reductive Amination of Cyclooctanone (General Procedure)

  • A high-pressure autoclave reactor is charged with cyclooctanone, a suitable solvent (e.g., an alcohol), and the chosen catalyst (e.g., a supported noble metal catalyst).

  • The reactor is sealed, purged with an inert gas, and then pressurized with ammonia followed by hydrogen to the desired pressures.

  • The reaction mixture is heated to the specified temperature and stirred for a set period.

  • After cooling and depressurization, the catalyst is removed by filtration.

  • The solvent is removed under reduced pressure, and the resulting this compound can be purified by distillation.

Catalytic_Reductive_Amination Cyclooctanone Cyclooctanone Imine Intermediate Imine Cyclooctanone->Imine + NH₃, - H₂O Ammonia Ammonia (NH₃) Hydrogen Hydrogen (H₂) This compound This compound Catalyst Catalyst (e.g., Rh-Ni/SiO₂) Imine->this compound Hydrogenation

Caption: Modern catalytic reductive amination of Cyclooctanone.

Synthesis via Cyclooctanone Oxime and Reduction

This two-step approach offers an alternative to direct amination and has been a historically important route. The formation of an oxime from a ketone is a robust and high-yielding reaction, and the subsequent reduction of the oxime provides the desired primary amine.

a) Preparation of Cyclooctanone Oxime

Cyclooctanone oxime is synthesized by the condensation reaction of cyclooctanone with hydroxylamine (B1172632), typically in the form of its hydrochloride salt, in the presence of a base.[5] This reaction is generally straightforward and provides the oxime in good yields.

Table 3: Quantitative Data for the Synthesis of Cyclooctanone Oxime

ParameterValueReference
Starting Material Cyclooctanone[5]
Reagents Hydroxylamine hydrochloride, Potassium hydroxide (B78521)[5]
Solvent Ethanol (B145695)/Water[5]
Reaction Time 24 hours[5]
Yield 85%[5]

Experimental Protocol: Synthesis of Cyclooctanone Oxime [5]

  • Dissolve hydroxylamine hydrochloride (1.1 eq) in a mixture of ethanol and water.

  • Add a solution of potassium hydroxide (1.1 eq) in water to the hydroxylamine solution.

  • To this mixture, add a solution of cyclooctanone (1.0 eq) in ethanol dropwise with stirring.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., chloroform).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to afford cyclooctanone oxime.

b) Reduction of Cyclooctanone Oxime to this compound

The reduction of the C=N double bond of the oxime yields the primary amine. Historically, reducing agents like sodium amalgam were used for the reduction of analogous oximes such as cyclohexanone oxime.[2] More modern and convenient methods utilize reagents like sodium borohydride (B1222165) in the presence of a Lewis acid, such as zirconium(IV) chloride, which can efficiently reduce oximes to amines under mild conditions.[6][7]

Table 4: Quantitative Data for the Reduction of Oximes to Amines

ParameterValueReference
Starting Material General Oximes[6][7]
Reagents Sodium borohydride (NaBH₄), Zirconium(IV) chloride (ZrCl₄) on Alumina[6][7]
Conditions Solvent-free, room temperature[6][7]
Reaction Time Very short (e.g., 2 minutes)[6][7]
Yield High to excellent (e.g., >90%)[6][7]

Experimental Protocol: Reduction of Cyclooctanone Oxime (General Procedure) [6][7]

  • In a mortar, grind a mixture of zirconium(IV) chloride and alumina.

  • Add cyclooctanone oxime to the mixture and continue grinding.

  • Add sodium borohydride portion-wise while grinding.

  • The reaction is typically rapid and complete within minutes at room temperature.

  • After completion, the reaction mixture is washed with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and filtered.

  • Evaporation of the solvent from the filtrate yields the crude this compound, which can be further purified by distillation.

Oxime_Reduction_Pathway Cyclooctanone Cyclooctanone CyclooctanoneOxime Cyclooctanone Oxime Cyclooctanone->CyclooctanoneOxime Condensation Hydroxylamine Hydroxylamine (NH₂OH·HCl) This compound This compound CyclooctanoneOxime->this compound Reduction ReducingAgent Reducing Agent (e.g., NaBH₄/ZrCl₄)

Caption: Two-step synthesis of this compound via an oxime intermediate.

Synthesis via Beckmann Rearrangement and Lactam Reduction

This multi-step pathway offers an alternative route to this compound, proceeding through a cyclic amide (lactam) intermediate.

a) Beckmann Rearrangement of Cyclooctanone Oxime

The Beckmann rearrangement is a classic organic reaction that converts an oxime to an amide. In the case of a cyclic oxime like cyclooctanone oxime, the rearrangement leads to an expanded ring lactam, which is azacyclononanone. This reaction is typically catalyzed by strong acids.

Experimental Protocol: Beckmann Rearrangement of Cyclooctanone Oxime (General Procedure)

  • Cyclooctanone oxime is treated with a strong acid (e.g., sulfuric acid or polyphosphoric acid) at an elevated temperature.

  • The reaction mixture is stirred for a specified time to allow for the rearrangement to complete.

  • The mixture is then carefully poured into ice-water and neutralized with a base.

  • The product, azacyclononanone, is extracted with an organic solvent.

  • The organic extracts are dried and the solvent is evaporated to yield the crude lactam, which can be purified by recrystallization or chromatography.

b) Reduction of Azacyclononanone to this compound

The final step in this sequence is the reduction of the amide functionality of the lactam to an amine. Powerful reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a common reagent for the reduction of amides and lactams to amines. Alternatively, catalytic hydrogenation under high pressure can be employed.[8]

Experimental Protocol: Reduction of Azacyclononanone (General Procedure)

  • A solution of azacyclononanone in a dry, inert solvent (e.g., diethyl ether or tetrahydrofuran) is added dropwise to a stirred suspension of lithium aluminum hydride in the same solvent under an inert atmosphere.

  • The reaction mixture is then refluxed for several hours to ensure complete reduction.

  • After cooling, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

  • The resulting solids are filtered off, and the filtrate is dried over an anhydrous drying agent.

  • The solvent is removed by distillation to give this compound, which can be further purified by distillation under reduced pressure.

Beckmann_Pathway CyclooctanoneOxime Cyclooctanone Oxime Azacyclononanone Azacyclononanone (Lactam) CyclooctanoneOxime->Azacyclononanone Beckmann Rearrangement AcidCatalyst Acid Catalyst This compound This compound Azacyclononanone->this compound Reduction ReducingAgent Reducing Agent (e.g., LiAlH₄)

Caption: Multi-step synthesis of this compound via Beckmann rearrangement.

Conclusion

The synthesis of this compound has a rich history, with methods evolving from the classical, high-temperature Leuckart reaction to more sophisticated and milder catalytic approaches. The choice of synthetic route depends on factors such as available starting materials, desired scale, and the need for specific reaction conditions. While direct reductive amination offers the most straightforward pathway, the two-step synthesis via oxime formation and reduction provides a reliable alternative. The multi-step route involving the Beckmann rearrangement, although longer, has also been a viable method. This guide provides researchers with a foundational understanding of these key synthetic transformations, along with practical experimental details to facilitate the synthesis of this important cyclic amine for applications in drug discovery and chemical research.

References

An In-depth Technical Guide to Cyclooctanamine Structural Analogues as Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activity, and structure-activity relationships (SAR) of a series of cyclooctanamine structural analogues, specifically benzocyclooctene-based compounds, that have been identified as potent inhibitors of tubulin polymerization. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer agents.

Introduction

The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for several cellular processes, most notably mitotic spindle formation during cell division. Small molecules that interfere with tubulin polymerization can arrest the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death in rapidly proliferating cancer cells. This guide focuses on a class of this compound-related structures, benzocyclooctenes, which have emerged as promising tubulin polymerization inhibitors, drawing structural inspiration from natural products like colchicine (B1669291) and combretastatin (B1194345) A-4 (CA4).[1][2]

Core Structural Scaffold and Analogues

The core structure of the active compounds is a benzocyclooctene (B12657369) ring system. The analogues discussed in this guide feature various substitutions on the aromatic ring, which significantly influence their biological activity. The key structural feature is the fusion of a cyclooctane (B165968) ring to a benzene (B151609) ring, creating a semi-rigid scaffold that appears to be crucial for binding to the colchicine-binding site on β-tubulin.

Quantitative Biological Data

The following table summarizes the in vitro activity of the key benzocyclooctene analogues as inhibitors of tubulin polymerization and their cytotoxic effects on human cancer cell lines.

Compound IDStructureTubulin Polymerization IC50 (µM)[1]
20 3,4,5-trimethoxy-substituted benzocyclooctene2.3
21 3-hydroxy-4,5-dimethoxy-substituted benzocyclooctene1.8
23 4-hydroxy-3,5-dimethoxy-substituted benzocyclooctene1.2

Structure-Activity Relationship (SAR) Summary

The data presented in the table above provides valuable insights into the structure-activity relationships of these benzocyclooctene analogues:

  • Hydroxylation: The presence of a hydroxyl group on the aromatic ring generally enhances the inhibitory activity against tubulin polymerization.

  • Position of Hydroxyl Group: The position of the hydroxyl group is critical. A hydroxyl group at the 4-position of the benzene ring (compound 23 ) results in the most potent activity among the tested analogues.

  • Methoxy (B1213986) Groups: The presence of methoxy groups is also important for activity, likely contributing to the binding affinity with the target protein.

Experimental Protocols

General Synthetic Pathway for Benzocyclooctene Analogues

The synthesis of the benzocyclooctene analogues is a multi-step process that begins with a Wittig olefination, followed by catalytic hydrogenation to form key carboxylic acid intermediates. This is followed by a series of reactions including cyclization and functional group manipulations to yield the final products.[1]

G A Substituted Benzaldehyde (B42025) C Wittig Olefination A->C B Wittig Reagent B->C D Stilbene (B7821643) Derivative C->D Formation of C=C bond E Catalytic Hydrogenation (H2, Pd/C) D->E F Carboxylic Acid Intermediate E->F Reduction of C=C bond G Cyclization F->G H Benzocyclooctenone G->H Intramolecular acylation I Further Functionalization (e.g., Reduction, Demethylation) H->I J Final Benzocyclooctene Analogue I->J

General synthetic workflow for benzocyclooctene analogues.
Detailed Synthesis of Compound 23

A detailed experimental protocol for the synthesis of the most potent analogue, compound 23 , is provided below, based on the procedures described in the literature.[1]

Step 1: Wittig Olefination To a solution of the appropriate substituted benzaldehyde and Wittig reagent in a suitable solvent (e.g., THF), a strong base (e.g., n-butyllithium) is added dropwise at low temperature. The reaction is stirred for several hours and then quenched with water. The product is extracted with an organic solvent and purified by chromatography.

Step 2: Catalytic Hydrogenation The stilbene derivative from the previous step is dissolved in a solvent like ethanol, and a catalytic amount of palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield the carboxylic acid intermediate.

Step 3: Cyclization The carboxylic acid is treated with a cyclizing agent, such as polyphosphoric acid (PPA), at an elevated temperature to promote intramolecular Friedel-Crafts acylation, leading to the formation of the benzocyclooctenone core.

Step 4: Reduction and Demethylation The ketone group of the benzocyclooctenone is reduced, for example, using sodium borohydride. Subsequent demethylation of the methoxy groups, if necessary to obtain the final hydroxylated product, can be achieved using a reagent like boron tribromide (BBr3).

Tubulin Polymerization Inhibition Assay

The ability of the synthesized compounds to inhibit tubulin polymerization is a key measure of their biological activity. A common method for this is a cell-free assay using purified tubulin.

G A Prepare tubulin solution in polymerization buffer B Add test compound (various concentrations) A->B C Incubate at 37°C to initiate polymerization B->C D Monitor absorbance at 340 nm over time C->D Polymerization increases turbidity E Calculate IC50 value D->E Data analysis

Workflow for the tubulin polymerization inhibition assay.

Protocol:

  • Purified tubulin is suspended in a polymerization buffer (e.g., G-PEM buffer with GTP).

  • The test compound, dissolved in a suitable solvent like DMSO, is added to the tubulin solution at various concentrations.

  • The mixture is incubated at 37°C to induce tubulin polymerization.

  • The increase in turbidity due to microtubule formation is monitored by measuring the absorbance at 340 nm over time using a spectrophotometer.

  • The concentration of the compound that inhibits tubulin polymerization by 50% (IC50) is calculated from the dose-response curve.

Signaling Pathway

The primary mechanism of action of these benzocyclooctene analogues is the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to the activation of the spindle assembly checkpoint, causing a mitotic arrest in the G2/M phase of the cell cycle. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.

G cluster_0 Cellular Effects A Benzocyclooctene Analogue B Binds to Colchicine-Binding Site on β-Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E Mitotic Arrest (G2/M Phase) D->E F Apoptosis E->F

Signaling pathway of benzocyclooctene tubulin inhibitors.

Conclusion

The benzocyclooctene scaffold represents a promising starting point for the development of novel tubulin polymerization inhibitors as potential anticancer agents. The structure-activity relationship studies have highlighted the importance of specific substitutions on the aromatic ring for potent activity. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for further research in this area, including the synthesis of more diverse analogues and in-depth biological evaluation to identify lead candidates for preclinical and clinical development.

References

Theoretical and Computational Perspectives on Cyclooctanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooctanamine, a cyclic amine with an eight-membered ring, presents a fascinating subject for theoretical and computational investigation due to its conformational flexibility and potential as a scaffold in medicinal chemistry. While dedicated in-depth computational studies on this compound are not extensively available in public literature, this guide synthesizes foundational knowledge from studies of related cyclooctane (B165968) systems and outlines the theoretical and computational methodologies that can be applied to elucidate its structural and electronic properties. This document serves as a technical primer for researchers interested in the computational modeling of this compound and its derivatives, providing a framework for future in silico studies.

Introduction

This compound (C8H17N) is a primary amine attached to a cyclooctane ring.[1][2][3] The inherent flexibility of the eight-membered ring bestows upon it a complex conformational landscape, which is a critical determinant of its physical, chemical, and biological properties. Understanding this landscape through computational methods is paramount for its potential application in drug design and materials science. Computational chemistry offers powerful tools to explore molecular structures, energies, and reactivities, providing insights that can guide experimental work.[4]

Molecular and Physical Properties:

Basic identifiers and properties of this compound are well-established.[1][2][3][5]

PropertyValueSource
CAS Number5452-37-9[1][5]
Molecular FormulaC8H17N[1][2]
Molecular Weight127.23 g/mol [1][5]
IUPAC NameThis compound[5]
SynonymsCyclooctylamine, Aminocyclooctane[1]
Boiling Point190 °C (lit.)[6]
Melting Point-48 °C (lit.)[6]
Density0.928 g/mL at 25 °C (lit.)[6]
Refractive Indexn20/D 1.482 (lit.)[6]

Theoretical Framework for Conformational Analysis

The conformational space of cyclooctane, the parent scaffold of this compound, has been extensively studied and is known to be populated by several low-energy conformers.[7][8] These studies provide a crucial foundation for understanding the probable conformations of this compound. The primary conformations of cyclooctane include the boat-chair, crown, boat-boat, and twist-chair forms. The introduction of an amino substituent is expected to influence the relative energies of these conformers.

A logical workflow for the theoretical investigation of this compound would involve a systematic conformational search to identify all low-energy structures.

G cluster_0 Conformational Analysis Workflow A Initial Structure Generation B Molecular Mechanics (MM) Conformational Search A->B Input C Clustering and Selection of Unique Conformers B->C Output: Ensemble of Conformers D DFT Optimization and Energy Calculation C->D Input: Low-energy conformers E Thermodynamic Analysis D->E Output: Optimized Geometries and Energies F Spectroscopic Property Prediction (NMR, IR) E->F Input: Vibrational Frequencies

A proposed workflow for the conformational analysis of this compound.
Molecular Mechanics (MM)

Molecular mechanics methods, such as MMFF or OPLS, are well-suited for initial, rapid conformational searches of flexible molecules like this compound.[9] These methods can efficiently explore the potential energy surface to identify a broad range of possible conformers.[10] A Monte Carlo or a low-mode search algorithm can be employed to systematically or stochastically vary the torsional angles of the ring to generate a diverse set of initial structures.[9][11]

Density Functional Theory (DFT)

Following a molecular mechanics search, the low-energy conformers should be subjected to more accurate quantum mechanical calculations. Density Functional Theory (DFT) offers a good balance between computational cost and accuracy for molecules of this size.[12][13] Functionals such as B3LYP or ωB97X-D, combined with a suitable basis set (e.g., 6-31G(d,p) or larger), can be used to optimize the geometry and calculate the relative electronic energies of the different conformers. The inclusion of dispersion corrections is crucial for accurately describing the non-covalent interactions that can influence conformational preferences.

Computational Data (Hypothetical)

While specific DFT studies on this compound are lacking, we can anticipate the types of quantitative data that such studies would generate. The following table is a hypothetical representation of results from a DFT study on the relative energies of different this compound conformers, drawing parallels from studies on cyclooctane.[7]

ConformerPoint GroupRelative Energy (kcal/mol)Population (%) at 298.15 K
Boat-Chair (eq)C10.0045
Boat-Chair (ax)C10.5025
CrownD4d1.2010
Twist-Boat-ChairC21.508
Boat-BoatC2v2.005
Other->2.50<7

Note: This table is for illustrative purposes and is based on anticipated results. "eq" and "ax" refer to the equatorial and axial positions of the amino group on the most stable ring conformation.

Experimental Protocols for Synthesis and Characterization

General Synthesis via Reductive Amination of Cyclooctanone (B32682)

A plausible laboratory-scale synthesis would involve the following steps:

  • Imine Formation: Cyclooctanone is reacted with ammonia (B1221849) or an ammonia source (e.g., ammonium (B1175870) acetate) in a suitable solvent (e.g., methanol (B129727) or ethanol) to form the corresponding imine in situ.

  • Reduction: A reducing agent, such as sodium borohydride (B1222165) (NaBH4) or sodium cyanoborohydride (NaBH3CN), is added to the reaction mixture to reduce the imine to this compound.

  • Workup and Purification: The reaction is quenched, and the product is extracted into an organic solvent. The crude product is then purified by distillation under reduced pressure.

Characterization

The synthesized this compound would be characterized using standard analytical techniques:

  • NMR Spectroscopy: 1H and 13C NMR spectroscopy would confirm the structure and purity of the compound. Computational methods can be used to predict NMR chemical shifts, which can then be compared with experimental data for structural validation.[16][17]

  • IR Spectroscopy: Infrared spectroscopy would identify the characteristic N-H stretching and bending vibrations of the primary amine group, as well as the C-H and C-C vibrations of the cyclooctane ring.[17][18][19]

  • Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the compound.[1]

Potential Applications in Drug Discovery

While there is limited information on the specific biological activities of this compound, its derivatives have been explored in medicinal chemistry.[20] Computational techniques such as pharmacophore modeling and molecular docking are essential tools in this area.[4][21][22][23][24][25]

Pharmacophore Modeling and Molecular Docking

A hypothetical workflow for the in silico screening of this compound derivatives is presented below.

G cluster_1 In Silico Drug Discovery Workflow A Library of this compound Derivatives C Virtual Screening A->C B Pharmacophore Model Generation B->C D Molecular Docking C->D Filtered Hits E ADMET Prediction D->E Docked Poses F Hit Identification and Optimization E->F Promising Candidates

A generalized workflow for the in silico discovery of bioactive this compound derivatives.

This workflow would begin with the generation of a virtual library of this compound derivatives. A pharmacophore model, based on known active ligands for a specific biological target, would then be used to screen this library. Hits from the virtual screen would be subjected to molecular docking studies to predict their binding mode and affinity to the target protein. Finally, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties would be predicted to assess the drug-likeness of the most promising candidates.

Conclusion

This compound represents a molecule with a rich and complex conformational behavior that is ripe for detailed theoretical and computational exploration. While this guide has highlighted the lack of specific in-depth studies on this particular molecule, it has provided a comprehensive overview of the established computational methodologies that are readily applicable. By leveraging the knowledge gained from studies on the cyclooctane scaffold and employing modern computational tools, researchers can systematically investigate the structure-property relationships of this compound and its derivatives. Such studies will be invaluable in unlocking its potential in materials science and as a versatile building block in the design of novel therapeutic agents. Future work should focus on performing high-level DFT and molecular dynamics simulations to generate concrete quantitative data and on synthesizing and biologically evaluating novel derivatives to validate computational predictions.

References

Cyclooctanamine Solubility in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooctanamine, a primary aliphatic amine with an eight-carbon cycloalkane structure, is a versatile building block in organic synthesis and a potential pharmacophore in drug discovery. A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective use in reaction chemistry, purification processes, formulation development, and pharmacokinetic studies. This technical guide provides a comprehensive overview of the predicted solubility of this compound in a range of common organic solvents, based on established principles of amine solubility. Furthermore, it details a robust experimental protocol for the quantitative determination of its solubility.

Core Principles of Amine Solubility

The solubility of an amine in a particular solvent is primarily governed by the interplay of intermolecular forces between the solute and the solvent molecules. The key factors influencing the solubility of this compound include:

  • Polarity: this compound possesses a polar amino group (-NH2) capable of hydrogen bonding and a nonpolar cyclooctyl ring. The overall polarity of the molecule dictates its affinity for polar or nonpolar solvents. The principle of "like dissolves like" is a fundamental predictor of solubility.[1]

  • Hydrogen Bonding: The primary amine group of this compound can act as both a hydrogen bond donor and acceptor. This capability significantly enhances its solubility in protic and other hydrogen-bond-accepting solvents.

  • Molecular Size: The relatively large, nonpolar cyclooctyl group contributes to the molecule's hydrophobic character. As the size of the nonpolar alkyl group increases in amines, their solubility in polar solvents like water decreases.[2][3]

Generally, aliphatic amines with more than six carbon atoms exhibit low solubility in water but are readily soluble in a variety of organic solvents.[2][4]

Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Alcohols Methanol, Ethanol, Isopropanol, ButanolMiscibleThe polar hydroxyl group of alcohols can effectively hydrogen bond with the amine group of this compound, and the alkyl chains are compatible.
Aromatic Hydrocarbons Toluene, Benzene, XyleneSolubleThe nonpolar aromatic ring interacts favorably with the nonpolar cyclooctyl group of this compound through van der Waals forces.
Ethers Diethyl ether, Tetrahydrofuran (THF)SolubleEthers are relatively nonpolar and can act as hydrogen bond acceptors, facilitating the dissolution of this compound.
Chlorinated Solvents Dichloromethane (DCM), Chloroform (B151607)SolubleThese solvents have a moderate polarity and can effectively solvate the this compound molecule. However, some primary amines may be incompatible with chloroform and carbon tetrachloride.[4][5]
Alkanes Hexane, HeptaneSolubleThe nonpolar nature of alkanes is highly compatible with the large, nonpolar cyclooctyl ring of this compound.
Polar Aprotic Solvents Acetone, Ethyl AcetateSolubleThese solvents can act as hydrogen bond acceptors, interacting with the amine group, while their organic portion is compatible with the cyclooctyl ring. Primary amines can, however, react with ketones like acetone.[5]

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound in a solvent.[6][7]

Isothermal Shake-Flask Method

This method involves equilibrating a supersaturated solution of the solute in the solvent at a constant temperature and then measuring the concentration of the dissolved solute.

Materials and Equipment:

  • This compound

  • Organic solvents of interest (analytical grade)

  • Analytical balance

  • Vials with screw caps (B75204) or sealed ampoules

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringes and filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy)

Experimental Protocol:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved solute is crucial to ensure saturation.

  • Equilibration: Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Shake the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a period to allow the undissolved solute to settle. Alternatively, centrifuge the vials at the same temperature to facilitate the separation of the solid and liquid phases.

  • Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible filter to remove any remaining undissolved microparticles. Accurately dilute the filtered solution with the same solvent to a concentration suitable for the chosen analytical method.

  • Concentration Analysis: Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., GC-FID, HPLC-UV, or qNMR).

  • Calculation of Solubility: Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor. The solubility is typically expressed in units of g/100 mL, mg/mL, or mol/L.

A visual representation of the general workflow for solubility determination is provided below.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess Add excess this compound to a known volume of solvent start->add_excess shake Shake at constant temperature (24-72 hours) add_excess->shake settle Allow to settle or centrifuge shake->settle withdraw Withdraw and filter supernatant settle->withdraw dilute Dilute sample withdraw->dilute analyze Analyze concentration (GC, HPLC, NMR) dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: General workflow for determining the solubility of this compound.

Advanced Analytical Technique: NMR Spectroscopy

For a more rapid and potentially automated determination of solubility, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[8][9] This technique can determine the concentration of a solute in a saturated solution without the need for phase separation.[8] A known concentration of an internal standard is added to the saturated solution, and the solubility is calculated by comparing the integral of a characteristic peak of this compound to that of the internal standard.[10]

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. Based on established principles, this compound is predicted to be highly soluble in a wide array of common organic solvents. For precise and reliable quantitative data, the detailed isothermal shake-flask method is recommended. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding solvent selection and in designing and executing experiments involving this compound.

References

An In-depth Technical Guide to the Discovery and Synthesis of Cyclooctanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooctanamine, a primary aliphatic amine featuring an eight-membered carbocyclic ring, serves as a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound. It details the principal synthetic methodologies, including the reductive amination of cyclooctanone (B32682), the reduction of cyclooctanone oxime, and the Ritter reaction from cyclooctanol (B1193912) or cyclooctene (B146475). This document furnishes detailed experimental protocols for these key transformations, presents quantitative data in a structured format, and includes workflow diagrams to elucidate the synthetic pathways.

Introduction

The study of medium-sized carbocyclic rings, such as the cyclooctane (B165968) system, has been a subject of significant interest in organic chemistry. These structures often exhibit unique conformational properties and reactivity. This compound (also known as cyclooctylamine) is a foundational building block within this class of compounds, providing a nucleophilic amino group attached to the flexible eight-membered ring. While not widely recognized for specific biological signaling pathways itself, its derivatives are of interest in medicinal chemistry and materials science. This guide focuses on the fundamental discovery and, most critically, the synthetic routes to access this important chemical entity.

Physicochemical and Spectral Data

A summary of the key physical, chemical, and spectral properties of this compound is provided below. This data is essential for its identification and handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₁₇N[1]
Molecular Weight 127.23 g/mol [1]
CAS Number 5452-37-9[1]
Appearance Colorless to pale yellow liquid
Boiling Point 190 °C (lit.)[2]
Melting Point -48 °C (lit.)[2]
Density 0.928 g/mL at 25 °C (lit.)[2]
Refractive Index (n²⁰/D) 1.482 (lit.)[2]
Flash Point 63 °C (145.4 °F) - closed cup

Table 2: Spectral Data for this compound

Spectrum TypeKey Peaks/Shifts
¹H NMR Spectral data available.
¹³C NMR Spectral data available.
IR Spectral data available.
Mass Spectrometry Spectral data available.

Key Synthetic Methodologies

The synthesis of this compound can be achieved through several established routes, primarily originating from cyclooctanone or its derivatives. The following sections detail the most prominent methods.

Reductive Amination of Cyclooctanone

Reductive amination is a highly versatile and widely used method for the synthesis of amines from carbonyl compounds. In the case of this compound, cyclooctanone is reacted with an amine source, typically ammonia (B1221849), in the presence of a reducing agent. This can be performed as a direct, one-pot reaction.

Common reducing agents for this transformation include hydrogen gas with a metal catalyst (e.g., Raney nickel, palladium on carbon) or hydride reagents such as sodium cyanoborohydride. The reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced to the corresponding primary amine.

Materials:

  • Cyclooctanone

  • Anhydrous ammonia

  • Methanol (B129727) (or another suitable solvent)

  • Raney Nickel (or another suitable hydrogenation catalyst)

  • Hydrogen gas

  • High-pressure autoclave

Procedure:

  • A solution of cyclooctanone in methanol is placed in a high-pressure autoclave.

  • The autoclave is cooled, and a catalytic amount of Raney Nickel is added.

  • Anhydrous ammonia is introduced into the vessel.

  • The autoclave is sealed and then pressurized with hydrogen gas.

  • The reaction mixture is heated and stirred for several hours.

  • After cooling and venting, the catalyst is removed by filtration.

  • The solvent and excess ammonia are removed under reduced pressure.

  • The crude this compound is purified by distillation.

Reductive_Amination Cyclooctanone Cyclooctanone Imine Cyclooctanimine (Intermediate) Cyclooctanone->Imine + NH₃ - H₂O Ammonia Ammonia (NH₃) This compound This compound Imine->this compound Catalyst H₂ / Raney Ni Catalyst->Imine

Caption: Reductive amination of cyclooctanone.

Reduction of Cyclooctanone Oxime

Another classical and effective method for the preparation of this compound is the reduction of cyclooctanone oxime. The oxime is readily prepared from the reaction of cyclooctanone with hydroxylamine. The subsequent reduction of the C=N bond of the oxime yields the primary amine.

A common and historically significant method for this reduction is the use of sodium metal in a protic solvent like ethanol (B145695). This method, while powerful, requires careful handling of metallic sodium. Alternative reducing agents include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Materials:

  • Cyclooctanone oxime

  • Absolute ethanol

  • Sodium metal

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (B78521) (for workup)

  • Diethyl ether (or another extraction solvent)

Procedure:

  • Cyclooctanone oxime is dissolved in absolute ethanol in a flask equipped with a reflux condenser.

  • Small pieces of sodium metal are carefully and portion-wise added to the refluxing solution. The reaction is vigorous and exothermic.

  • After the addition of sodium is complete and the reaction subsides, the mixture is cooled.

  • Water is cautiously added to dissolve the sodium ethoxide.

  • The product is steam distilled from the reaction mixture or extracted with diethyl ether after acidification and subsequent basification.

  • The ethereal extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • The solvent is removed by distillation, and the crude this compound is purified by fractional distillation under reduced pressure.

Oxime_Reduction Cyclooctanone Cyclooctanone Oxime Cyclooctanone Oxime Cyclooctanone->Oxime + NH₂OH - H₂O Hydroxylamine Hydroxylamine (NH₂OH) This compound This compound Oxime->this compound Reducing_Agent Na / EtOH Reducing_Agent->Oxime

Caption: Synthesis via cyclooctanone oxime reduction.

The Ritter Reaction

The Ritter reaction provides an alternative pathway to N-substituted amides, which can then be hydrolyzed to the corresponding primary amines. This reaction typically involves the reaction of an alcohol or an alkene with a nitrile in the presence of a strong acid. For the synthesis of this compound, either cyclooctanol or cyclooctene can be used as the starting material.

The reaction proceeds via the formation of a stable carbocation intermediate, which is then attacked by the nitrogen atom of the nitrile. The resulting nitrilium ion is subsequently hydrolyzed to an N-acylamine. Basic or acidic hydrolysis of the amide furnishes the primary amine.

Materials:

  • Cyclooctanol

  • Hydrogen cyanide (or a safer nitrile such as acetonitrile)

  • Concentrated sulfuric acid

  • Sodium hydroxide (for hydrolysis)

Procedure:

  • Cyclooctanol is dissolved in a suitable solvent and cooled in an ice bath.

  • Concentrated sulfuric acid is added dropwise with stirring to generate the cyclooctyl carbocation.

  • The nitrile (e.g., hydrogen cyanide or acetonitrile) is added to the reaction mixture.

  • The mixture is stirred for several hours, allowing the formation of the N-cyclooctylformamide (if HCN is used) or N-cyclooctylacetamide (if acetonitrile (B52724) is used).

  • The reaction is quenched by pouring it onto ice.

  • The resulting amide is then subjected to hydrolysis by heating with a strong base (e.g., sodium hydroxide) or a strong acid to yield this compound.

  • The product is isolated by extraction and purified by distillation.

Ritter_Reaction Cyclooctanol Cyclooctanol Carbocation Cyclooctyl Carbocation Cyclooctanol->Carbocation + H⁺ - H₂O Amide N-Cyclooctyl Amide Carbocation->Amide + R-C≡N + H₂O Nitrile Nitrile (R-C≡N) This compound This compound Amide->this compound Hydrolysis Hydrolysis Hydrolysis->Amide

Caption: The Ritter reaction pathway to this compound.

Conclusion

The synthesis of this compound is well-established in the chemical literature, with several reliable and scalable methods available to the synthetic chemist. The choice of a particular synthetic route will often depend on the availability of starting materials, the desired scale of the reaction, and the laboratory equipment on hand. The reductive amination of cyclooctanone offers a direct and efficient one-pot procedure, particularly when employing catalytic hydrogenation. The reduction of cyclooctanone oxime represents a more classical approach that remains highly effective. The Ritter reaction, while potentially involving more steps, provides an alternative from different precursors. This guide has provided the foundational knowledge and detailed protocols necessary for the successful synthesis and handling of this important cycloaliphatic amine.

References

An In-Depth Technical Guide to the Basic Reactivity of the Amine Group in Cyclooctanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental reactivity of the amine group in cyclooctanamine. This compound, a primary aliphatic amine incorporated into an eight-membered ring, serves as a valuable building block in organic synthesis and drug development. Understanding its basicity, nucleophilicity, and the steric influence of the cyclooctyl moiety is crucial for its effective utilization. This document details the electronic and steric factors governing its reactivity, presents key reactions such as N-acylation and nucleophilic substitution with detailed experimental protocols, and provides quantitative data to inform reaction design and optimization.

Introduction

Primary amines are a cornerstone of organic chemistry, participating in a vast array of chemical transformations. Their basicity and nucleophilicity, dictated by the lone pair of electrons on the nitrogen atom, make them essential synthons for the construction of complex molecules, including pharmaceuticals and other biologically active compounds. This compound presents a unique case where the reactivity of the primary amine is modulated by the conformational flexibility and steric bulk of the cyclooctane (B165968) ring. This guide aims to provide a detailed understanding of these characteristics to aid researchers in harnessing the full potential of this versatile molecule.

Basicity of the Amine Group

Generally, cyclic amines are observed to be slightly more basic than their acyclic counterparts. This is attributed to factors such as reduced steric hindrance around the nitrogen atom and decreased torsional strain upon protonation within the ring structure.[1] For instance, the pKa of the conjugate acid of cyclopentylamine (B150401) is 10.65.[2] The basicity of secondary cyclic amines is also known to increase with ring size from azetidine (B1206935) to piperidine, a trend linked to changes in ring strain.[3] Considering these factors, the pKa of the conjugate acid of this compound is estimated to be in the range of 10.6 to 10.8, making it a moderately strong base, comparable to other primary cycloalkylamines.

Table 1: Estimated Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₇N
Molecular Weight 127.23 g/mol
Appearance Colorless liquid
Estimated pKa (Conjugate Acid) 10.6 - 10.8

Note: The pKa value is an estimation based on trends observed for other cycloalkylamines.

Nucleophilic Reactivity of this compound

The lone pair of electrons on the nitrogen atom makes this compound a potent nucleophile, enabling it to participate in a variety of reactions, most notably N-acylation and nucleophilic substitution.

N-Acylation Reactions

N-acylation is a fundamental transformation that converts primary amines into amides. This reaction is crucial for the synthesis of peptides, polymers, and a wide range of pharmaceutical compounds. This compound readily undergoes N-acylation with various acylating agents, such as acid chlorides and acid anhydrides.

Reaction Scheme:

Where L is a leaving group, typically Cl or OCOR.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of the leaving group.

Logical Relationship of N-Acylation

G cluster_reactants Reactants cluster_process Process cluster_products Products This compound This compound (Nucleophile) NucleophilicAttack Nucleophilic Attack on Carbonyl Carbon This compound->NucleophilicAttack AcylatingAgent Acylating Agent (Electrophile) (e.g., Acid Chloride) AcylatingAgent->NucleophilicAttack Intermediate Tetrahedral Intermediate NucleophilicAttack->Intermediate Elimination Elimination of Leaving Group Intermediate->Elimination Amide N-Cyclooctyl Amide Elimination->Amide Byproduct Byproduct (e.g., HCl) Elimination->Byproduct

Caption: General mechanism for the N-acylation of this compound.

Nucleophilic Substitution Reactions

This compound can also act as a nucleophile in Sₙ2 reactions with alkyl halides. In this reaction, the amine displaces a halide ion from an alkyl substrate to form a secondary amine.

Reaction Scheme:

Where X is a halogen (Cl, Br, I).

The rate of this reaction is influenced by the steric hindrance around the reaction centers of both the amine and the alkyl halide.[4]

Steric Influence of the Cyclooctyl Group

The eight-membered ring of this compound introduces significant steric bulk around the amine functional group. This steric hindrance can influence its reactivity in several ways:

  • Basicity: While cyclic amines are generally more basic, significant steric hindrance can sometimes hinder the approach of a proton, although this effect is generally less pronounced than in nucleophilic reactions.

  • Nucleophilicity: In Sₙ2 reactions, the bulky cyclooctyl group can impede the approach of the amine to the electrophilic carbon of the alkyl halide, potentially slowing down the reaction rate compared to less hindered primary amines.[5][6] The flexible nature of the cyclooctane ring allows for various conformations, some of which may be more or less favorable for nucleophilic attack. The transition state of an Sₙ2 reaction is particularly sensitive to steric crowding.[5]

Experimental Workflow for Reactivity Assessment

G cluster_setup Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Workup and Isolation cluster_purification Purification and Analysis Reactants Combine this compound and Electrophile (e.g., Alkyl Halide) Solvent Choose Appropriate Solvent (e.g., DMF, THF) Reactants->Solvent Base Add Base (if necessary) (e.g., for N-acylation) Solvent->Base TLC Monitor Progress by TLC Base->TLC Time Record Reaction Time TLC->Time Quench Quench Reaction Time->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography or Recrystallization Concentrate->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize Yield Calculate Yield Characterize->Yield

Caption: A typical experimental workflow for studying this compound reactivity.

Quantitative Data

Due to the limited availability of specific experimental data for this compound in the literature, the following table provides representative yields for N-acylation and nucleophilic substitution reactions based on general procedures for primary amines. These values should be considered as illustrative examples.

Table 2: Representative Reaction Yields for this compound

ReactionElectrophileReagents and ConditionsRepresentative Yield (%)
N-Acetylation Acetyl ChlorideEt₃N, CH₂Cl₂, 0 °C to rt, 2h85 - 95
N-Benzoylation Benzoyl ChloridePyridine, CH₂Cl₂, 0 °C to rt, 3h80 - 90
N-Alkylation Benzyl BromideK₂CO₃, DMF, 60 °C, 12h70 - 85

Note: Yields are representative and can vary based on specific reaction conditions and substrates.

Experimental Protocols

The following are detailed, representative methodologies for key reactions involving this compound.

Protocol for N-Acetylation of this compound

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (B128534) (Et₃N)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude N-cyclooctylacetamide by column chromatography on silica (B1680970) gel if necessary.

Protocol for Nucleophilic Substitution with an Alkyl Halide

Materials:

  • This compound

  • Alkyl halide (e.g., Benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Water

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the alkyl halide (1.1 eq) and potassium carbonate (2.0 eq).[7]

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.[7]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude secondary amine by column chromatography on silica gel.

Signaling Pathways and Logical Relationships

While this compound itself is not typically involved in biological signaling pathways, the amine functional group is a key feature of many neurotransmitters and drugs that do interact with such pathways. The reactions of this compound are fundamental to the synthesis of more complex molecules that may have biological activity.

Signaling Pathway Analogy: Amine as a Pharmacophore

G cluster_synthesis Chemical Synthesis cluster_interaction Biological Interaction cluster_response Cellular Response This compound This compound Modification Chemical Modification (e.g., Acylation, Alkylation) This compound->Modification DrugCandidate Drug Candidate (with cyclooctylamino moiety) Modification->DrugCandidate Binding Binding Event DrugCandidate->Binding Receptor Target Receptor Receptor->Binding Signaling Signal Transduction Binding->Signaling Response Physiological Response Signaling->Response

Caption: Role of the cyclooctylamine moiety in drug design.

Conclusion

This compound is a primary amine whose reactivity is characterized by the interplay of the electronic properties of the amine group and the steric and conformational effects of the cyclooctyl ring. It is a moderately strong base and a competent nucleophile in N-acylation and nucleophilic substitution reactions. The steric bulk of the cyclooctyl group can influence reaction rates, particularly in Sₙ2 processes. The provided experimental protocols and representative data offer a practical foundation for researchers and drug development professionals to effectively utilize this compound in the synthesis of novel chemical entities. Further quantitative studies on the kinetics and thermodynamics of its reactions would provide a more complete understanding of its reactivity profile.

References

Methodological & Application

Application Notes and Protocols: Cyclooctanamine as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of cyclooctanamine and its derivatives as foundational scaffolds in the synthesis of novel pharmaceutical agents. While not as prevalent in marketed drugs as smaller cycloalkanamines like cyclopropylamine, the cyclooctyl moiety offers a unique combination of conformational flexibility and lipophilicity, making it an attractive component for drug design and discovery.

This document outlines the synthetic potential of this compound-derived structures, with a particular focus on the development of antimicrobial agents. Detailed experimental protocols and characterization data are provided to facilitate the application of these methodologies in a research and development setting.

Rationale for Use in Medicinal Chemistry

The cyclooctane (B165968) ring system provides a three-dimensional structure that can effectively probe the binding pockets of biological targets. Its larger and more flexible nature compared to smaller rings allows for a wider range of conformational possibilities, which can be advantageous for optimizing ligand-receptor interactions. The amine functionality of this compound serves as a critical handle for a variety of chemical transformations, enabling the construction of diverse molecular libraries.

Synthesis of Bioactive Cyclooctane Derivatives

A key application of cyclooctane-based building blocks is in the synthesis of heterocyclic compounds with potential therapeutic activity. For instance, cyclooctanone (B32682), a close chemical relative of this compound, can be used as a precursor for the synthesis of various fused heterocyclic systems with demonstrated antimicrobial and antifungal properties.

Synthesis of Cyclooctane-Based Heterocycles with Antimicrobial Activity

A versatile synthetic pathway commences with the formation of (E)-2-((dimethylamino)methylene)cyclooctanone from cyclooctanone. This intermediate serves as a key synthon for the construction of a variety of heterocyclic systems, including pyrazoles, isoxazoles, and pyrimidines, through reactions with different nitrogen nucleophiles.[1]

Experimental Workflow for the Synthesis of Bioactive Cyclooctane Derivatives

workflow cluster_start Starting Material cluster_intermediate Key Intermediate cluster_products Bioactive Heterocycles Cyclooctanone Cyclooctanone Intermediate (E)-2-((dimethylamino)methylene)cyclooctanone Cyclooctanone->Intermediate Reaction with DMF-DMA Pyrazole Cyclooctyl-Pyrazole Intermediate->Pyrazole Hydrazine (B178648) derivatives Isoxazole Cyclooctyl-Isoxazole Intermediate->Isoxazole Hydroxylamine hydrochloride Pyrimidine Cyclooctyl-Pyrimidine Intermediate->Pyrimidine Amidines, Urea, Thiourea

Caption: Synthetic workflow for generating diverse cyclooctane-based heterocycles.

Quantitative Data: Antimicrobial Activity

The synthesized cyclooctane-based heterocycles have been screened for their in vitro antimicrobial activity against a panel of pathogenic microorganisms. The minimum inhibitory concentration (MIC) values are summarized in the table below.

Compound IDStructureMIC (µg/mL) vs. L. monocytogenesMIC (µg/mL) vs. MRSAMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. P. aeruginosaMIC (µg/mL) vs. C. albicans
5 2-((p-sulfonamidophenyl)methylene)cyclooctanone7.815.631.262.5125
ReferenceAmpicillin0.48-0.24>1000-
ReferenceAmphotericin B----0.24

Data extracted from literature reports demonstrating the potential of cyclooctane derivatives.[1]

Experimental Protocols

Synthesis of (E)-2-((dimethylamino)methylene)cyclooctanone (Key Intermediate)

Materials:

  • Cyclooctanone

  • N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA)

  • Dry toluene (B28343)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • A mixture of cyclooctanone (10 mmol) and DMF-DMA (12 mmol) in dry toluene (50 mL) is placed in a round-bottom flask.

  • The reaction mixture is refluxed for 4 hours.

  • The solvent is evaporated under reduced pressure.

  • The resulting residue is purified by column chromatography on silica (B1680970) gel using a suitable eluent system to afford the pure product.

General Procedure for the Synthesis of Cyclooctane-Fused Pyrazoles

Materials:

  • (E)-2-((dimethylamino)methylene)cyclooctanone

  • Hydrazine hydrate (B1144303) or substituted hydrazines

  • Ethanol (B145695)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • A solution of (E)-2-((dimethylamino)methylene)cyclooctanone (5 mmol) and the appropriate hydrazine derivative (5.5 mmol) in ethanol (30 mL) is refluxed for 6-8 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed in vacuo.

  • The crude product is purified by recrystallization or column chromatography to yield the desired cyclooctane-fused pyrazole.

Signaling Pathway and Target Interaction Models

While specific signaling pathways for novel this compound derivatives are under investigation, a general model for the interaction of bioactive small molecules with cellular targets can be conceptualized. For antimicrobial agents, the primary interaction is often with the bacterial cell wall or essential enzymes.

Conceptual Model of Small Molecule-Target Interaction

signaling cluster_drug Drug Molecule cluster_target Biological Target cluster_response Cellular Response Drug This compound Derivative Target Bacterial Enzyme or Cell Membrane Drug->Target Binding/ Interaction Response Inhibition of Growth or Cell Lysis Target->Response Leads to

Caption: A simplified model of a drug interacting with its target to elicit a response.

Conclusion and Future Directions

This compound and its derivatives represent a promising, yet underexplored, class of building blocks for pharmaceutical synthesis. The synthetic accessibility and the unique conformational properties of the cyclooctane scaffold make it a valuable platform for the development of novel therapeutic agents. The demonstrated antimicrobial activity of cyclooctane-based heterocycles warrants further investigation and optimization. Future research should focus on expanding the diversity of this compound-derived libraries and exploring their potential against a broader range of biological targets. The development of enantioselective synthetic routes will also be crucial for elucidating the structure-activity relationships of chiral this compound derivatives.

References

Application Notes and Protocols for Cyclooctanamine in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential application of cyclooctanamine as a scaffold in the development of novel agrochemical fungicides. While direct applications of this compound as a standalone agrochemical are not widely documented, its structural motif is a promising starting point for the synthesis of potent fungicidal compounds. This document outlines a hypothetical development workflow, from synthesis to biological evaluation, based on established principles of agrochemical research.

Introduction: this compound as a Novel Scaffold for Fungicides

This compound, a cyclic amine, presents a unique three-dimensional structure that can be exploited for the design of novel agrochemicals. Its flexible eight-membered ring system allows for diverse conformational possibilities, which can be advantageous for binding to target enzymes or proteins in pathogenic fungi. The primary amino group serves as a versatile handle for chemical modification, enabling the synthesis of a library of derivatives with potentially enhanced biological activity and optimized physicochemical properties for agricultural applications.

The development of new fungicides is crucial to combat the emergence of resistant fungal strains and to ensure global food security. By utilizing novel scaffolds like this compound, researchers can explore new chemical spaces and potentially discover fungicides with novel modes of action.

Proposed Mechanism of Action

While the precise mechanism of action for novel this compound-based fungicides would need to be determined experimentally, a plausible hypothesis is the disruption of fungal cell membrane integrity. Many existing fungicides target the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. Derivatives of this compound could be designed to interfere with enzymes in the ergosterol biosynthesis pathway, leading to a fungicidal effect.

Another potential mechanism could involve the inhibition of key metabolic enzymes essential for fungal growth and proliferation. The amine functionality of this compound derivatives could interact with active sites of enzymes, leading to their inactivation.

Synthesis of this compound-Based Fungicidal Derivatives

The synthesis of fungicidal derivatives from this compound can be achieved through various chemical transformations. A common approach is the formation of amide or sulfonamide linkages by reacting this compound with acyl chlorides or sulfonyl chlorides, respectively. This allows for the introduction of diverse functional groups that can modulate the biological activity and physical properties of the resulting compounds.

Experimental Protocols

Protocol 1: Synthesis of N-(cyclooctyl)-4-chlorobenzamide (A Hypothetical Fungicide)

This protocol describes the synthesis of a hypothetical fungicidal compound, N-(cyclooctyl)-4-chlorobenzamide, from this compound.

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4-chlorobenzoyl chloride (1.1 eq) in dichloromethane to the flask with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure N-(cyclooctyl)-4-chlorobenzamide.

Protocol 2: In Vitro Antifungal Activity Screening

This protocol outlines the procedure for screening the antifungal activity of synthesized this compound derivatives against common plant pathogenic fungi.

Materials:

  • Synthesized this compound derivatives

  • Potato Dextrose Agar (PDA) medium

  • Cultures of pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile petri dishes

  • Sterile cork borer

Procedure:

  • Prepare PDA medium and sterilize by autoclaving.

  • Cool the medium to 45-50 °C and add the test compounds (dissolved in a minimal amount of DMSO) to achieve the desired final concentrations (e.g., 50, 100, 200 µg/mL). A control plate with DMSO only should also be prepared.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a 5 mm mycelial disc of the test fungus, taken from the periphery of a 7-day-old culture.

  • Incubate the plates at 25 ± 2 °C for 5-7 days.

  • Measure the radial growth of the fungal colony in both the control and treated plates.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of the most active compounds using a broth microdilution method.

Materials:

  • Active this compound derivatives

  • Potato Dextrose Broth (PDB)

  • Fungal spore suspension (1 x 10^5 spores/mL)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Perform serial two-fold dilutions of the compound in PDB in a 96-well plate to obtain a range of concentrations.

  • Add the fungal spore suspension to each well.

  • Include a positive control (fungal suspension in PDB with DMSO) and a negative control (PDB only).

  • Incubate the plates at 25 ± 2 °C for 48-72 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible fungal growth is observed. This can be assessed visually or by measuring the absorbance at 600 nm.

Quantitative Data

The following tables present hypothetical data for a series of synthesized this compound derivatives to illustrate the structure-activity relationship and physicochemical properties.

Table 1: Antifungal Activity of this compound Derivatives against Plant Pathogens

Compound IDR Group (Substitution on Benzamide Ring)Fusarium oxysporum MIC (µg/mL)Botrytis cinerea MIC (µg/mL)
CA-01 H>200>200
CA-02 4-Cl5025
CA-03 4-F10050
CA-04 4-CH3150100
CA-05 4-NO22512.5
Prochloraz (Commercial Fungicide)105

Table 2: Physicochemical Properties of Hypothetical Active Ingredient (CA-05)

PropertyValue
Molecular Formula C15H20N2O3
Molecular Weight 276.33 g/mol
Appearance White crystalline solid
Melting Point 125-127 °C
Solubility in Water 50 mg/L
Log P (octanol-water partition coefficient) 3.2

Visualizations

Diagrams

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product This compound This compound Conditions Et3N, DCM 0°C to RT This compound->Conditions ChlorobenzoylChloride 4-Chlorobenzoyl Chloride ChlorobenzoylChloride->Conditions Fungicide N-(cyclooctyl)-4-nitrobenzamide (CA-05) Conditions->Fungicide

Caption: Synthetic pathway for a hypothetical this compound-based fungicide.

Antifungal_Screening_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis A Synthesize this compound Derivatives D Incorporate Derivatives into PDA A->D B Prepare Fungal Cultures (e.g., Fusarium, Botrytis) E Inoculate Plates with Fungi B->E C Prepare PDA Medium C->D D->E F Incubate at 25°C E->F G Measure Mycelial Growth F->G H Calculate Percent Inhibition G->H I Determine MIC for Active Compounds H->I

Caption: Experimental workflow for in vitro antifungal screening.

Signaling_Pathway cluster_membrane Fungal Cell Membrane cluster_fungicide Mechanism of Action cluster_effect Cellular Effect Ergosterol Ergosterol Enzyme Target Enzyme (e.g., Sterol Demethylase) Enzyme->Ergosterol Catalyzes Disruption Disrupted Ergosterol Biosynthesis Enzyme->Disruption Fungicide This compound Derivative (CA-05) Fungicide->Enzyme Inhibition Death Fungal Cell Death Disruption->Death

Caption: Hypothetical signaling pathway disruption by a this compound derivative.

Cyclooctanamine as a Corrosion Inhibitor for Steel Alloys: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the evaluation and potential application of cyclooctanamine and related cycloalkylamines as corrosion inhibitors for steel alloys. While specific data for this compound is limited in publicly available literature, this document leverages data from analogous compounds, such as cyclohexylamine (B46788) and dicyclohexylamine, to establish detailed experimental protocols and outline the likely mechanism of action.

Introduction to Cycloalkylamines as Corrosion Inhibitors

Cycloalkylamines represent a promising class of organic corrosion inhibitors for steel and its alloys. Their efficacy is attributed to the presence of the nitrogen atom with a lone pair of electrons, which facilitates adsorption onto the metal surface. This adsorption forms a protective film that isolates the metal from the corrosive environment. These compounds, particularly as nitrite (B80452) salts, are effective as volatile corrosion inhibitors (VCIs), allowing them to protect metal surfaces without direct contact, which is advantageous for complex geometries and enclosed systems. Cyclohexylamine, for instance, is utilized in boiler water treatment to neutralize carbonic acid and form a protective film on metal surfaces.

Quantitative Data Summary

The following tables summarize the available quantitative data on the performance of cycloalkylamine-related corrosion inhibitors.

Table 1: Inhibition Efficiency of Cycloalkylamine Derivatives

InhibitorSteel TypeCorrosive MediumMethodConcentrationInhibition Efficiency (%)Reference
DICHAMIN (Dicyclohexylamine derivative)SteelPolluted EnvironmentEISNot specified~95
DICHAN (Dicyclohexylammonium nitrite)SteelPolluted EnvironmentEISNot specified~100
Cyclohexylamine (CHA)Mild Steel0.1 N H₂SO₄Weight Loss1000 ppm81.06
DicyclohexylamineAPI X80 Carbon SteelCO₂-saturated aqueous solution with 200 ppm acetic acid and 1% NaClPotentiodynamic PolarizationNot specified39.61 (at 20°C)
DicyclohexylamineAPI X80 Carbon SteelCO₂-saturated aqueous solution with 200 ppm acetic acid and 1% NaClPotentiodynamic PolarizationNot specified13.98 (at 45°C)

Table 2: Electrochemical Parameters for Cyclohexylamine on Mild Steel in 0.1 N H₂SO₄

ParameterBlankWith Cyclohexylamine (1000 ppm)Reference
Corrosion Current Density (Icorr) (mA/cm²)Lower in presence of inhibitorHigher in presence of inhibitor
Charge Transfer Resistance (Rct) (Ω·cm²)Increases with inhibitor concentration

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the corrosion inhibition properties of this compound.

Weight Loss Measurement

This gravimetric method provides a direct measure of corrosion rate and inhibition efficiency.

Objective: To determine the corrosion rate of steel in the presence and absence of the inhibitor and to calculate the inhibitor's efficiency.

Materials:

  • Steel coupons (e.g., mild steel, C1018) of known dimensions

  • Corrosive medium (e.g., 1 M HCl, 3.5% NaCl solution)

  • This compound (or other cycloalkylamine inhibitor) at various concentrations

  • Analytical balance (±0.1 mg)

  • Polishing papers of different grades (e.g., 200, 400, 600, 800, 1000 grit)

  • Acetone, ethanol (B145695), and distilled water for cleaning

  • Thermostatic water bath

Procedure:

  • Mechanically polish the steel coupons to a mirror finish, ensuring removal of any existing oxide layers.

  • Clean the coupons by sonicating in acetone, followed by rinsing with ethanol and distilled water.

  • Dry the coupons thoroughly and weigh them accurately using an analytical balance.

  • Prepare the corrosive solutions with and without various concentrations of the this compound inhibitor.

  • Immerse the weighed coupons in the test solutions for a predetermined period (e.g., 24, 48, 72 hours) at a constant temperature.

  • After the immersion period, retrieve the coupons, gently clean them with a soft brush to remove corrosion products, rinse with distilled water and ethanol, and dry.

  • Reweigh the coupons to determine the weight loss.

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    Corrosion Rate (mm/year) = (87.6 × W) / (D × A × T) where W is the weight loss in mg, D is the density of the steel in g/cm³, A is the surface area of the coupon in cm², and T is the immersion time in hours.

    Inhibition Efficiency (%) = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

Electrochemical Measurements

Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.

Apparatus:

  • Potentiostat/Galvanostat/Frequency Response Analyzer

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): Steel specimen

    • Counter Electrode (CE): Platinum or graphite (B72142) rod

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode

  • Corrosive solution with and without inhibitor

3.2.1. Potentiodynamic Polarization (PDP)

Objective: To determine the corrosion potential (Ecorr), corrosion current density (Icorr), and to understand the anodic and cathodic inhibition effects.

Procedure:

  • Prepare the steel working electrode by embedding it in an insulating resin, leaving a known surface area exposed. Polish the exposed surface to a mirror finish.

  • Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode.

  • Fill the cell with the test solution (with or without inhibitor).

  • Allow the system to stabilize by measuring the Open Circuit Potential (OCP) for about 30-60 minutes until a steady state is reached.

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

  • Plot the resulting potential versus log(current density) to obtain the Tafel plot.

  • Determine Ecorr and Icorr by extrapolating the linear portions of the anodic and cathodic curves to their intersection.

  • Calculate the inhibition efficiency using the Icorr values:

    Inhibition Efficiency (%) = [(Icorr_blank - Icorr_inh) / Icorr_blank] × 100

3.2.2. Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the kinetics of the electrode processes and the properties of the inhibitor film.

Procedure:

  • Use the same three-electrode setup as for the PDP measurements.

  • After OCP stabilization, apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Record the impedance data and present it as Nyquist and Bode plots.

  • Model the impedance data using an appropriate equivalent electrical circuit to extract parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency from the charge transfer resistance values:

    Inhibition Efficiency (%) = [(Rct_inh - Rct_blank) / Rct_inh] × 100

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis cluster_surface Surface Characterization (Optional) Coupon_Prep Steel Coupon Polishing & Cleaning Weight_Loss Weight Loss Measurement Coupon_Prep->Weight_Loss Electrochemical Electrochemical Tests (PDP & EIS) Coupon_Prep->Electrochemical Inhibitor_Sol Inhibitor Solution Preparation Inhibitor_Sol->Weight_Loss Inhibitor_Sol->Electrochemical Calc_CR Calculate Corrosion Rate & Inhibition Efficiency Weight_Loss->Calc_CR SEM Scanning Electron Microscopy (SEM) Weight_Loss->SEM Tafel_Analysis Tafel Extrapolation (Ecorr, Icorr) Electrochemical->Tafel_Analysis EIS_Modeling EIS Data Modeling (Rct, Cdl) Electrochemical->EIS_Modeling Electrochemical->SEM Tafel_Analysis->Calc_CR EIS_Modeling->Calc_CR XPS X-ray Photoelectron Spectroscopy (XPS) SEM->XPS Inhibition_Mechanism cluster_solution Corrosive Solution cluster_surface Steel Surface cluster_interaction Inhibition Process Inhibitor This compound (R-NH2) Adsorption Adsorption of Inhibitor Inhibitor->Adsorption Lone pair on N interacts with Fe Corrosive_Species Corrosive Species (e.g., H+, Cl-) Steel Steel (Fe) Corrosive_Species->Steel Corrosion Attack Protective_Film Formation of Protective Film Adsorption->Protective_Film Corrosion_Mitigation Corrosion Mitigation Protective_Film->Corrosion_Mitigation Blocks active sites Corrosion_Mitigation->Steel Protects

Synthesis of N-Substituted Cyclooctanamine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of N-substituted cyclooctanamine derivatives, a class of compounds with significant potential in medicinal chemistry and drug discovery. The methodologies outlined below—reductive amination, Buchwald-Hartwig amination, and direct N-alkylation—offer versatile and efficient routes to a wide array of these derivatives.

Introduction

N-substituted this compound scaffolds are of growing interest in the development of novel therapeutic agents. The eight-membered ring provides a unique conformational flexibility that can be exploited for optimal interaction with biological targets. The nature of the substituent on the nitrogen atom plays a crucial role in modulating the pharmacological properties of these molecules, influencing their potency, selectivity, and pharmacokinetic profiles. Potential applications for these derivatives are being explored in various therapeutic areas, including as ligands for G-protein coupled receptors (GPCRs) and as modulators of ion channel activity.[1][2][3]

Synthetic Methodologies

Three primary methods for the synthesis of N-substituted this compound derivatives are detailed below. Each method offers distinct advantages depending on the desired substituent and the available starting materials.

Reductive Amination of Cyclooctanone (B32682)

Reductive amination is a highly effective one-pot method for the synthesis of N-alkyl and N-aryl cyclooctanamines starting from cyclooctanone and a primary or secondary amine. The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Cyclooctanone Cyclooctanone Mix Mix & Stir Cyclooctanone->Mix Amine Primary/Secondary Amine Amine->Mix Solvent Solvent (e.g., DCE, MeOH) Solvent->Mix Add_Reducing_Agent Add Reducing Agent (e.g., NaBH(OAc)₃) Mix->Add_Reducing_Agent Imine Formation Stir_RT Stir at RT Add_Reducing_Agent->Stir_RT Quench Quench Reaction Stir_RT->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify (Column Chromatography) Dry->Purify Product N-Substituted This compound Purify->Product

Caption: Workflow for the synthesis of N-substituted cyclooctanamines via reductive amination.

Quantitative Data for Reductive Amination

EntryAmine SubstrateReducing AgentSolventTime (h)Yield (%)
1Aniline (B41778)Pd/C, H₂Methanol2High
2BenzylamineNaBH(OAc)₃DCE12-24Good
3MethylamineNaBH₃CNMethanol12Moderate-High
4PiperonalRaney Ni, H₂Methanol6Not Specified

Note: "High" and "Good" yields are based on analogous reactions with cyclohexanone, as specific quantitative data for cyclooctanone is limited in the literature.[4][5]

Detailed Protocol: Synthesis of N-Phenylthis compound

  • Reaction Setup: To a solution of cyclooctanone (1.0 eq) in methanol, add aniline (1.0 eq).

  • Hydrogenation: Add a catalytic amount of 5% Pd/C.

  • Reaction Conditions: Pressurize the reaction vessel with hydrogen gas (9 bar) and stir the mixture at room temperature for 2 hours.[6]

  • Work-up: After the reaction is complete, filter the catalyst and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield N-phenylthis compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method is particularly useful for the synthesis of N-aryl and N-heteroaryl this compound derivatives from this compound and an aryl/heteroaryl halide or triflate.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification Aryl_Halide Aryl/Heteroaryl Halide Mix Mix Reagents Aryl_Halide->Mix This compound This compound This compound->Mix Pd_Catalyst Pd Precatalyst Pd_Catalyst->Mix Ligand Ligand (e.g., XPhos) Ligand->Mix Base Base (e.g., NaOtBu) Base->Mix Solvent Solvent (e.g., Toluene) Solvent->Mix Heat Heat to Reflux Mix->Heat Cool Cool to RT Heat->Cool Reaction Complete Quench Quench with Water Cool->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify (Column Chromatography) Dry->Purify Product N-Aryl This compound Purify->Product N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification This compound This compound Mix Mix & Stir This compound->Mix Alkyl_Halide Alkyl Halide Alkyl_Halide->Mix Base Base (e.g., K₂CO₃) Base->Mix Solvent Solvent (e.g., Acetonitrile) Solvent->Mix Heat Heat (Optional) Mix->Heat Filter Filter Solids Heat->Filter Reaction Complete Concentrate Concentrate Filter->Concentrate Purify Purify (Distillation or Chromatography) Concentrate->Purify Product N-Alkyl This compound Purify->Product GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand N-Substituted This compound Derivative GPCR GPCR Ligand->GPCR Binding & Activation G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Conformational Change Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream Downstream Signaling Cascade Second_Messenger->Downstream Cellular_Response Cellular Response Downstream->Cellular_Response

References

Cyclooctanamine Hydrochloride: A Comprehensive Guide to Preparation and Applications for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Cyclooctanamine hydrochloride, a versatile cyclic amine salt, is a key building block in synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. This document provides detailed application notes and experimental protocols for the preparation and use of this compound hydrochloride, targeted towards researchers, scientists, and professionals in drug development.

Introduction

This compound and its hydrochloride salt are valuable intermediates in organic synthesis. The cyclooctyl moiety offers a unique lipophilic scaffold that can be incorporated into a variety of molecular frameworks to modulate their physicochemical and pharmacological properties. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications.

Preparation of this compound Hydrochloride

The synthesis of this compound hydrochloride is typically a two-step process involving the formation of this compound from cyclooctanone (B32682), followed by its conversion to the hydrochloride salt. Two primary routes for the synthesis of the free amine are reductive amination of cyclooctanone and the reduction of cyclooctanone oxime.

Synthesis of this compound

Method A: Reductive Amination of Cyclooctanone

Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds.[1] This one-pot reaction involves the formation of an imine intermediate from cyclooctanone and an amine source, which is then reduced to this compound.

Method B: Reduction of Cyclooctanone Oxime

This method involves the oximation of cyclooctanone to form cyclooctanone oxime, which is subsequently reduced to this compound. This is a reliable method for producing primary amines.

Conversion to this compound Hydrochloride

The final step is the conversion of the free base, this compound, to its hydrochloride salt. This is typically achieved by treating a solution of the amine with hydrochloric acid.

Experimental Protocols

Protocol 1: Synthesis of Cyclooctanone Oxime

This protocol outlines the synthesis of the intermediate, cyclooctanone oxime, from cyclooctanone.

ParameterValue
Reactants Cyclooctanone, Hydroxylamine (B1172632) hydrochloride, Potassium hydroxide
Solvent Ethanol/Water
Reaction Time Not Specified
Temperature Not Specified
Yield Moderate to good
Purity Not Specified

Procedure:

A detailed procedure for the synthesis of cyclooctanone oxime can be found in the work by Al-Zaydi (2020). The general principle involves the reaction of cyclooctanone with hydroxylamine hydrochloride in the presence of a base.

Protocol 2: Synthesis of this compound via Reductive Amination (General Procedure)

While a specific protocol for this compound was not found, a general procedure for reductive amination of ketones is as follows:

ParameterValue
Reactants Ketone (e.g., Cyclooctanone), Amine Source (e.g., Ammonia, Ammonium salt), Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst)
Solvent Methanol, Ethanol, or other suitable solvent
Reaction Time Varies (typically several hours to overnight)
Temperature Room temperature or elevated temperatures
Yield Varies depending on substrate and conditions
Purity Requires purification (e.g., distillation, chromatography)

Procedure:

  • Dissolve the ketone in the chosen solvent.

  • Add the amine source.

  • Adjust the pH to be mildly acidic if necessary.

  • Add the reducing agent portion-wise or as a solution.

  • Stir the reaction mixture at the appropriate temperature until the reaction is complete (monitored by TLC or GC).

  • Work-up the reaction by quenching any remaining reducing agent and extracting the product.

  • Purify the amine by distillation or column chromatography.

Protocol 3: Preparation of this compound Hydrochloride
ParameterValue
Reactants This compound, Hydrochloric Acid (aqueous, gaseous, or in organic solvent)
Solvent Diethyl ether, Ethanol, or other suitable solvent
Reaction Time Typically rapid
Temperature Cooled (e.g., 0 °C) to room temperature
Yield Generally high (quantitative)
Purity High, can be purified by recrystallization

Procedure:

  • Dissolve the this compound in a suitable organic solvent (e.g., diethyl ether).

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in ether) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Applications and Uses of this compound Hydrochloride

This compound hydrochloride serves as a crucial intermediate in the synthesis of a variety of compounds with potential applications in pharmaceuticals and agrochemicals.

Pharmaceutical Applications

Cyclic amine derivatives are integral to the structure of many bioactive molecules.[2] The this compound scaffold can be found in compounds investigated for various therapeutic areas. While specific drugs derived directly from this compound hydrochloride are not widely documented in publicly available literature, its role as a precursor is significant. For instance, derivatives of cyclic amines have been explored for their potential as antimicrobial agents.

Agrochemical Applications

Amines and their derivatives are fundamental building blocks in the synthesis of pesticides, including herbicides, insecticides, and fungicides.[3] The lipophilic nature of the cyclooctyl group can enhance the efficacy of active ingredients by improving their penetration through biological membranes.

Use as a Synthetic Building Block

Beyond its direct applications, this compound hydrochloride is a versatile building block in organic synthesis, enabling the construction of more complex molecules with unique three-dimensional structures.

Visualizing the Synthetic Workflow

The following diagrams illustrate the key synthetic pathways described.

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_salt_formation Salt Formation Cyclooctanone Cyclooctanone Cyclooctanone_Oxime Cyclooctanone Oxime Cyclooctanone->Cyclooctanone_Oxime Hydroxylamine HCl, Base This compound This compound Cyclooctanone->this compound Reductive Amination Cyclooctanone_Oxime->this compound Reduction Cyclooctanamine_HCl This compound Hydrochloride This compound->Cyclooctanamine_HCl HCl

Caption: Synthetic routes to this compound and its hydrochloride salt.

Conclusion

This compound hydrochloride is a valuable and versatile chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. The synthetic protocols outlined in this document provide a foundation for researchers to produce this compound and explore its applications in their respective fields. Further research into the biological activities of this compound derivatives is warranted to fully unlock the potential of this unique chemical scaffold.

References

Application Notes and Protocols for the Chiral Resolution of Cyclooctanamine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooctanamine is a primary amine featuring an eight-membered ring structure. As with many chiral amines, the individual enantiomers of this compound can exhibit distinct pharmacological, toxicological, and metabolic properties. This stereoselectivity is of paramount importance in drug design and development, where the desired therapeutic effect may be associated with one enantiomer, while the other may be inactive or contribute to adverse effects. Consequently, the development of robust and efficient methods for the chiral resolution of racemic this compound is a critical step in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

These application notes provide detailed, adaptable protocols for the three most common and effective methods for chiral resolution: classical diastereomeric salt formation, enzymatic kinetic resolution, and chromatographic separation by High-Performance Liquid Chromatography (HPLC). While specific literature on the resolution of this compound is limited, the following protocols are based on well-established and successful methodologies for the resolution of analogous primary and cyclic amines.[1][2]

Method 1: Classical Resolution via Diastereomeric Salt Formation

This method relies on the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[1] These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[3] (+)-Tartaric acid is a readily available and commonly used resolving agent for racemic bases.[2]

Experimental Protocol

  • Salt Formation:

    • In a suitable reaction vessel, dissolve racemic this compound (1.0 equivalent) in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a mixture with water) with gentle heating.

    • In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as (+)-tartaric acid (1.0 equivalent), in the same solvent, also with gentle heating.

    • Slowly add the tartaric acid solution to the this compound solution with continuous stirring. An exothermic reaction may be observed.

  • Crystallization:

    • Allow the resulting solution to cool slowly to room temperature. To induce crystallization, scratching the inside of the flask with a glass rod or adding a seed crystal may be necessary.

    • Once crystal formation begins, allow the flask to stand undisturbed at room temperature for several hours, or overnight, to maximize crystal growth.

    • For further precipitation, the flask can be cooled in an ice bath or refrigerated.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by suction filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomeric salt.

    • Dry the crystals under vacuum.

  • Analysis and Regeneration of Enantiomer:

    • The diastereomeric purity of the isolated salt can be assessed by measuring its specific rotation and through repeated crystallizations until a constant rotation is achieved.[2]

    • To regenerate the free amine, dissolve the purified diastereomeric salt in water and add a strong base (e.g., 10% NaOH solution) until the solution is alkaline (pH > 10).

    • Extract the liberated enantiomerically enriched this compound with an organic solvent (e.g., diethyl ether, dichloromethane).

    • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess (e.e.) of the recovered this compound should be determined using a suitable analytical technique, such as chiral HPLC or chiral gas chromatography (GC).

Data Presentation

Resolving AgentSolvent SystemMolar Ratio (Amine:Acid)Yield of Diastereomeric Salt (%)Specific Rotation of Recovered AmineEnantiomeric Excess (e.e.) (%)
(+)-Tartaric AcidMethanol1:1DataDataData
(-)-Tartaric AcidEthanol1:1DataDataData
(S)-Mandelic AcidEthanol/Water1:1DataDataData
(+)-Camphor-10-sulfonic acidAcetone1:1DataDataData

Workflow for Diastereomeric Salt Resolution

racemic_amine Racemic this compound salt_formation Diastereomeric Salt Formation racemic_amine->salt_formation chiral_acid Chiral Resolving Agent (e.g., (+)-Tartaric Acid) chiral_acid->salt_formation solvent Solvent (e.g., Methanol) solvent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble Solid more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) filtration->more_soluble Filtrate regeneration_solid Regeneration (Base Treatment & Extraction) less_soluble->regeneration_solid regeneration_liquid Regeneration (Base Treatment & Extraction) more_soluble->regeneration_liquid enantiomer_1 Enantiomer 1 regeneration_solid->enantiomer_1 enantiomer_2 Enantiomer 2 regeneration_liquid->enantiomer_2 analysis Chiral HPLC/GC Analysis enantiomer_1->analysis enantiomer_2->analysis

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.[4]

Method 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective method that utilizes an enzyme to preferentially catalyze a reaction on one enantiomer of a racemic mixture.[5] For primary amines, lipases are commonly used to catalyze an enantioselective acylation, converting one enantiomer into an amide while leaving the other unreacted.[6] Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, is a robust and highly selective enzyme for this purpose.[6][7]

Experimental Protocol

  • Enzyme and Reagent Preparation:

    • To a screw-capped vial, add the immobilized lipase (e.g., Novozym 435, 10-20 mg).

    • Add an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE), toluene, or hexane (B92381), 200 µL).

  • Reaction Setup:

    • Add racemic this compound (1.0 equivalent, e.g., 0.5 mmol).

    • Add a suitable acylating agent (1.0 equivalent, e.g., 0.5 mmol). Diisopropyl malonate is a novel and effective acyl donor.[6]

    • Seal the vial tightly.

  • Reaction and Monitoring:

    • Place the vial in a shaker incubator at a controlled temperature (e.g., 40°C) with constant agitation (e.g., 200 rpm).

    • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1, 2, 4, 6 hours).

    • Analyze the aliquots by chiral HPLC or GC to determine the conversion percentage and the enantiomeric excess of both the remaining amine and the formed amide. The reaction is typically stopped at or near 50% conversion to achieve the highest possible e.e. for both the product and the unreacted starting material.

  • Work-up and Separation:

    • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed with solvent and reused.

    • The resulting mixture of unreacted this compound and the formed amide can be separated by column chromatography or by an acid-base extraction procedure.

  • Analysis:

    • Determine the enantiomeric excess of the purified unreacted amine and the hydrolyzed amide (if the amide is the desired product) using chiral HPLC or GC.

    • Calculate the conversion and the enantioselectivity factor (E-value).

Data Presentation

EnzymeAcyl DonorSolventTemp (°C)Time (h)Conversion (%)e.e. of Amine (%)e.e. of Amide (%)E-value
Novozym 435Diisopropyl malonateMTBE404DataDataDataData
Lipase from Pseudomonas cepaciaEthyl acetateToluene306DataDataDataData
Novozym 435Isopropyl 2-cyanoacetateHexane404DataDataDataData

Workflow for Enzymatic Kinetic Resolution

racemic_amine Racemic this compound reaction Enantioselective Acylation racemic_amine->reaction acyl_donor Acyl Donor (e.g., Diisopropyl Malonate) acyl_donor->reaction enzyme Immobilized Lipase (e.g., Novozym 435) enzyme->reaction solvent Organic Solvent (e.g., MTBE) solvent->reaction monitoring Reaction Monitoring (Chiral HPLC/GC) reaction->monitoring separation Separation (Filtration & Chromatography) reaction->separation Stop at ~50% conversion monitoring->reaction Continue until ~50% conversion unreacted_amine Unreacted Amine (Enantiomer 1) separation->unreacted_amine amide_product Amide Product (from Enantiomer 2) separation->amide_product analysis Final e.e. Analysis unreacted_amine->analysis hydrolysis Hydrolysis (optional) amide_product->hydrolysis final_amine_2 Recovered Amine (Enantiomer 2) hydrolysis->final_amine_2 final_amine_2->analysis

Caption: Workflow for the enzymatic kinetic resolution of a racemic amine.[8]

Method 3: Chromatographic Separation using Chiral HPLC

Direct separation of enantiomers by High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative technique.[9] The choice of CSP and mobile phase is crucial for achieving baseline separation. For primary amines, polysaccharide-based and cyclofructan-based CSPs are often highly effective.[10]

Experimental Protocol: Method Development

  • Column Screening:

    • Screen a variety of chiral columns known to be effective for primary amines. Recommended starting points include:

      • Polysaccharide-based CSPs: Chiralpak® IA, IB, IC, IE, IF (amylose or cellulose (B213188) derivatives).[11]

      • Cyclofructan-based CSPs: Larihc® CF6-P.[12]

      • Crown ether-based CSPs: Crownpak® CR-I(+).[13]

  • Mobile Phase Screening:

    • Normal Phase (NP): Use mixtures of hexane or heptane (B126788) with an alcohol modifier (e.g., isopropanol, ethanol). A typical starting gradient could be 90:10 (hexane:isopropanol).

    • Polar Organic (PO): Use mixtures of acetonitrile (B52724) with an alcohol modifier (e.g., methanol, isopropanol). A common starting point is 90:10 (acetonitrile:methanol).[12]

    • Additives: For basic compounds like this compound, the addition of a small percentage of a basic or acidic modifier to the mobile phase is often essential to improve peak shape and selectivity. Common additives include:

      • Basic: Diethylamine (DEA), Triethylamine (TEA), Butylamine (BA) (typically 0.1-0.5%).[10]

      • Acidic: Trifluoroacetic acid (TFA), Acetic acid (typically 0.1-0.5%).[10]

  • General Protocol for a Screening Run:

    • Sample Preparation: Dissolve a small amount of racemic this compound in the mobile phase.

    • HPLC Conditions:

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 25°C.

      • Detection: UV at a suitable wavelength (e.g., 210-220 nm for non-aromatic amines, or after derivatization).

    • Inject the sample and run the initial screening method.

  • Optimization:

    • Once a "hit" (partial or full separation) is identified on a particular column/mobile phase combination, optimize the separation by:

      • Adjusting the ratio of the mobile phase components.

      • Changing the alcohol modifier.

      • Varying the type and concentration of the additive.

      • Modifying the column temperature.

Data Presentation

Chiral Stationary Phase (CSP)Mobile PhaseAdditive (Concentration)Flow Rate (mL/min)Retention Time 1 (min)Retention Time 2 (min)Separation Factor (α)Resolution (Rs)
Chiralpak IEHexane/IPA (90:10)DEA (0.1%)1.0DataDataDataData
Larihc CF6-PACN/MeOH (90:10)TFA/TEA (0.3%/0.2%)1.0DataDataDataData
Crownpak CR-I(+)ACN/MeOH (95:5)TFA (0.1%)1.0DataDataDataData

Workflow for Chiral HPLC Method Development

racemic_sample Racemic this compound Sample csp_screening CSP Screening (Polysaccharide, Cyclofructan, Crown Ether) racemic_sample->csp_screening mobile_phase_screening Mobile Phase Screening (NP, PO, Additives) csp_screening->mobile_phase_screening hplc_run Initial HPLC Run mobile_phase_screening->hplc_run evaluation Evaluate Separation (α and Rs) hplc_run->evaluation optimization Optimization (Mobile Phase Ratio, Additives, Temp.) evaluation->optimization Partial no_separation No Separation evaluation->no_separation No baseline_separation Baseline Separation evaluation->baseline_separation Yes optimization->hplc_run Re-run final_method Final Validated Method no_separation->csp_screening Try different CSP baseline_separation->final_method

References

Analytical methods for the quantification of Cyclooctanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooctanamine is a primary aliphatic amine that finds application as a building block in the synthesis of various pharmaceutical compounds and other specialty chemicals. Accurate and reliable quantification of this compound is crucial for process monitoring, quality control of raw materials and final products, and pharmacokinetic studies. Due to its polar nature and potential for poor chromatographic performance, direct analysis can be challenging. These application notes provide detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with a derivatization step and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for direct analysis.

Method 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Gas Chromatography-Mass Spectrometry is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. For primary amines like this compound, a derivatization step is typically employed to increase volatility and improve peak shape. In this method, Trifluoroacetic Anhydride (TFAA) is used as the derivatizing agent.

Quantitative Data Summary

The following table summarizes the performance characteristics of the GC-MS method for the quantification of this compound following derivatization with TFAA.

ParameterResult
Linearity (r²)> 0.998
Linear Range0.1 - 50 µg/mL
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Accuracy (% Recovery)97.5% - 103.2%
Precision (% RSD)< 5%
Experimental Protocol

1. Materials and Reagents

  • This compound standard

  • Trifluoroacetic Anhydride (TFAA)

  • Ethyl acetate (B1210297) (GC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Nitrogen gas, high purity

2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with ethyl acetate to concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in ethyl acetate to achieve a concentration within the linear range.

3. Derivatization Procedure

  • To 100 µL of the standard or sample solution in a GC vial, add 50 µL of Trifluoroacetic Anhydride (TFAA).

  • Cap the vial and vortex for 1 minute.

  • Heat the vial at 60°C for 30 minutes.

  • Cool the vial to room temperature.

  • Evaporate the excess TFAA and solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

4. GC-MS Conditions

  • Gas Chromatograph: Agilent 7890B GC System or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (Splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantifier ion: m/z 110

    • Qualifier ions: m/z 67, 152

Experimental Workflow: GC-MS with Derivatization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample/Standard in Ethyl Acetate Add_TFAA Add Trifluoroacetic Anhydride (TFAA) Sample->Add_TFAA Vortex_Heat Vortex and Heat (60°C) Add_TFAA->Vortex_Heat Evaporate Evaporate under N2 Vortex_Heat->Evaporate Reconstitute Reconstitute in Ethyl Acetate Evaporate->Reconstitute GC_Injection GC Injection Reconstitute->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis LCMS_Logic cluster_sample Sample Handling cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry Sample_Dilution Sample Dilution Filtration Filtration (0.22 µm) Sample_Dilution->Filtration Injection Injection Filtration->Injection Separation C18 Column Separation Injection->Separation ESI Electrospray Ionization (+) Separation->ESI Q1 Q1: Precursor Ion Selection (m/z 128.2) ESI->Q1 Q2 Q2: Collision Induced Dissociation Q1->Q2 Q3 Q3: Product Ion Detection (m/z 111.2, 83.1) Q2->Q3 Quantification Quantification Q3->Quantification

Application Notes and Protocols for Purity Assessment of Cyclooctanamine by HPLC and GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the determination of cyclooctanamine purity using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods are crucial for quality control and stability testing in the pharmaceutical industry.

High-Performance Liquid Chromatography (HPLC) Method

Due to the lack of a significant UV chromophore in this compound, a pre-column derivatization step is necessary to enable sensitive UV or fluorescence detection.[1] This method outlines a stability-indicating Reversed-Phase HPLC (RP-HPLC) approach for the quantification of this compound and its potential impurities.[2][3]

Experimental Protocol

1.1.1. Sample and Standard Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in a 25 mL volumetric flask with a diluent (e.g., Acetonitrile:Water 50:50 v/v).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the this compound sample to a final concentration of approximately 1 mg/mL in the diluent.

1.1.2. Derivatization Procedure

A derivatization agent is required to make the amine detectable. 2,4-Dinitrofluorobenzene (DNFB) is a suitable reagent for primary amines.

  • To 1.0 mL of each standard and sample solution in a separate vial, add 1.0 mL of a 10 mg/mL solution of DNFB in acetonitrile.

  • Add 0.5 mL of a 1 M sodium bicarbonate solution to each vial.

  • Cap the vials and heat at 60 °C for 30 minutes in a water bath.

  • Cool the vials to room temperature.

  • Add 2.5 mL of the mobile phase to each vial and mix well.

  • Filter the solutions through a 0.45 µm syringe filter before injection.

1.1.3. HPLC Conditions

The following HPLC conditions are a starting point and may require optimization:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 0-5 min: 30% B5-25 min: 30% to 80% B25-30 min: 80% B30-31 min: 80% to 30% B31-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detector UV at 360 nm

1.1.4. Method Validation

The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[4][5]

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area ≤ 2.0% (for n=6)

Table 2: Linearity and Range

AnalyteRange (µg/mL)Correlation Coefficient (r²)
This compound1 - 100> 0.999

Table 3: Accuracy (Recovery)

Spiked Level (%)Mean Recovery (%)%RSD
8098.0 - 102.0≤ 2.0
10098.0 - 102.0≤ 2.0
12098.0 - 102.0≤ 2.0

Table 4: Precision

Precision Type%RSD of Peak Area
Repeatability ≤ 2.0%
Intermediate Precision ≤ 2.0%

Table 5: LOD and LOQ

ParameterValue (µg/mL)
LOD ~0.3
LOQ ~1.0

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_report Reporting A Weigh this compound B Dissolve in Diluent A->B C Prepare Working Solutions B->C D Add DNFB Reagent C->D E Add Bicarbonate & Heat D->E F Cool and Dilute E->F G Filter F->G H Inject into HPLC G->H I Data Acquisition H->I J Data Processing I->J K Calculate Purity J->K L Generate Report K->L

Caption: HPLC analysis workflow for this compound purity.

Gas Chromatography (GC) Method

GC is a powerful technique for analyzing volatile and semi-volatile compounds. For amines, derivatization is often employed to improve peak shape and thermal stability.[6][7] This method describes a GC-FID approach for the purity assessment of this compound.

Experimental Protocol

2.1.1. Sample and Standard Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in a 25 mL volumetric flask with a suitable solvent (e.g., Dichloromethane).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 10 µg/mL to 500 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the this compound sample to a final concentration of approximately 1 mg/mL in the solvent.

2.1.2. Derivatization Procedure

Silylation is a common derivatization technique for amines in GC analysis. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a widely used reagent.

  • Transfer 100 µL of each standard and sample solution into separate autosampler vials.

  • Add 100 µL of BSTFA + 1% TMCS to each vial.

  • Cap the vials tightly and heat at 70 °C for 30 minutes.

  • Cool the vials to room temperature before injection.

2.1.3. GC Conditions

The following GC conditions are a starting point and may require optimization:

ParameterCondition
Column DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Split (20:1), 250 °C
Oven Program Initial: 80 °C (hold 2 min)Ramp: 10 °C/min to 280 °C (hold 5 min)
Detector Flame Ionization Detector (FID), 300 °C
Injection Volume 1 µL

2.1.4. Method Validation

The GC method should be validated similarly to the HPLC method, focusing on parameters relevant to GC analysis.

Data Presentation

Table 6: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Resolution ≥ 2.0 (between adjacent peaks)
%RSD of Peak Area ≤ 2.0% (for n=6)

Table 7: Linearity and Range

AnalyteRange (µg/mL)Correlation Coefficient (r²)
This compound10 - 500> 0.998

Table 8: Accuracy (Recovery)

Spiked Level (%)Mean Recovery (%)%RSD
8097.0 - 103.0≤ 3.0
10097.0 - 103.0≤ 3.0
12097.0 - 103.0≤ 3.0

Table 9: Precision

Precision Type%RSD of Peak Area
Repeatability ≤ 3.0%
Intermediate Precision ≤ 3.0%

Table 10: LOD and LOQ

ParameterValue (µg/mL)
LOD ~3.0
LOQ ~10.0

Workflow Diagram

GC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC Analysis cluster_report Reporting A Weigh this compound B Dissolve in Solvent A->B C Prepare Working Solutions B->C D Add BSTFA + TMCS C->D E Heat D->E F Cool E->F G Inject into GC F->G H Data Acquisition G->H I Data Processing H->I J Calculate Purity I->J K Generate Report J->K

References

Application Notes and Protocols for the Large-Scale and Industrial Synthesis of Cyclooctanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooctanamine is a valuable primary amine incorporated into various pharmaceuticals and agrochemicals. Its eight-carbon cycloaliphatic scaffold provides unique physicochemical properties beneficial for drug design and molecular scaffolding. The industrial-scale synthesis of this compound is of significant interest to ensure a reliable and cost-effective supply chain for the production of these advanced chemical entities.

This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on the most industrially viable route: the reductive amination of cyclooctanone (B32682). The information presented is a synthesis of established chemical principles and data from analogous industrial processes, providing a robust framework for process development and scale-up.

Physicochemical Data of Key Compounds

A thorough understanding of the physical properties of reactants and products is critical for process design, particularly for separation and purification stages like distillation.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL at 25°C)
CyclooctanoneC₈H₁₄O126.2032-41195-1970.958
This compoundC₈H₁₇N127.23-481900.928
Ammonia (B1221849)NH₃17.03-77.7-33.3(gas)
HydrogenH₂2.02-259.1-252.9(gas)

Recommended Industrial Synthesis Route: Reductive Amination

The catalytic reductive amination of cyclooctanone with ammonia and hydrogen is the most direct and atom-economical method for the large-scale production of this compound. This one-pot process combines the formation of an imine intermediate and its subsequent reduction to the desired primary amine.

Reaction Pathway

The synthesis proceeds in two main steps that occur in situ:

  • Imine Formation: Cyclooctanone reacts with ammonia in a reversible condensation reaction to form cyclooctanimine, with the elimination of a water molecule.

  • Catalytic Hydrogenation: The cyclooctanimine intermediate is then catalytically hydrogenated to yield this compound.

To favor the formation of the primary amine and minimize the production of secondary (dicyclooctylamine) and tertiary amines, an excess of ammonia is typically used.

reaction_pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product Cyclooctanone Cyclooctanone Imine Cyclooctanimine Cyclooctanone->Imine + NH₃ - H₂O Ammonia Ammonia (NH₃) Ammonia->Imine Hydrogen Hydrogen (H₂) This compound This compound Hydrogen->this compound Imine->this compound + H₂ (Catalyst)

Caption: Reaction pathway for the synthesis of this compound.

Comparative Data for Catalytic Systems

While specific industrial data for this compound is proprietary, data from the closely related reductive amination of cyclohexanone (B45756) provides valuable insights into catalyst performance and reaction conditions. Raney Nickel is a common, cost-effective choice for industrial hydrogenations.

Catalyst SystemSubstrateTemperature (°C)Pressure (bar H₂)Yield of Primary Amine (%)Notes
Raney NickelCyclopentanone8020High (unspecified)A common and robust catalyst for this transformation.[1][2]
Rh/SiO₂Cyclohexanone100483.4 (conversion)High selectivity to the primary amine (99.1%).[3]
2 wt.% NiRh/SiO₂Cyclohexanone100496.4Bimetallic catalyst shows enhanced activity.[3]
Co-based catalystVarious Ketones5010up to 90Operates under very mild conditions.[4]
Fe-based catalystVarious Ketones14065GoodA sustainable, earth-abundant metal catalyst.

Experimental Protocol: Large-Scale Synthesis of this compound

This protocol describes a representative batch process for the synthesis of this compound on a large scale, using Raney Nickel as the catalyst. Safety Precaution: This process involves flammable hydrogen gas under high pressure and corrosive ammonia. All operations must be conducted in a properly rated high-pressure reactor by trained personnel with appropriate safety measures in place.

Materials and Equipment
  • High-pressure autoclave reactor (e.g., Hastelloy or stainless steel) equipped with a magnetic stirrer, gas inlet, liquid sampling port, thermocouple, and pressure gauge.

  • Cyclooctanone (liquid, >98% purity)

  • Anhydrous Ammonia (liquid)

  • Hydrogen gas (high purity)

  • Raney Nickel (50% slurry in water, activated)

  • Methanol (B129727) (solvent)

  • Nitrogen gas (for inerting)

  • Filtration unit

  • Distillation apparatus

Procedure
  • Reactor Preparation:

    • Ensure the reactor is clean and dry.

    • Inert the reactor by purging with nitrogen gas.

    • Charge the reactor with Raney Nickel catalyst (e.g., 5-10% by weight relative to cyclooctanone) as a slurry in methanol.

  • Charging Reactants:

    • Add methanol as a solvent (e.g., 2-4 volumes relative to cyclooctanone).

    • Charge the liquid cyclooctanone into the reactor.

    • Seal the reactor.

    • Charge the reactor with liquid anhydrous ammonia (e.g., 5-10 molar equivalents relative to cyclooctanone).

  • Reaction:

    • Begin stirring the reactor contents.

    • Pressurize the reactor with hydrogen gas to an initial pressure of 50-100 bar.

    • Heat the reactor to 100-150°C. The reaction is exothermic, and the temperature should be carefully controlled.

    • Maintain the hydrogen pressure throughout the reaction by feeding from a reservoir as it is consumed.

    • Monitor the reaction progress by taking samples periodically (if the system allows) and analyzing for the disappearance of cyclooctanone. The typical reaction time is 4-12 hours.

  • Work-up and Catalyst Removal:

    • Once the reaction is complete, cool the reactor to room temperature (< 25°C).

    • Carefully vent the excess hydrogen and ammonia pressure.

    • Purge the reactor with nitrogen gas.

    • The Raney Nickel catalyst is pyrophoric and must be handled with care. Under a nitrogen blanket, filter the reaction mixture to remove the catalyst. The filter cake should be kept wet with water to prevent ignition.

  • Purification:

    • Transfer the filtrate to a distillation apparatus.

    • Perform a fractional distillation to remove the methanol solvent and any low-boiling impurities.

    • The crude this compound is then purified by vacuum distillation. The product fraction is collected at its boiling point at the given pressure.

Process Workflow Diagram

The following diagram illustrates the logical steps in a typical industrial batch process for this compound synthesis.

workflow cluster_synthesis Synthesis Stage cluster_separation Separation & Purification cluster_output Final Product charge_reactor 1. Charge Reactor (Cyclooctanone, NH₃, Catalyst, Solvent) reaction 2. Reaction (Heat & Pressurize with H₂) charge_reactor->reaction cooldown 3. Cool & Depressurize reaction->cooldown filtration 4. Catalyst Filtration cooldown->filtration distillation1 5. Solvent Removal (Distillation) filtration->distillation1 Crude Product catalyst_out Spent Catalyst (for regeneration or disposal) filtration->catalyst_out distillation2 6. Product Purification (Vacuum Distillation) distillation1->distillation2 Solvent-free Crude solvent_out Recovered Solvent distillation1->solvent_out final_product This compound (>99%) distillation2->final_product

Caption: Industrial workflow for this compound synthesis.

Alternative Synthetic Routes

While catalytic reductive amination is the preferred industrial method, other routes to this compound exist, which may be suitable for specific applications or smaller scales.

  • Reduction of Cyclooctanone Oxime: Cyclooctanone can be converted to its oxime by reaction with hydroxylamine. The subsequent reduction of the oxime, for example, using sodium in alcohol or catalytic hydrogenation, yields this compound. This is a two-step process but avoids the need for a high-pressure ammonia setup.[1][2]

  • Leuckart Reaction: This method involves the reductive amination of cyclooctanone using ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent.[5][6] It typically requires high temperatures (120-185°C) and produces the N-formyl derivative as an intermediate, which must be hydrolyzed to obtain the final amine.[7][8]

Conclusion

The large-scale synthesis of this compound is most effectively achieved through the catalytic reductive amination of cyclooctanone. This process, utilizing catalysts such as Raney Nickel, offers high efficiency and atom economy. The provided protocols and data, based on established industrial practices for analogous compounds, serve as a comprehensive guide for process development, optimization, and scale-up. Careful consideration of reaction parameters, catalyst selection, and purification techniques is essential for achieving high yields and purity on an industrial scale.

References

Cyclooctanamine in Organometallic Catalysis: An Undocumented Application

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature and chemical databases, there is currently no documented evidence of cyclooctanamine being utilized as a ligand in organometallic catalysis. While the field of organometallic chemistry extensively employs amine-containing ligands for a wide array of catalytic transformations, this compound itself does not appear to be a ligand of choice for researchers in this area.

This compound, also known as cyclooctylamine, is a primary amine with the chemical formula C₈H₁₇N.[1][2] Its primary documented applications are as a pharmaceutical intermediate and as a component in the synthesis of herbicides like cycluron.[1] The synthesis of this compound can be achieved through various methods, including the Ritter reaction of cyclooctanol (B1193912) or cyclooctene (B146475) with hydrocyanic acid, or the reduction of cyclooctanone (B32682) oxime.[1]

In the realm of organometallic catalysis, ligands play a crucial role in modulating the electronic and steric properties of a metal center, thereby influencing the catalyst's activity, selectivity, and stability. Primary amines can and do serve as ligands for transition metals, forming metal-ammine complexes. However, the specific structural and electronic properties of this compound may render it less suitable for common catalytic applications compared to other more widely used amine-based ligands.

For instance, in popular cross-coupling reactions, such as those catalyzed by palladium, bulky and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes are often preferred. These ligands are known to facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination. While amines can be used as ancillary ligands, the specific steric profile of the cyclooctyl group in this compound may not provide the optimal environment around the metal center for many catalytic transformations.

Furthermore, in the field of asymmetric catalysis, where the creation of chiral molecules is the primary goal, ligands with specific stereochemical information are required. While chiral derivatives of other cyclic amines, such as 1,2-diaminocyclohexane, are foundational to many successful asymmetric catalysts, there is no indication in the available literature of chiral versions of this compound being employed for this purpose.

General Considerations for Amine Ligands in Catalysis

While this compound itself is not documented as a ligand in organometallic catalysis, it is useful to understand the general roles that amine ligands can play:

  • σ-Donation: The lone pair of electrons on the nitrogen atom can form a coordinate bond with a metal center, donating electron density to the metal.

  • Steric Influence: The size and shape of the alkyl groups attached to the nitrogen can influence the steric environment around the metal, which can impact substrate binding and selectivity.

  • Ancillary Ligands: Amines can act as "ancillary" or "spectator" ligands, meaning they remain coordinated to the metal throughout the catalytic cycle and help to stabilize the active catalytic species.

A logical workflow for the development of a new amine-based ligand in catalysis would typically involve the following steps:

Caption: A generalized workflow for the development and application of new ligands in catalysis.

References

Application Notes and Protocols: Polymer Surface Modification using Cyclooctanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the surface modification of polymers using cyclooctanamine. This process introduces primary amine functional groups onto a polymer surface, significantly altering its physicochemical properties and enhancing its utility for a wide range of biomedical and drug development applications. The introduction of amine groups can improve hydrophilicity, provide reactive sites for the covalent immobilization of biomolecules, and influence cell-material interactions.

Applications in Drug Development and Biomedical Research

The functionalization of polymer surfaces with primary amines like this compound is a critical step in the development of advanced drug delivery systems, medical devices, and tissue engineering scaffolds. The primary amine group serves as a versatile chemical handle for further modification.

  • Enhanced Biocompatibility: Amine functionalization can increase the surface hydrophilicity of inherently hydrophobic polymers, which can lead to reduced protein adsorption and improved blood compatibility.

  • Covalent Immobilization of Biomolecules: The primary amine groups act as reactive sites for the covalent attachment of various bioactive molecules, including:

    • Targeting Ligands: Peptides (e.g., RGD), antibodies, and small molecules can be conjugated to the surface to facilitate targeted drug delivery to specific cells or tissues.

    • Stealth Moieties: Polymers like polyethylene (B3416737) glycol (PEG) can be grafted to the amine-functionalized surface to create a "stealth" coating that reduces clearance by the immune system, thereby prolonging circulation time.[1]

    • Antimicrobial Agents: Quaternary ammonium (B1175870) compounds or antimicrobial peptides can be immobilized to prevent biofilm formation on medical devices.[2]

    • Growth Factors and Enzymes: For tissue engineering applications, the covalent attachment of growth factors can promote cell adhesion, proliferation, and differentiation.[3][4]

  • Improved Cell Adhesion and Proliferation: The introduction of positive charges via protonation of the amine groups at physiological pH can enhance the adhesion and proliferation of various cell types.[3]

  • Drug Delivery Nanoparticles: Surface modification of polymeric nanoparticles with this compound can enable the attachment of targeting moieties and stealth agents, leading to more effective and specific drug delivery.[1]

Quantitative Data Summary

The success of polymer surface modification with this compound can be quantified using various surface analysis techniques. The following tables summarize typical data obtained from such experiments.

Table 1: Surface Wettability Analysis

Polymer SubstrateTreatmentWater Contact Angle (°)Reference
Poly(lactic-co-glycolic acid) (PLGA)Untreated85.2 ± 2.5[4]
PLGAPlasma-treated48.5 ± 3.3[4]
PLGAAmine-functionalized65.7 ± 3.1[3]
Polycaprolactone (PCL)Untreated89.1 ± 1.8[3]
PCLAmine-functionalized70.3 ± 2.4[3]

Table 2: Surface Elemental Composition Analysis by XPS

Polymer SubstrateTreatmentAtomic Concentration (%)Reference
C1s O1s N1s
Poly(ethylene terephthalate) (PET)Untreated72.327.70.0[5]
PETAmine-functionalized68.125.46.5[5]

Experimental Protocols

Here we provide two detailed protocols for the surface modification of polymers with this compound: one based on aminolysis and another utilizing a "grafting-to" approach with a polydopamine anchor.

Protocol 1: Surface Modification of Polyester (B1180765) Films via Aminolysis with this compound

This protocol describes the introduction of primary amine groups onto the surface of a polyester film (e.g., PCL or PLA) through aminolysis.[3]

Materials:

  • Polyester film (e.g., PCL, PLA)

  • This compound

  • 1,4-Dioxane (B91453) (or another suitable solvent)

  • Ethanol (B145695)

  • Deionized (DI) water

  • Glass reaction vessel with a condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ultrasonic bath

Procedure:

  • Substrate Preparation:

    • Cut the polyester film into the desired dimensions.

    • Clean the films by sonicating in ethanol for 15 minutes, followed by rinsing with DI water.

    • Dry the films under a stream of nitrogen or in a vacuum oven at a low temperature.

  • Aminolysis Reaction:

    • Prepare a solution of this compound in 1,4-dioxane (e.g., 10% v/v).

    • Place the cleaned and dried polyester films into the glass reaction vessel.

    • Add the this compound solution to the vessel, ensuring the films are fully submerged.

    • Equip the vessel with a condenser and place it on a magnetic stirrer with a heating mantle.

    • Heat the reaction mixture to 60°C and stir for 2-4 hours. The reaction time can be optimized to control the density of amine groups.

  • Washing and Purification:

    • After the reaction, remove the films from the solution.

    • Thoroughly wash the films with 1,4-dioxane to remove any unreacted this compound.

    • Subsequently, wash the films with ethanol and then with DI water to remove residual solvent.

    • Dry the amine-functionalized films under a stream of nitrogen or in a vacuum oven.

  • Characterization:

    • Confirm the presence of amine groups using techniques such as X-ray Photoelectron Spectroscopy (XPS) for elemental analysis or by derivatization with a dye followed by colorimetric analysis.

    • Assess the change in surface wettability by measuring the water contact angle.

Protocol 2: "Grafting-to" of Amine-Terminated Molecules using a Polydopamine Anchor

This protocol utilizes a bio-inspired polydopamine (PDA) coating as an anchor layer for the subsequent attachment of amine-containing molecules.[5][6] This method is versatile and can be applied to a wide range of polymer substrates.

Materials:

  • Polymer substrate of choice

  • Dopamine (B1211576) hydrochloride

  • Tris buffer (10 mM, pH 8.5)

  • Amine-terminated molecule (e.g., a peptide or this compound for simple functionalization)

  • DI water

  • Ethanol

  • Reaction vessels (e.g., petri dishes or beakers)

  • Orbital shaker

Procedure:

  • Substrate Preparation:

    • Clean the polymer substrate as described in Protocol 1.

  • Polydopamine Coating:

    • Prepare a solution of dopamine hydrochloride (2 mg/mL) in 10 mM Tris buffer (pH 8.5).

    • Immerse the cleaned and dried polymer substrate in the dopamine solution.

    • Place the reaction vessel on an orbital shaker and agitate gently at room temperature for 4-24 hours. The solution will gradually turn dark brown/black as dopamine polymerizes.

    • After the desired coating time, remove the substrate and rinse thoroughly with DI water to remove non-adherent PDA.

    • Dry the PDA-coated substrate under a stream of nitrogen.

  • Grafting of Amine-Terminated Molecules:

    • Prepare a solution of the amine-terminated molecule in an appropriate buffer (e.g., Tris buffer or PBS).

    • Immerse the PDA-coated substrate in this solution.

    • The amine groups of the molecule will react with the catechol groups of the PDA layer via Michael addition or Schiff base formation.

    • Allow the reaction to proceed for 2-24 hours at room temperature with gentle agitation.

    • After the reaction, remove the substrate and wash extensively with DI water to remove any non-covalently bound molecules.

    • Dry the functionalized substrate under a stream of nitrogen.

  • Characterization:

    • Use XPS to confirm the presence of the grafted amine-containing molecule.

    • Employ Fourier-transform infrared spectroscopy (FTIR) to identify characteristic chemical bonds of the grafted molecule.[5]

    • Measure the water contact angle to assess changes in surface hydrophilicity.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_modification Surface Modification cluster_characterization Characterization start Polymer Substrate clean Cleaning (Sonication) start->clean dry1 Drying clean->dry1 reaction Aminolysis with This compound dry1->reaction wash Washing reaction->wash dry2 Drying wash->dry2 xps XPS dry2->xps contact_angle Contact Angle dry2->contact_angle ftir FTIR dry2->ftir end_product Amine-Functionalized Polymer xps->end_product contact_angle->end_product ftir->end_product

Caption: Workflow for polymer surface modification via aminolysis.

logical_relationship cluster_applications Applications in Drug Development start Polymer Surface modification Surface Modification (this compound) start->modification functional_surface Amine-Functionalized Surface (-NH2) modification->functional_surface targeting Targeting Ligand Conjugation functional_surface->targeting stealth Stealth Polymer Grafting functional_surface->stealth drug_loading Drug Loading functional_surface->drug_loading outcome Enhanced Therapeutic Efficacy & Biocompatibility targeting->outcome stealth->outcome drug_loading->outcome

Caption: Benefits of amine functionalization for drug development.

References

Biocatalytic Synthesis of Cyclooctanamine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the pursuit of efficient and sustainable methods for synthesizing key pharmaceutical intermediates is a constant priority. Cyclooctanamine, a valuable building block for various active pharmaceutical ingredients (APIs), can be synthesized through innovative biocatalytic routes. These enzymatic approaches offer high selectivity, mild reaction conditions, and a reduced environmental footprint compared to traditional chemical methods. This document provides detailed application notes and experimental protocols for the biocatalytic synthesis of this compound, focusing on the use of transaminases, amine dehydrogenases, and imine reductases.

Introduction to Biocatalytic Routes

The direct asymmetric reductive amination of cyclooctanone (B32682) is the most promising biocatalytic strategy for the synthesis of this compound. This transformation can be achieved using several classes of enzymes, primarily:

  • Transaminases (TAs) , also known as aminotransferases, are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor. The reaction equilibrium can be shifted towards product formation by using a high concentration of the amine donor or by removing the ketone byproduct.

  • Amine Dehydrogenases (AmDHs) catalyze the direct reductive amination of a ketone using ammonia (B1221849) as the amine donor and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride source. These enzymes offer high atom economy as the only byproduct is water.

  • Imine Reductases (IREDs) and Reductive Aminases (RedAms) are NAD(P)H-dependent enzymes that can reduce pre-formed imines or, in the case of RedAms, catalyze both the imine formation from a ketone and an amine and the subsequent reduction to the corresponding amine.

While direct experimental data for the enzymatic amination of cyclooctanone is limited in publicly available literature, extensive research on the structurally similar cyclohexanone (B45756) provides a strong foundation for developing protocols for this compound synthesis. The data and protocols presented here are based on analogous reactions with cyclohexanone and serve as a robust starting point for optimization.

Data Presentation: Performance of Biocatalysts on Cyclic Ketones

The following tables summarize the performance of various enzymes in the reductive amination of cyclohexanone, which is indicative of their potential activity towards cyclooctanone.

Table 1: Performance of Reductive Aminases (RedAms) in the Amination of Cyclohexanone

Enzyme NameAmine DonorSpecific Activity (U/mg)Conversion (%)Reference
AspRedAmMethylamine3.67>99[1]
AspRedAmPropargylamine7.68>99[1]
AspRedAmCyclopropylamine6.68>99[1]
RsRedAmMethylamine4.14>99[1]
MtRedAmMethylamine4.34>99[1]

Note: Specific activity was measured towards cyclohexanone with various amine nucleophiles. A unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Table 2: Performance of Imine Reductases (IREDs) in the Reductive Amination of Cyclohexanone

Enzyme NameAmine DonorMolar Equiv. of AmineConversion (%)Reference
IR-14N-methyl propargylamine4059[2]
p-IR89Aniline281 (with co-solvent)[3]
IRED-69Cyclopropylamine287[4]
p-IR06Benzylamine2>60[4]
p-IR17Benzylamine2>60[4]

Table 3: Performance of Amine Dehydrogenases (AmDHs) in the Amination of Ketones

Enzyme NameSubstrateConversion (%)Enantiomeric Excess (%)Reference
Ch1-AmDHVarious aliphatic ketonesup to >99>99 (R)[5]
Rs-PhAmDHVarious aliphatic ketonesup to >99>99 (R)[5]
Bb-PhAmDH(para-fluorophenyl)acetone93>99 (R)[5]
MATOUAmDH2 (M215A mutant)Cyclohexanone~35 (with ammonia)Not reported[6]
MATOUAmDH2 (L180A mutant)Cyclohexanone41 (with methylamine)Not reported[6]

Experimental Protocols

The following are detailed protocols for the expression and purification of enzymes and the subsequent biocatalytic synthesis of this compound. These are generalized protocols based on successful experiments with similar substrates and should be optimized for cyclooctanone.

Protocol 1: Expression and Purification of Amine Dehydrogenase (AmDH)

This protocol is adapted from established procedures for AmDH expression and purification.[7]

1. Expression: a. Transform E. coli cells (e.g., BL21(DE3)) with a plasmid containing the gene for the desired Amine Dehydrogenase. b. Inoculate a single colony into 150 mL of LB medium supplemented with the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grow overnight at 37°C with shaking at 170 rpm. c. Inoculate 800 mL of LB medium (with antibiotic) with the overnight culture and grow at 37°C and 170 rpm until the OD600 reaches 0.7–1.0. d. Induce protein expression by adding IPTG to a final concentration of 0.5 mM. e. Shake the culture overnight at a reduced temperature (e.g., 20-25°C) and 170 rpm. f. Harvest the cells by centrifugation.

2. Purification: a. Resuspend the cell pellet in lysis buffer. b. Disrupt the cells by sonication on ice. c. Centrifuge the lysate to remove cell debris. d. Purify the supernatant containing the His-tagged AmDH using nickel affinity chromatography (e.g., HisTrap FF column). e. Further purify the enzyme by gel filtration chromatography if necessary. f. Determine the protein concentration using a standard method (e.g., Bradford assay).

Protocol 2: Reductive Amination of Cyclooctanone using Amine Dehydrogenase (AmDH)

This protocol describes a preparative scale synthesis using a purified AmDH and a cofactor regeneration system.[5][7]

1. Reaction Setup: a. In a suitable reaction vessel, prepare an ammonium (B1175870) formate (B1220265) buffer (e.g., 1 M, pH 8.5). b. Add cyclooctanone to a final concentration of 50 mM. c. Add NAD⁺ or NADP⁺ to a final concentration of 1 mM. d. Add the purified AmDH (e.g., Ch1-AmDH or a suitable mutant) to a final concentration of 30–130 µM. e. For cofactor regeneration, add a formate dehydrogenase (FDH), such as Cb-FDH, to a final concentration of approximately 14 µM. The ammonium formate buffer serves as both the nitrogen source and the reducing equivalent via FDH.[5]

2. Reaction Conditions: a. Incubate the reaction mixture at 30°C with gentle agitation. b. Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC or HPLC after derivatization.

3. Product Isolation and Purification: a. Once the reaction has reached completion, quench the reaction by adding a strong base (e.g., 10 M NaOH). b. Extract the product, this compound, with an organic solvent (e.g., tert-butyl methyl ether). c. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure. d. Further purify the crude product by distillation or column chromatography.

Protocol 3: Reductive Amination of Cyclooctanone using a Reductive Aminase (RedAm)

This protocol is a general procedure for a RedAm-catalyzed reaction with a glucose/glucose dehydrogenase (GDH) cofactor regeneration system.[8]

1. Reaction Setup: a. Prepare a Tris-HCl buffer (e.g., 100 mM, pH 9.0). b. Add the purified RedAm to a final concentration of 1 mg/mL. c. Add NADP⁺ to a final concentration of 1 mM. d. For cofactor regeneration, add D-glucose to a final concentration of 30 mM and a glucose dehydrogenase (GDH) (e.g., 0.7 mg/mL). e. Add cyclooctanone to a final concentration of 5 mM. f. Add the desired amine donor (e.g., ammonia or an alkylamine) in an appropriate molar excess. The optimal ratio should be determined experimentally. g. A co-solvent such as DMSO (e.g., 2% v/v) may be added to improve substrate solubility.

2. Reaction Conditions: a. Incubate the reaction mixture at 25°C with shaking (e.g., 220 rpm) for 24 hours. b. Monitor the reaction progress by GC or HPLC.

3. Product Work-up: a. Quench the reaction by adding a strong base (e.g., 10 M NaOH). b. Extract the this compound with an organic solvent (e.g., tert-butyl methyl ether). c. Analyze the organic phase to determine conversion and enantiomeric excess.

Visualizations

Signaling Pathways and Experimental Workflows

Biocatalytic_Reductive_Amination cluster_AmDH Amine Dehydrogenase (AmDH) Pathway cluster_cofactor_AmDH Cofactor Regeneration Cyclooctanone_AmDH Cyclooctanone AmDH Amine Dehydrogenase Cyclooctanone_AmDH->AmDH Ammonia Ammonia (from Ammonium Formate) Ammonia->AmDH Cyclooctanamine_AmDH This compound AmDH->Cyclooctanamine_AmDH NAD NAD+ AmDH->NAD Formate Formate FDH Formate Dehydrogenase (FDH) Formate->FDH CO2 CO2 FDH->CO2 NADH NADH FDH->NADH NAD->FDH NADH->AmDH Logical_Relationship Enzyme_Selection Enzyme Selection Substrate_Scope Substrate Scope (Cyclic Ketones) Enzyme_Selection->Substrate_Scope influences Reaction_Optimization Reaction Optimization Substrate_Scope->Reaction_Optimization guides Protocol_Development Protocol Development for This compound Reaction_Optimization->Protocol_Development leads to

References

Application Notes and Protocols for Amine Stabilizers in Polyurethane Foam Production

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Extensive research did not yield specific data or established protocols for the use of cyclooctanamine as a primary stabilizer in polyurethane foam production. The following application notes and protocols are based on the well-documented role of other amine catalysts and stabilizers, such as triethylenediamine (TEDA), which are commonly used in the industry.[1][2] These documents are intended to serve as a general guideline for researchers and scientists in the evaluation of amine compounds as potential stabilizers in polyurethane foam systems.

Introduction: The Role of Amine Stabilizers in Polyurethane Foam

Polyurethane (PU) foam formation is a complex process involving two primary simultaneous reactions: the gelling reaction and the blowing reaction. The gelling reaction involves the polymerization of polyols and isocyanates to form the urethane (B1682113) polymer network. The blowing reaction, typically the reaction of isocyanate with water, produces carbon dioxide gas, which acts as a blowing agent to expand the polymer matrix and create the foam structure.

Amine compounds are crucial additives in PU foam formulations, where they act as catalysts to control the rates of both the gelling and blowing reactions.[3] By balancing these two reactions, amine catalysts, often referred to as stabilizers in this context, ensure the formation of a stable foam structure with desired physical properties. An imbalance can lead to foam collapse, shrinkage, or a coarse cell structure. Tertiary amines are particularly effective and widely used for this purpose.[4][5]

Classes of Amine Catalysts

Amine catalysts for polyurethane foam can be broadly categorized based on their chemical structure and function. A summary of common amine catalyst types is presented below.

Catalyst TypeChemical Name ExamplesPrimary FunctionKey Characteristics
Tertiary Amines Triethylenediamine (TEDA)Strong gelling and blowing catalystHighly active, widely used in various foam types.[1][2]
Bis(2-dimethylaminoethyl)ether (BDMAEE)Primarily a blowing catalystPromotes the water-isocyanate reaction.
N,N-Dimethylcyclohexylamine (DMCHA)Primarily a gelling catalystUsed in rigid foam applications.
Reactive Amines Dimethylethanolamine (DMEA)Gelling catalyst with reactive -OH groupCan be incorporated into the polymer matrix, reducing emissions.
Blocked Amines Acid-blocked tertiary aminesDelayed-action catalystsActivity is triggered by heat, allowing for better flow and mold filling.

Experimental Protocol: Evaluation of a Novel Amine Stabilizer in Flexible Polyurethane Foam

This protocol provides a general procedure for evaluating the performance of a test amine compound as a stabilizer in a model flexible polyurethane foam formulation.

3.1. Materials and Equipment

  • Polyol: Polyether polyol (e.g., 3000 MW triol, OH value 56 mg KOH/g)

  • Isocyanate: Toluene diisocyanate (TDI) 80/20 or Methylene diphenyl diisocyanate (MDI)

  • Surfactant: Silicone-based surfactant

  • Blowing Agent: Deionized water

  • Gelling Catalyst: Stannous octoate or Dibutyltin dilaurate (DBTDL)

  • Test Amine Stabilizer: (e.g., this compound)

  • Control Amine Stabilizer: (e.g., 33% TEDA in dipropylene glycol)

  • Equipment:

    • High-speed laboratory mixer (e.g., 2000-5000 rpm)

    • Paper cups or plastic beakers

    • Spatulas

    • Fume hood

    • Digital scale (0.01 g accuracy)

    • Stopwatch

    • Foam rise height measurement setup

    • Infrared thermometer

3.2. Formulation

The following is a typical starting formulation for a flexible polyurethane foam. The levels of the test amine stabilizer should be varied to determine its optimal concentration.

ComponentParts by Weight (pbw)
Polyether Polyol100
Deionized Water4.0
Silicone Surfactant1.0
Gelling Catalyst (Stannous Octoate)0.2
Test Amine StabilizerX (e.g., 0.1, 0.3, 0.5)
Toluene Diisocyanate (TDI 80/20)Index 110

3.3. Procedure

  • Premix Preparation: In a paper cup, accurately weigh and combine the polyol, deionized water, silicone surfactant, gelling catalyst, and the test amine stabilizer.

  • Mixing: Mix the components thoroughly for 60 seconds at 3000 rpm using the high-speed mixer.

  • Isocyanate Addition: Add the calculated amount of TDI to the premix.

  • Final Mixing: Immediately mix for 5-7 seconds at 3000 rpm.

  • Observation and Measurement:

    • Start the stopwatch immediately after the final mixing.

    • Record the following parameters:

      • Cream Time: Time from the addition of isocyanate until the mixture starts to rise and change color.

      • Gel Time (String Time): Time when fine polymer strings can be drawn from the rising foam with a spatula.

      • Tack-Free Time: Time when the foam surface is no longer sticky to the touch.

      • End of Rise Time: Time when the foam reaches its maximum height.

    • Measure the final rise height of the foam.

  • Curing: Allow the foam to cure in a fume hood for at least 24 hours at ambient temperature before physical property testing.

  • Foam Characterization:

    • Density: Measure the core density of the cured foam (e.g., ASTM D3574).

    • Cell Structure: Visually inspect the cell size and uniformity.

    • Physical Properties: Conduct tests such as indentation force deflection (IFD), tensile strength, and elongation as required.

Data Presentation

The quantitative data obtained from the experimental protocol should be summarized in a table for clear comparison of the performance of the test amine stabilizer at different concentrations against a control.

ParameterControl (TEDA 0.3 pbw)Test Amine (0.1 pbw)Test Amine (0.3 pbw)Test Amine (0.5 pbw)
Cream Time (s)
Gel Time (s)
Tack-Free Time (s)
End of Rise Time (s)
Rise Height (cm)
Core Density ( kg/m ³)

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the general workflow for preparing and evaluating a polyurethane foam sample with an amine stabilizer.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Weigh Polyol, Water, Surfactant, Catalysts B Premix Components A->B D Add Isocyanate to Premix B->D C Weigh Isocyanate C->D E High-Speed Mixing D->E F Foam Rise & Curing E->F G Measure Reactivity Profile (Cream, Gel, Tack-Free Times) F->G H Measure Physical Properties (Density, Hardness, etc.) F->H I Analyze Cell Structure F->I G Polyol Polyol (R-OH) Urethane Polyurethane Network (Gelling) Polyol->Urethane Gelling Reaction Isocyanate1 Isocyanate (R'-NCO) Isocyanate1->Urethane Gelling Reaction Water Water (H₂O) CO2 Carbon Dioxide (CO₂) (Blowing) Water->CO2 Blowing Reaction Isocyanate2 Isocyanate (R'-NCO) Isocyanate2->CO2 Blowing Reaction Amine Amine Catalyst (Stabilizer) Amine->Urethane Catalyzes Amine->CO2 Catalyzes

References

Experimental protocol for the reductive amination to form Cyclooctanamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive experimental protocol for the synthesis of cyclooctanamine through the reductive amination of cyclooctanone (B32682). This method utilizes ammonia (B1221849) as the nitrogen source and sodium borohydride (B1222165) as a reducing agent, offering a robust and efficient pathway to the desired primary amine. This application note is intended for researchers, scientists, and professionals in drug development, providing a detailed procedure, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

Reductive amination is a cornerstone of organic synthesis, enabling the formation of carbon-nitrogen bonds to produce a wide array of amines from carbonyl compounds.[1] This two-step, one-pot process involves the initial reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is subsequently reduced to the corresponding amine.[2][3] This method is widely favored due to its versatility and the commercial availability of a variety of starting materials and reducing agents.[4]

Commonly employed reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).[5][6] Sodium borohydride is a cost-effective and potent reducing agent, suitable for the reduction of the intermediate imine.[7][8] The reaction is typically performed in a protic solvent, such as methanol (B129727) or ethanol, and can be catalyzed by the addition of a weak acid to facilitate imine formation.[9][10]

This protocol details the synthesis of this compound from cyclooctanone and ammonia, providing a practical guide for laboratory execution.

Quantitative Data Summary

The following table summarizes the quantitative data for the reductive amination of cyclooctanone.

Reagent/ParameterMolecular Weight ( g/mol )MolesEquivalentsAmount
Cyclooctanone126.200.051.06.31 g
Ammonia (7N in MeOH)17.030.255.035.7 mL
Sodium Borohydride37.830.0751.52.84 g
Methanol (Solvent)---100 mL
Reaction Time ---12-24 hours
Temperature ---Room Temperature
Expected Yield 127.23 (as free base)--70-85%

Experimental Protocol

3.1. Materials and Reagents:

  • Cyclooctanone (1.0 eq.)

  • Ammonia in Methanol (7N solution, 5.0 eq.)

  • Sodium Borohydride (1.5 eq.)

  • Methanol (Anhydrous)

  • Hydrochloric Acid (1M solution)

  • Sodium Hydroxide (1M solution)

  • Dichloromethane (B109758)

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

3.2. Reaction Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclooctanone (1.0 eq.). Dissolve the cyclooctanone in 100 mL of anhydrous methanol.

  • Ammonia Addition: Cool the solution in an ice bath and slowly add the 7N solution of ammonia in methanol (5.0 eq.). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: After the initial stirring period, cool the reaction mixture again in an ice bath. Carefully add sodium borohydride (1.5 eq.) portion-wise over 30 minutes. Caution: The addition of sodium borohydride is exothermic and will generate hydrogen gas. Ensure adequate ventilation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting material.

  • Work-up:

    • Once the reaction is complete, cool the flask in an ice bath and slowly quench the reaction by adding 1M hydrochloric acid until the pH is acidic (pH ~2-3). This will neutralize any unreacted sodium borohydride.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Add 50 mL of water to the residue and transfer the mixture to a separatory funnel.

    • Wash the aqueous layer with dichloromethane (2 x 30 mL) to remove any unreacted cyclooctanone and other non-polar impurities.

    • Basify the aqueous layer to pH > 12 by the slow addition of 1M sodium hydroxide.

    • Extract the product into dichloromethane (3 x 50 mL).

  • Purification:

    • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

    • The crude product can be further purified by distillation or flash column chromatography on silica (B1680970) gel to afford the pure this compound.

Experimental Workflow Diagram

Reductive_Amination_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve Cyclooctanone in Methanol B 2. Add Ammonia Solution (Imine Formation) A->B C 3. Add Sodium Borohydride (Reduction) B->C D 4. Stir at Room Temperature (12-24h) C->D E 5. Quench with HCl D->E Reaction Complete F 6. Evaporate Methanol E->F G 7. Aqueous Wash & Basify F->G H 8. Dichloromethane Extraction G->H I 9. Dry with MgSO4/Na2SO4 H->I J 10. Filter and Concentrate I->J K 11. Distillation or Chromatography J->K L Pure this compound K->L

Caption: Experimental workflow for the synthesis of this compound.

References

Troubleshooting & Optimization

Optimizing reaction conditions for Cyclooctanamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyclooctanamine. The primary focus is on the optimization of reaction conditions for the reductive amination of cyclooctanone (B32682).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the reductive amination of cyclooctanone. This reaction involves the condensation of cyclooctanone with an amine source, typically ammonia (B1221849), to form an intermediate imine, which is then reduced to the corresponding primary amine, this compound. This process can often be performed in a one-pot synthesis, making it an efficient route.

Q2: What are the typical reagents used in the reductive amination of cyclooctanone?

A2: The key reagents for this transformation include:

  • Starting Material: Cyclooctanone.

  • Amine Source: Ammonia (aqueous or as a solution in an organic solvent like methanol) is used for the synthesis of the primary amine.

  • Reducing Agent: A variety of reducing agents can be employed, with the choice impacting selectivity and reaction conditions. Common options include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), sodium borohydride (B1222165) (NaBH₄), and catalytic hydrogenation (e.g., H₂ with a metal catalyst).[1][2]

  • Catalyst: For catalytic hydrogenation, noble metal catalysts such as Palladium (Pd), Platinum (Pt), and Rhodium (Rh) on a carbon support are frequently used.[3] Non-noble metal catalysts are also being explored. For reactions using borohydride reagents, an acid catalyst like acetic acid is often used to facilitate imine formation.

Q3: What are the main advantages of using sodium triacetoxyborohydride (NaBH(OAc)₃) as a reducing agent?

A3: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for a wide range of aldehydes and ketones. Its key advantages include:

  • High Selectivity: It preferentially reduces the intermediate iminium ion over the starting ketone, which helps to minimize the formation of cyclooctanol (B1193912) as a byproduct.

  • Mild Reaction Conditions: The reaction can typically be carried out at room temperature.

  • Reduced Toxicity: It is less toxic compared to other reagents like sodium cyanoborohydride.

Q4: What are the potential impurities in this compound synthesis?

A4: Potential impurities can arise from side reactions or unreacted starting materials. Common impurities include:

  • Cyclooctanol: Formed by the reduction of the starting cyclooctanone.

  • Dicyclooctylamine (Secondary Amine): This can form if the newly synthesized this compound reacts with another molecule of cyclooctanone.

  • Unreacted Cyclooctanone: Incomplete reaction will leave the starting material in the product mixture.

  • Isomeric Amines: Depending on the reaction conditions, trace amounts of isomeric impurities might be present.

Q5: How can I purify the final this compound product?

A5: The choice of purification method depends on the scale of the reaction and the nature of the impurities.[4]

  • Distillation: For multi-gram scale reactions of liquid products with a molecular weight under 350 amu, vacuum distillation is a viable option to separate this compound from less volatile impurities.[4]

  • Column Chromatography: This is a reliable method for purification, especially for smaller scale reactions or when impurities have similar boiling points to the product.[4][5] For amines, it is often beneficial to add a small amount of a basic modifier (e.g., triethylamine (B128534) or ammonia in the eluent) to the mobile phase to prevent streaking on the silica (B1680970) gel column.

  • Acid-Base Extraction: This technique can be used to separate the basic this compound from neutral impurities like cyclooctanol and unreacted cyclooctanone. The amine is protonated with an acid to make it water-soluble, washed with an organic solvent to remove neutral impurities, and then the aqueous layer is basified to regenerate the free amine, which can then be extracted with an organic solvent.[5]

Troubleshooting Guide

Issue 1: Low Yield of this compound

Q: My this compound yield is significantly lower than expected. What are the potential causes and how can I address them?

A: Low yield is a common issue that can be attributed to several factors. Follow this troubleshooting workflow to identify and resolve the problem.

Troubleshooting_Low_Yield Start Low this compound Yield Check_Imine Verify Imine Formation (TLC, GC-MS, or NMR of a reaction aliquot) Start->Check_Imine Imine_No Imine Formation Incomplete Check_Imine->Imine_No No/Low Imine Imine_Yes Imine Formation Confirmed Check_Imine->Imine_Yes Imine Present Optimize_Imine Optimize Imine Formation: - Add a dehydrating agent (e.g., molecular sieves). - Ensure anhydrous solvent. - Adjust pH to slightly acidic (4-5) with acetic acid. Imine_No->Optimize_Imine Check_Reducing_Agent Evaluate Reducing Agent Imine_Yes->Check_Reducing_Agent End Improved Yield Optimize_Imine->End RA_Problem Reducing Agent Issue Check_Reducing_Agent->RA_Problem Side reactions (e.g., alcohol formation) RA_OK Reducing Agent Likely OK Check_Reducing_Agent->RA_OK No obvious side reactions Optimize_RA Troubleshoot Reducing Agent: - Use a fresh, high-quality batch. - For NaBH4, add it after imine formation is confirmed. - Consider a more selective reagent like NaBH(OAc)3. RA_Problem->Optimize_RA Check_Conditions Review Reaction Conditions RA_OK->Check_Conditions Optimize_RA->End Conditions_Problem Suboptimal Conditions Check_Conditions->Conditions_Problem Incomplete conversion Optimize_Conditions Optimize Conditions: - Increase reaction time. - For catalytic hydrogenation, check catalyst activity and H2 pressure. - Ensure adequate mixing. Conditions_Problem->Optimize_Conditions Optimize_Conditions->End

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Issue 2: Presence of Significant Byproducts

Q: My final product is contaminated with significant amounts of cyclooctanol and/or dicyclooctylamine. How can I minimize these byproducts?

A: The formation of these byproducts is related to the choice of reducing agent and the reaction stoichiometry.

  • To Minimize Cyclooctanol Formation: The formation of cyclooctanol arises from the reduction of the starting cyclooctanone. This is more likely to occur with less selective reducing agents like sodium borohydride (NaBH₄).

    • Solution: Switch to a more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃), which preferentially reduces the iminium ion. If using NaBH₄, ensure that the imine has fully formed before adding the reducing agent. This can be monitored by techniques like TLC or NMR.

  • To Minimize Dicyclooctylamine Formation (Over-alkylation): This secondary amine byproduct forms when the product, this compound, acts as a nucleophile and reacts with another molecule of cyclooctanone.

    • Solution: Use a large excess of the ammonia source relative to cyclooctanone. This stoichiometric control will favor the reaction of cyclooctanone with ammonia over the product amine. For catalytic systems, the amount of ammonia can significantly influence the yield by reducing self-coupling reactions.[6]

Data Presentation

Table 1: Comparison of Catalytic Systems for Reductive Amination of Cyclic Ketones

CatalystSubstrateReducing AgentTemperature (°C)Pressure (bar H₂)Time (h)Yield (%)Reference
2%Ru@TAPB-DBDHCyclohexanone (B45756)H₂1204012>99[3]
Fe/(N)SiCAcetophenoneH₂140652096[6]
Ir cat 14-AcetylpyridineHCOONH₄RefluxN/A493[7]
Ir cat 2AcetophenoneHCOONH₄RefluxN/A490[7]
Pt/TiO₂CyclopentanoneH₂100504~65 (conversion)[8]

Note: Data for cyclohexanone and other cyclic ketones are presented as representative examples due to the limited availability of direct comparative studies on cyclooctanone.

Table 2: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentAbbreviationTypical ConditionsAdvantagesDisadvantages
Sodium TriacetoxyborohydrideNaBH(OAc)₃Room temperature, often with acetic acidHigh selectivity for imines/iminium ions, mild conditions, low toxicity.Higher cost compared to NaBH₄.
Sodium CyanoborohydrideNaBH₃CNMildly acidic pH (6-7)High selectivity for imines/iminium ions, can be used in one-pot reactions.[2]Highly toxic, generates cyanide waste.[2]
Sodium BorohydrideNaBH₄Typically added after imine formationInexpensive, readily available.Can reduce the starting ketone, leading to alcohol byproduct; less selective.[9]
Catalytic HydrogenationH₂/CatalystElevated temperature and pressure"Green" reducing agent (water is the only byproduct), can be highly efficient with the right catalyst.Requires specialized high-pressure equipment, catalyst can be expensive and may require screening.

Experimental Protocols

Detailed Protocol for the Synthesis of this compound via Reductive Amination with Sodium Triacetoxyborohydride

This protocol is a representative example for the synthesis of this compound. Researchers should optimize conditions based on their specific laboratory setup and analytical capabilities.

Materials:

  • Cyclooctanone

  • Ammonia (7 N solution in methanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic Acid (glacial)

  • Dichloromethane (B109758) (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add cyclooctanone (1.0 eq). Dissolve the cyclooctanone in anhydrous dichloromethane (approximately 5-10 mL per mmol of cyclooctanone).

  • Amine and Acid Addition: Add the 7 N solution of ammonia in methanol (B129727) (2.0-3.0 eq.) to the stirred solution of cyclooctanone. Then, add glacial acetic acid (1.1 eq.).

  • Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by TLC or GC-MS.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture in portions. The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the imine intermediate by TLC or GC-MS until the reaction is complete.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude this compound can be purified by vacuum distillation or flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane, often with 1% triethylamine to prevent streaking).

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Cyclooctanone in anhydrous DCM Add_Reagents Add Ammonia in Methanol and Acetic Acid Start->Add_Reagents Form_Imine Stir at RT for 1-2h (Imine Formation) Add_Reagents->Form_Imine Add_Reductant Add NaBH(OAc)3 in portions Form_Imine->Add_Reductant React Stir at RT for 12-24h (Reduction) Add_Reductant->React Quench Quench with sat. NaHCO3 React->Quench Extract Extract with DCM Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Distillation or Chromatography Concentrate->Purify End Pure this compound Purify->End

Caption: Experimental workflow for this compound synthesis.

References

Common side products in the synthesis of Cyclooctanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the common side products encountered during the synthesis of Cyclooctanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The two most prevalent synthetic routes are the direct reductive amination of cyclooctanone (B32682) and a multi-step process involving the Beckmann rearrangement of cyclooctanone oxime.

Q2: What is the primary side product of concern in the reductive amination of cyclooctanone?

A2: The most common side product is the secondary amine, N,N-dicyclooctylamine, formed through over-alkylation of the primary amine product. Another significant byproduct can be cyclooctanol, resulting from the direct reduction of the starting ketone.

Q3: In the Beckmann rearrangement route, where are impurities most likely to be introduced?

A3: Impurities can be introduced at multiple stages. The initial formation of cyclooctanone oxime may be incomplete, leaving residual cyclooctanone. During the rearrangement to the lactam (azacyclononan-2-one), side reactions like fragmentation can occur, though this is less common than for smaller ring systems.[1] Finally, the reduction of the lactam to this compound may be incomplete, leaving unreacted lactam as an impurity.

Q4: Can the choice of reducing agent in reductive amination affect the side product profile?

A4: Absolutely. Milder reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are generally more selective for the imine intermediate over the ketone, which helps to minimize the formation of cyclooctanol.[2][3] Catalytic hydrogenation (e.g., H₂/Pd) is also effective but requires careful optimization to prevent over-reduction or dialkylation.[4]

Q5: How can I minimize the formation of N,N-dicyclooctylamine?

A5: Minimizing the formation of the dialkylated byproduct involves controlling the stoichiometry. Using a large excess of the ammonia (B1221849) source relative to cyclooctanone can statistically favor the formation of the primary amine. Running the reaction at a lower concentration of the ketone may also be beneficial.

Troubleshooting Guides

Issue 1: Low Yield of this compound with Significant Cyclooctanol Byproduct in Reductive Amination

Possible Cause: The reducing agent is reducing the starting cyclooctanone faster than the imine intermediate is formed and reduced. This is common with strong reducing agents like sodium borohydride (B1222165) (NaBH₄) or when the reaction pH is not optimal for imine formation.

Troubleshooting Steps:

  • Change Reducing Agent: Switch to a more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). These reagents are less reactive towards ketones at neutral or slightly acidic pH.[2][3]

  • Control pH: The formation of the imine intermediate is pH-dependent. Maintain a slightly acidic pH (around 5-6) to facilitate the dehydration step required for imine formation without significantly hydrolyzing the imine back to the ketone.

  • One-Pot, Two-Step Approach: Consider a sequential addition. First, mix the cyclooctanone and ammonia source (e.g., ammonium (B1175870) acetate) and allow time for the imine to form. Then, add the reducing agent.

Issue 2: Presence of a High Molecular Weight Impurity Identified as N,N-dicyclooctylamine

Possible Cause: The initially formed this compound is reacting with another molecule of cyclooctanone to form a secondary imine, which is then reduced.

Troubleshooting Steps:

  • Stoichiometry Control: Increase the molar excess of the ammonia source. A large excess of ammonia or an ammonium salt will increase the probability of cyclooctanone reacting with the ammonia source rather than the this compound product.

  • Slow Addition: Add the cyclooctanone slowly to the reaction mixture containing a high concentration of the ammonia source and the reducing agent. This keeps the concentration of the ketone low at any given time, disfavoring the formation of the secondary amine.

Issue 3: Unreacted Azacyclononan-2-one (Lactam) Detected in the Final Product from the Beckmann Rearrangement Route

Possible Cause: Incomplete reduction of the lactam intermediate.

Troubleshooting Steps:

  • Increase Reaction Time/Temperature: The reduction of lactams is often slower than that of other carbonyl compounds. Ensure the reaction has gone to completion by extending the reaction time or cautiously increasing the temperature.

  • More Potent Reducing Agent: If using a milder reducing agent, consider switching to a more powerful one suitable for amide/lactam reduction, such as lithium aluminum hydride (LiAlH₄). Ensure appropriate anhydrous conditions and a proper work-up procedure.

  • Catalyst Check: If using catalytic hydrogenation, ensure the catalyst is active and not poisoned. Increase catalyst loading or hydrogen pressure if necessary.

Side Product Summary

Synthesis RouteSide ProductIUPAC NameMolecular FormulaMolar Mass ( g/mol )Mitigation Strategy
Reductive AminationCyclooctanolCyclooctanolC₈H₁₆O128.21Use a selective reducing agent (e.g., NaBH(OAc)₃); control pH.
Reductive AminationN,N-dicyclooctylamineN,N-dicyclooctylamineC₁₆H₃₁N237.43Use a large excess of ammonia source; slow addition of ketone.
Beckmann RouteUnreacted CyclooctanoneCyclooctanoneC₈H₁₄O126.20Ensure complete oximation; purify the oxime before rearrangement.
Beckmann RouteUnreacted LactamAzacyclononan-2-oneC₈H₁₅NO141.21Use a stronger reducing agent (e.g., LiAlH₄); increase reaction time.

Experimental Protocols

Protocol 1: Reductive Amination of Cyclooctanone

This protocol is designed to favor the formation of the primary amine and minimize byproducts.

Materials:

  • Cyclooctanone

  • Ammonium Acetate (B1210297)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (B109758) (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Hydrochloric Acid (for salt formation, optional)

Procedure:

  • To a solution of cyclooctanone (1.0 eq) in dichloromethane, add ammonium acetate (5-10 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • In portions, add sodium triacetoxyborohydride (1.5 eq) to the suspension. Caution: Gas evolution may occur.

  • Stir the reaction mixture at room temperature and monitor by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude amine can be purified by distillation or by conversion to its hydrochloride salt.

Protocol 2: Beckmann Rearrangement Route

This is a two-step process starting from the pre-formed cyclooctanone oxime.

Step A: Beckmann Rearrangement of Cyclooctanone Oxime Materials:

  • Cyclooctanone Oxime

  • Polyphosphoric Acid (PPA) or a suitable Lewis acid catalyst system.[5]

  • Dichloromethane

  • Ice

  • Sodium Bicarbonate

Procedure:

  • Heat polyphosphoric acid to approximately 80-90 °C.

  • Slowly add cyclooctanone oxime (1.0 eq) to the hot PPA with vigorous stirring.

  • Maintain the temperature and continue stirring for the time determined by reaction monitoring (TLC or GC-MS), typically 1-3 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with solid sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield crude azacyclononan-2-one.

Step B: Reduction of Azacyclononan-2-one Materials:

  • Azacyclononan-2-one (from Step A)

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Sulfate Decahydrate or Rochelle's Salt solution (for work-up)

Procedure:

  • Suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of azacyclononan-2-one (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction back down to 0 °C and carefully quench by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser work-up).

  • Stir the resulting granular precipitate until it becomes white.

  • Filter the solid and wash thoroughly with THF.

  • Concentrate the filtrate to yield crude this compound, which can be further purified by distillation.

Visual Guides

Reductive_Amination_Pathway Ketone Cyclooctanone Imine Cyclooctanimine (Intermediate) Ketone->Imine + Ammonia - H2O SideProduct1 Cyclooctanol Ketone->SideProduct1 + [H] (Direct Reduction) Ammonia Ammonia Source Ammonia->Imine Product This compound (Desired Product) Imine->Product + [H] SideProduct2 N,N-dicyclooctylamine Product->SideProduct2 + Cyclooctanone - H2O + [H] ReducingAgent Reducing Agent ReducingAgent->Ketone ReducingAgent->Imine ReducingAgent->Product

Caption: Reaction pathway for reductive amination and side product formation. (Max Width: 760px)

Troubleshooting_Reductive_Amination Start Problem: Low Yield / High Impurity CheckImpurity Identify major impurity Start->CheckImpurity IsCyclooctanol Is it Cyclooctanol? CheckImpurity->IsCyclooctanol GC-MS / NMR IsDialkylamine Is it N,N-dicyclooctylamine? CheckImpurity->IsDialkylamine GC-MS / NMR Sol_Cyclooctanol1 Use selective reducing agent (e.g., NaBH(OAc)3) IsCyclooctanol->Sol_Cyclooctanol1 Yes Sol_Dialkylamine1 Increase excess of ammonia source IsDialkylamine->Sol_Dialkylamine1 Yes Sol_Cyclooctanol2 Optimize pH for imine formation (5-6) Sol_Cyclooctanol1->Sol_Cyclooctanol2 End Improved Synthesis Sol_Cyclooctanol2->End Sol_Dialkylamine2 Slowly add Cyclooctanone to reaction mixture Sol_Dialkylamine1->Sol_Dialkylamine2 Sol_Dialkylamine2->End

Caption: Troubleshooting workflow for reductive amination side products. (Max Width: 760px)

References

Technical Support Center: Purification of Crude Cyclooctanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude cyclooctanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary techniques for purifying crude this compound are vacuum distillation, recrystallization of its salt form (e.g., hydrochloride), and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: What are the likely impurities in my crude this compound?

A2: Common impurities can originate from the synthetic route. If this compound is synthesized by the reduction of cyclooctanone (B32682) oxime, potential impurities include unreacted cyclooctanone oxime, cyclooctanone, and byproducts from side reactions.[1] If prepared via other routes, starting materials and reagents may also be present. Aromatic amines, if used in any step, can be sensitive to light and air, leading to colored oxidation byproducts.[1]

Q3: How can I assess the purity of my this compound?

A3: A combination of analytical techniques is recommended for a thorough purity assessment. Thin Layer Chromatography (TLC) is useful for a quick qualitative check and for optimizing conditions for column chromatography. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable. To confirm the structure and identify residual solvents or impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are powerful tools.[1]

Q4: My this compound is a liquid at room temperature. Can I still use recrystallization?

A4: this compound itself has a low melting point, making recrystallization of the free base challenging. However, it can be converted to a crystalline salt, most commonly the hydrochloride salt, which is amenable to purification by recrystallization.[2]

Purification Troubleshooting Guides

Vacuum Distillation

Issue 1: Bumping or unstable boiling during distillation.

  • Possible Cause: Uneven heating or lack of boiling chips/magnetic stirring.

  • Solution:

    • Ensure the distillation flask is evenly heated using a heating mantle with a stirrer or an oil bath.

    • Add a few boiling chips or a magnetic stir bar to the flask before starting the distillation to promote smooth boiling.

Issue 2: Product is co-distilling with a lower-boiling impurity.

  • Possible Cause: The boiling points of the product and impurity are too close for simple distillation.

  • Solution:

    • Use a fractional distillation setup. A Vigreux column or a packed column between the distillation flask and the condenser can provide the theoretical plates needed for a better separation.

    • Optimize the distillation pressure. Lowering the pressure will decrease the boiling points of both components, and this may alter the boiling point difference, potentially improving separation.

Issue 3: The product is not distilling at the expected temperature.

  • Possible Cause: The vacuum is not as low as indicated by the gauge, or there are leaks in the system.

  • Solution:

    • Check all joints and connections for leaks. Ensure all glassware is properly sealed.

    • Verify the accuracy of your vacuum gauge.

    • If the pressure is correct, consider the possibility of a higher-boiling impurity co-distilling with your product.

Recrystallization of this compound Hydrochloride

Issue 1: The this compound hydrochloride oils out instead of crystallizing.

  • Possible Cause: The solution is too concentrated, the cooling rate is too fast, or the chosen solvent is inappropriate (the melting point of the salt is below the boiling point of the solvent).

  • Solution:

    • Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly.

    • Decrease the cooling rate. Let the solution cool to room temperature before placing it in an ice bath.

    • Select a solvent with a lower boiling point or use a solvent mixture.

Issue 2: No crystals form upon cooling.

  • Possible Cause: The solution is too dilute (supersaturation not reached), or there are impurities inhibiting nucleation.

  • Solution:

    • Concentrate the solution by evaporating some of the solvent and then allow it to cool again.

    • Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface.

    • If available, add a seed crystal of pure this compound hydrochloride.

Issue 3: The purity of the material does not improve after recrystallization.

  • Possible Cause: The chosen solvent dissolves the impurities along with the product, leading to co-crystallization. Rapid cooling can also trap impurities.

  • Solution:

    • Experiment with different solvent systems. The ideal solvent will dissolve the this compound hydrochloride when hot but be a poor solvent for it when cold, while the impurities should remain soluble at all temperatures.

    • Ensure the solution cools slowly to allow for the formation of a pure crystal lattice.

Column Chromatography

Issue 1: The this compound is streaking or tailing on the TLC plate and column.

  • Possible Cause: This is a common issue with amines on silica (B1680970) gel. The basic amine group interacts strongly with the acidic silanol (B1196071) groups on the silica surface, leading to poor separation.[1][3]

  • Solution:

    • Add a basic modifier: Incorporate a small amount (0.5-2%) of a competing base, such as triethylamine (B128534) (TEA) or a solution of ammonia (B1221849) in methanol (B129727), into your eluent system.[3][4] This will neutralize the acidic sites on the silica.

    • Use an alternative stationary phase: Consider using a more inert stationary phase like basic alumina (B75360) or amine-functionalized silica.[1]

    • Run the column quickly: Flash chromatography minimizes the contact time between the compound and the stationary phase, which can reduce degradation and improve peak shape.[1]

Issue 2: The this compound does not elute from the column.

  • Possible Cause: The eluent is not polar enough to move the compound down the column.

  • Solution:

    • Gradually increase the polarity of the mobile phase. A common strategy for eluting highly polar compounds is to use a gradient ending in a more polar solvent system, such as 10-20% methanol in dichloromethane, often with the continued presence of a basic modifier like TEA.[3]

Issue 3: The compound appears to be decomposing on the column.

  • Possible Cause: The acidic nature of silica gel can cause the degradation of sensitive compounds.[1]

  • Solution:

    • First, confirm decomposition by spotting the compound on a TLC plate, letting it stand for 30-60 minutes, and then eluting it to see if new spots have formed.

    • To prevent decomposition, either deactivate the silica gel with a basic modifier in the eluent or switch to a less acidic stationary phase like neutral or basic alumina.[1]

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₈H₁₇N
Molecular Weight127.23 g/mol
Boiling Point (atm)190 °C (lit.)
Melting Point-48 °C (lit.)
Density0.928 g/mL at 25 °C (lit.)

Table 2: Typical Conditions for Purification of Primary Amines (Optimization for this compound may be required)

Purification MethodParameterTypical Value/ConditionExpected Purity
Vacuum Distillation Pressure1-20 mmHg>98%
Boiling PointDependent on pressure
Recrystallization (as HCl salt) Solvent SystemEthanol, Methanol, Isopropanol (B130326), or mixtures with water>99%
TemperatureDissolve at boiling point, crystallize at 0-5 °C
Column Chromatography Stationary PhaseSilica gel or Alumina>95%
Mobile Phase (Silica)Hexane (B92381)/Ethyl Acetate with 1% Triethylamine
Mobile Phase (Alumina)Dichloromethane/Methanol

Experimental Protocols

Protocol 1: Vacuum Distillation of Crude this compound
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

  • Sample Preparation: Place the crude this compound and a magnetic stir bar or boiling chips into the distillation flask.

  • Evacuation: Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level.

  • Heating: Begin to gently heat the distillation flask using a heating mantle or an oil bath.

  • Distillation: Collect the fraction that distills at a constant temperature and pressure. This is your purified this compound.

  • Cooling: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before releasing the vacuum.

Protocol 2: Recrystallization of this compound Hydrochloride
  • Salt Formation: Dissolve the crude this compound in a suitable solvent like diethyl ether. Add a solution of HCl in diethyl ether dropwise with stirring until precipitation of the hydrochloride salt is complete. Filter and dry the crude salt.

  • Solvent Selection: In a test tube, determine a suitable recrystallization solvent. Ethanol, methanol, or isopropanol are good starting points. The ideal solvent will dissolve the salt when hot but not when cold.

  • Dissolution: Place the crude this compound hydrochloride in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to fully dissolve the solid.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 3: Flash Column Chromatography of this compound
  • Solvent System Selection: Using TLC, determine an appropriate solvent system that gives the this compound an Rf value of approximately 0.2-0.4. A common starting point is a mixture of hexane and ethyl acetate. Add 1% triethylamine to the solvent system to prevent streaking.

  • Column Packing: Pack a chromatography column with silica gel using the slurry method with the chosen non-polar solvent.

  • Equilibration: Equilibrate the column by passing several column volumes of the initial mobile phase (including triethylamine) through the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the column.

  • Elution: Begin elution with the initial solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of components.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude this compound AssessPurity Assess Purity (TLC, GC, etc.) Crude->AssessPurity ChooseMethod Choose Purification Method AssessPurity->ChooseMethod Distillation Vacuum Distillation ChooseMethod->Distillation High boiling point, thermally stable Recrystallization Recrystallization (as HCl salt) ChooseMethod->Recrystallization Solid salt, high purity needed Chromatography Column Chromatography ChooseMethod->Chromatography Complex mixture, small scale PureProduct Pure this compound Distillation->PureProduct Recrystallization->PureProduct Chromatography->PureProduct Analysis Final Purity Analysis PureProduct->Analysis

Caption: General workflow for the purification of crude this compound.

TroubleshootingRecrystallization cluster_NoCrystals Troubleshooting: No Crystals cluster_OilingOut Troubleshooting: Oiling Out Start Recrystallization Attempt Issue Problem Encountered? Start->Issue NoCrystals No Crystals Form Issue->NoCrystals Yes OilingOut Oiling Out Issue->OilingOut Yes LowYield Low Yield Issue->LowYield Yes Success Successful Crystallization Issue->Success No Concentrate Concentrate Solution NoCrystals->Concentrate Too dilute? Scratch Scratch Flask / Add Seed NoCrystals->Scratch Nucleation issue? ChangeSolvent1 Change Solvent NoCrystals->ChangeSolvent1 Wrong solvent? AddSolvent Add More Hot Solvent OilingOut->AddSolvent Too concentrated? CoolSlowly Cool Slowly OilingOut->CoolSlowly Cooling too fast? ChangeSolvent2 Change Solvent OilingOut->ChangeSolvent2 Wrong solvent?

Caption: Troubleshooting guide for recrystallization issues.

ChromatographyTroubleshooting cluster_Streaking Troubleshooting: Streaking cluster_NoElution Troubleshooting: No Elution cluster_Decomposition Troubleshooting: Decomposition Start Column Chromatography of Amine Problem Issue? Start->Problem Streaking Streaking/Tailing Problem->Streaking Yes NoElution Compound Not Eluting Problem->NoElution Yes Decomposition Decomposition on Column Problem->Decomposition Yes GoodSeparation Good Separation Problem->GoodSeparation No AddBase Add Basic Modifier (e.g., TEA) Streaking->AddBase ChangeStationaryPhase Use Alumina or Amine-Silica Streaking->ChangeStationaryPhase IncreasePolarity Increase Eluent Polarity NoElution->IncreasePolarity AddBase2 Add Basic Modifier to Eluent Decomposition->AddBase2 ChangeStationaryPhase2 Use Less Acidic Stationary Phase Decomposition->ChangeStationaryPhase2

Caption: Troubleshooting common issues in amine column chromatography.

References

Technical Support Center: Troubleshooting Low Yields in Cyclooctanamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Cyclooctanamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemical reactions. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to address common issues leading to low yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound (also known as Cyclooctylamine) from Cyclooctanone (B32682) are:

  • Reductive Amination: This is a widely used one-pot reaction where cyclooctanone reacts with an amine source (like ammonia) in the presence of a reducing agent.[1]

  • Leuckart-Wallach Reaction: This method involves heating cyclooctanone with formamide (B127407) or ammonium (B1175870) formate (B1220265), which act as both the nitrogen source and the reducing agent.[2] The initial product is the N-formyl derivative, which is then hydrolyzed to yield the primary amine.[3][4]

  • Reduction of Cyclooctanone Oxime: This is a two-step process. First, cyclooctanone is converted to cyclooctanone oxime, which is then reduced to this compound using various reducing agents.

Q2: I am getting a significant amount of dicyclooctylamine as a byproduct. How can I minimize its formation?

A2: The formation of the secondary amine, dicyclooctylamine, is a common issue in reductive amination. To favor the formation of the primary amine, this compound, you can:

  • Use a large excess of the ammonia (B1221849) source: This shifts the equilibrium towards the formation of the primary amine.

  • Control the addition of the reducing agent: Adding the reducing agent portion-wise can help maintain a low concentration of the initially formed primary amine, reducing its chance to react with remaining cyclooctanone.

  • Optimize the catalyst: Some catalysts have higher selectivity for primary amine formation.[5]

Q3: My Leuckart-Wallach reaction is producing a tar-like substance. What could be the cause?

A3: Tar formation in the Leuckart-Wallach reaction is often due to polymerization of the starting material or products at the required high temperatures.[6] To mitigate this:

  • Optimize the reaction temperature: While the reaction requires heat, excessive temperatures can promote side reactions.[6] Carefully control the temperature, aiming for the lowest effective temperature.

  • Reduce the reaction time: Prolonged heating can lead to decomposition and polymerization. Monitor the reaction progress and stop it once the starting material is consumed.[6]

Troubleshooting Guides

Issue 1: Low Yield in Reductive Amination of Cyclooctanone

Symptoms:

  • Low conversion of cyclooctanone.

  • The primary product is cyclooctanol (B1193912) instead of this compound.

  • Formation of significant amounts of dicyclooctylamine.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inefficient Imine Formation The equilibrium between cyclooctanone, ammonia, and the intermediate imine may not favor the imine. Ensure anhydrous conditions as water can hydrolyze the imine.[7] Using a dehydrating agent like molecular sieves can be beneficial.
Premature Reduction of Ketone The reducing agent might be too reactive and reduces the cyclooctanone to cyclooctanol before the imine can form.[7] Use a milder reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are more selective for the imine.[7]
Suboptimal pH Imine formation is typically favored under slightly acidic conditions (pH 4-5).[7] If the pH is too low, the ammonia will be protonated and non-nucleophilic. If the pH is too high, the ketone is not sufficiently activated. Use a buffer system or add a catalytic amount of acetic acid.
Catalyst Deactivation In catalytic hydrogenations, the amine product or intermediates can deactivate the catalyst.[7] Ensure the catalyst is of high quality and consider using a catalyst known for its robustness in amination reactions, such as certain nickel or cobalt catalysts.[8][9]
Formation of Secondary Amine The desired primary amine can react with remaining cyclooctanone to form the secondary amine. Use a large excess of ammonia to favor the primary amine formation.[3]
Issue 2: Low Yield in Leuckart-Wallach Reaction

Symptoms:

  • Low conversion of cyclooctanone.

  • Incomplete hydrolysis of the N-formyl intermediate.

  • Formation of polymeric byproducts.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Suboptimal Reagent Choice The choice of formamide, ammonium formate, or a mixture can significantly impact the yield. For aliphatic ketones, a mixture of formamide and formic acid often gives the best yields.[10]
Inadequate Reaction Temperature The Leuckart-Wallach reaction requires high temperatures, typically between 120-180°C.[6] Insufficient temperature will lead to low conversion. Optimize the temperature for your specific setup.
Presence or Absence of Water Water plays a complex role. Its removal can facilitate the formation of the formamide and the imine intermediate, but it is necessary for the hydrolysis of formamide to the reducing agent.[10] Experiment with and without water removal to find the optimal condition for your specific reagents.[10]
Incomplete Hydrolysis The initial product is an N-formyl derivative that needs to be hydrolyzed to the free amine. Ensure the hydrolysis step (typically with strong acid or base) is complete by using sufficient reagent and adequate reaction time and temperature.
Side Reactions at High Temperature High temperatures can lead to side reactions and decomposition.[2] Using a catalyst, such as magnesium chloride or ammonium sulfate, may allow for lower reaction temperatures and improved yields.[6]

Quantitative Data

The following tables provide a summary of reported yields for the synthesis of amines from cyclic ketones under various conditions. While specific data for this compound is limited in the literature, these examples with similar ketones offer valuable insights for optimization.

Table 1: Reductive Amination of Cyclohexanone with NH₃ and H₂ [5]

CatalystNi Loading (wt.%)Conversion (%)Selectivity for Cyclohexylamine (%)Yield (%)
Rh/SiO₂083.499.1-
Rh-Ni/SiO₂1---
Rh-Ni/SiO₂299.896.696.4
Rh-Ni/SiO₂595.0--
Rh-Ni/SiO₂10---

Table 2: Leuckart Reaction of 2-Heptanone [10]

EntryReagentTemperature (°C)Time (h)Yield (%)
1Formamide170-1802115
2Formamide and Water170-1802116
3Ammonium Formate120-130756
4Ammonium Formate (water removed)120-130727
5Formamide and Ammonium Formate170-1801251
6Formamide and Ammonium Formate (water removed)170-1801258
7Formic Acid and Ammonia120-130855
8Formamide and Formic Acid170-1802063

Experimental Protocols

Protocol 1: Reductive Amination of Cyclooctanone using a Nickel Catalyst (Adapted from similar procedures)

This protocol is an adapted procedure based on common practices for reductive amination of cyclic ketones.

  • Catalyst Preparation (if applicable): Prepare or procure a suitable Raney Nickel or supported Nickel catalyst.

  • Reaction Setup: In a high-pressure autoclave, add cyclooctanone (1 equivalent), a suitable solvent (e.g., methanol (B129727) or ethanol), and the Nickel catalyst (typically 5-10 mol%).

  • Ammonia Addition: Cool the autoclave and introduce anhydrous ammonia (a large excess, e.g., 10-20 equivalents).

  • Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize with hydrogen to the desired pressure (e.g., 10-50 bar).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-120°C) with vigorous stirring. Monitor the reaction progress by GC or TLC.

  • Work-up: After the reaction is complete, cool the autoclave, carefully vent the excess pressure, and filter the catalyst. Remove the solvent under reduced pressure. The crude product can be purified by distillation or crystallization of its salt.

Protocol 2: Leuckart-Wallach Reaction of Cyclooctanone (Adapted from general procedures)

This is a generalized procedure for the Leuckart-Wallach reaction.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a heating mantle, add cyclooctanone (1 equivalent) and ammonium formate (a large excess, e.g., 5-10 equivalents).

  • Reaction: Heat the mixture with stirring to a temperature of 160-180°C. The reaction is typically complete within 6-12 hours. Monitor the reaction by TLC.

  • Hydrolysis: After cooling, add a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH solution) to the reaction mixture to hydrolyze the intermediate N-formylthis compound. Heat the mixture at reflux for several hours until the hydrolysis is complete.

  • Work-up: Cool the mixture and make it basic with a strong base. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The crude this compound can be purified by distillation.

Visualizations

Reductive_Amination_Pathway Cyclooctanone Cyclooctanone Imine Cyclooctanimine (Intermediate) Cyclooctanone->Imine + NH3 Ammonia Ammonia (NH3) Imine->Cyclooctanone - NH3 This compound This compound Imine->this compound Water Water (H2O) Imine->Water Reducing_Agent Reducing Agent (e.g., H2/Catalyst, NaBH4) Reducing_Agent->Imine

Caption: Reductive amination of cyclooctanone to this compound.

Troubleshooting_Low_Yield Start Low Yield Observed Reaction_Type Which Reaction? Start->Reaction_Type Reductive_Amination Reductive Amination Reaction_Type->Reductive_Amination Leuckart_Wallach Leuckart-Wallach Reaction_Type->Leuckart_Wallach RA_Check1 Check Imine Formation Reductive_Amination->RA_Check1 RA_Check2 Side Product Analysis Reductive_Amination->RA_Check2 LW_Check1 Check Reaction Conditions Leuckart_Wallach->LW_Check1 LW_Check2 Check Hydrolysis Step Leuckart_Wallach->LW_Check2 RA_Solution1 Anhydrous Conditions? pH Optimized? RA_Check1->RA_Solution1 RA_Solution2 Cyclooctanol -> Milder Reductant 2° Amine -> Excess NH3 RA_Check2->RA_Solution2 LW_Solution1 Temperature Too Low? Reagent Choice Optimal? LW_Check1->LW_Solution1 LW_Solution2 Incomplete Hydrolysis? Tar Formation? LW_Check2->LW_Solution2

Caption: Troubleshooting decision tree for low this compound yield.

References

Technical Support Center: Managing Stereoselectivity in Reactions with Cyclooctanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclooctanamine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in managing stereoselectivity during your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing low diastereoselectivity in the alkylation of our N-acyl this compound derivative. What are the potential causes and how can we improve the diastereomeric ratio (d.r.)?

A1: Low diastereoselectivity in the alkylation of N-acyl this compound derivatives often stems from suboptimal reaction conditions that do not adequately favor one transition state over the other. The flexible nature of the cyclooctane (B165968) ring can present unique challenges in stereocontrol.

Troubleshooting Steps:

  • Temperature Control: Enolate formation and the subsequent alkylation are highly sensitive to temperature. Ensure that the deprotonation and alkylation steps are carried out at a sufficiently low and controlled temperature, typically between -78 °C and -40 °C. Gradual warming can lead to a decrease in selectivity.

  • Base Selection: The choice of base is critical. For generating a specific enolate geometry, sterically hindered bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) are often preferred. Ensure the base is freshly prepared or properly titrated.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the aggregation state and reactivity of the enolate. Anhydrous tetrahydrofuran (B95107) (THF) is a common choice. The presence of coordinating solvents or additives can affect the stereochemical outcome.

  • Addition of Lewis Acids/Salts: The addition of certain Lewis acids or salts, such as lithium chloride (LiCl) or magnesium bromide (MgBr₂), can pre-organize the enolate through chelation, leading to a more rigid transition state and enhanced diastereoselectivity.

  • Electrophile Reactivity: Highly reactive electrophiles (e.g., benzyl (B1604629) bromide, allyl iodide) generally provide better selectivity. Less reactive electrophiles may require longer reaction times or slightly elevated temperatures, which can negatively impact the d.r.

  • Protecting Group Strategy: The steric bulk of the acyl group on the this compound can significantly influence the facial bias of the alkylation. A bulkier acyl group may more effectively shield one face of the enolate.

Q2: How can we accurately determine the diastereomeric ratio of our substituted this compound product?

A2: The most common and reliable method for determining the diastereomeric ratio is through ¹H NMR spectroscopy. Diastereomers are distinct compounds and should exhibit different chemical shifts for at least some of their protons.

Procedure for d.r. Determination by ¹H NMR:

  • Sample Preparation: Prepare a solution of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire High-Resolution Spectrum: Obtain a high-resolution ¹H NMR spectrum (≥400 MHz is recommended) to achieve good signal separation.

  • Identify Diastereotopic Signals: Look for well-resolved signals corresponding to protons in the different diastereomers. Protons adjacent to newly formed stereocenters are often the most informative.

  • Integration: Carefully integrate the distinct signals for each diastereomer.

  • Calculate d.r.: The ratio of the integration values will give you the diastereomeric ratio.

Troubleshooting Poorly Resolved Signals:

  • Use of Chiral Shift Reagents: If signals are overlapping, the use of a chiral lanthanide shift reagent can sometimes induce separation of the signals for the two diastereomers.

  • Higher Field NMR: Utilizing a higher field NMR spectrometer (e.g., 600 MHz or above) can often resolve overlapping signals.

  • 2D NMR Techniques: Techniques like COSY and HSQC can help in assigning signals and identifying unique correlations for each diastereomer.

Q3: We are using a chiral auxiliary attached to the this compound nitrogen. What are the best practices for its cleavage without affecting the newly created stereocenter?

A3: Cleavage of a chiral auxiliary is a critical step, and the conditions must be chosen carefully to avoid racemization or epimerization of the product. The optimal method depends on the nature of the auxiliary and the desired final functional group.

Common Cleavage Methods for N-Acyl Auxiliaries:

Target Functional GroupReagents and ConditionsConsiderations
Carboxylic Acid LiOH, H₂O₂, THF/H₂O, 0 °C to rtMild oxidative cleavage that is generally effective for Evans-type oxazolidinone auxiliaries and minimizes epimerization.
Primary Alcohol LiBH₄, THF or Et₂O, 0 °CReductive cleavage that is typically mild and preserves stereochemical integrity.
Amide Amine, elevated temperature (optional: Lewis acid catalyst)Can be a direct method to form amides, but conditions need to be optimized to avoid side reactions.

Important Considerations:

  • Always perform the cleavage at the lowest effective temperature.

  • Carefully monitor the reaction to avoid prolonged exposure to harsh conditions.

  • Purify the product promptly after workup.

Troubleshooting Guides

Issue: Poor Diastereoselectivity in the Addition of Organometallics to a Cyclooctanimine
Possible Cause Troubleshooting Steps
Flexible Imine Conformation The cyclooctane ring's flexibility can lead to multiple low-energy conformations of the imine, resulting in poor facial selectivity. Solution: Introduce a bulky N-substituent (e.g., a bulky protecting group) to bias the conformational equilibrium and favor attack from one face.
Non-Chelating Conditions The reaction may be proceeding through a non-chelation-controlled pathway, especially with less coordinating organometallic reagents (e.g., some organolithiums). Solution: Switch to a more chelating organometallic reagent (e.g., a Grignard reagent) or add a Lewis acid (e.g., CeCl₃) to promote a more organized, chelated transition state.
Reaction Temperature Too High Higher temperatures can overcome the small energy difference between competing diastereomeric transition states. Solution: Perform the addition at a lower temperature (e.g., -78 °C) to enhance selectivity.

Experimental Protocols

Protocol 1: Diastereoselective Alkylation of an N-Acyl this compound Derivative

This protocol describes a general procedure for the diastereoselective alkylation of an N-acyl this compound using LDA as a base.

Materials:

  • N-acyl this compound derivative

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF/hexanes

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the N-acyl this compound derivative (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 eq) dropwise via syringe.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy.

Substrate Electrophile Base Solvent Temp (°C) d.r.
N-Propanoyl-cyclooctanamineBenzyl BromideLDATHF-7885:15
N-Propanoyl-cyclooctanamineMethyl IodideLHMDSTHF-7870:30
N-(2-Phenylacetyl)-cyclooctanamineAllyl IodideLDATHF-7890:10

Visualizations

Logical Workflow for Troubleshooting Poor Diastereoselectivity

troubleshooting_workflow start Low Diastereoselectivity Observed temp Check Reaction Temperature (Is it low and controlled?) start->temp base Evaluate Base (Correct stoichiometry and activity?) temp->base If Temp OK outcome Improved Diastereoselectivity temp->outcome Optimization Successful solvent Assess Solvent (Anhydrous and appropriate polarity?) base->solvent If Base OK base->outcome Optimization Successful additive Consider Additives (e.g., LiCl, MgBr₂ for chelation?) solvent->additive If Solvent OK solvent->outcome Optimization Successful protecting_group Evaluate N-Acyl Group (Is it providing enough steric hindrance?) additive->protecting_group If Additives Ineffective additive->outcome Optimization Successful protecting_group->outcome Optimization Successful no_change Re-evaluate Reaction Design protecting_group->no_change If Still Low d.r.

Caption: Troubleshooting workflow for low diastereoselectivity.

Experimental Workflow for Diastereoselective Alkylation

experimental_workflow sub N-Acyl this compound in Anhydrous THF cool1 Cool to -78 °C sub->cool1 deprotonation Add LDA (Enolate Formation) cool1->deprotonation alkylation Add Alkyl Halide deprotonation->alkylation quench Quench with aq. NH₄Cl alkylation->quench workup Aqueous Workup & Extraction quench->workup purify Column Chromatography workup->purify analyze NMR Analysis (d.r.) purify->analyze

Caption: General experimental workflow for diastereoselective alkylation.

Cyclooctanamine stability under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of cyclooctanamine under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a primary aliphatic amine and, as such, is a basic and nucleophilic compound. It is generally stable under neutral and anhydrous conditions. However, its stability can be compromised by acidic and basic environments, exposure to oxidizing agents, and elevated temperatures. As a primary amine, it is susceptible to reactions with various electrophiles.

Q2: How does this compound behave under acidic conditions?

A2: Under acidic conditions, the lone pair of electrons on the nitrogen atom of this compound will be protonated, forming a cyclooctylammonium salt.[1] This protonation makes the amine group less nucleophilic. While the formation of the ammonium (B1175870) salt is a reversible acid-base reaction, prolonged exposure to strong acids, especially at elevated temperatures, can potentially lead to degradation, although specific pathways are not well-documented in publicly available literature.

Q3: What is the expected stability of this compound under basic conditions?

A3: this compound is relatively stable in basic conditions as the amine group itself is basic. However, strong bases at high temperatures could potentially promote elimination reactions or other degradation pathways, though these are generally less common for simple primary amines compared to acid-catalyzed degradation.

Q4: What are the likely degradation pathways for this compound?

A4: Based on the general chemistry of primary amines, potential degradation pathways for this compound under stress conditions could include:

  • Oxidation: Primary amines are susceptible to oxidation, which can lead to the formation of various products, including nitroso compounds, oximes, and further degradation products.[2][3]

  • Reaction with Carbonyl Compounds: If impurities with carbonyl groups are present, this compound can form imines.

  • Thermal Degradation: High temperatures can lead to decomposition, potentially through deamination or other complex reactions.

Q5: How should this compound be stored to ensure its stability?

A5: To ensure maximum stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from air and moisture. It should be kept in a cool, dry, and well-ventilated area, away from sources of heat, ignition, and incompatible materials such as strong acids and oxidizing agents.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected reaction products observed in an acidic medium. This compound may be reacting with other components in the mixture, catalyzed by the acidic environment.1. Verify the purity of the starting materials. 2. Consider lowering the reaction temperature. 3. Use a less reactive buffer or acid if possible. 4. Analyze the unexpected products using techniques like LC-MS to identify their structures and deduce the reaction pathway.
Loss of this compound potency in a formulation over time. This could be due to degradation caused by incompatible excipients, exposure to air (oxidation), or inappropriate storage conditions.1. Conduct a forced degradation study to identify the primary degradation pathways. 2. Perform compatibility studies with individual excipients to identify any interactions. 3. Ensure the formulation is protected from light and air. 4. Review and optimize storage conditions (temperature and humidity).
Discoloration of a this compound-containing solution. Discoloration may indicate oxidative degradation or reaction with impurities.1. Analyze the solution using UV-Vis spectroscopy to characterize the chromophore. 2. Use HPLC with a diode array detector to separate and identify colored impurities. 3. Implement measures to prevent oxidation, such as sparging solutions with nitrogen or adding antioxidants (after compatibility testing).

Quantitative Stability Data

The following table provides illustrative data on the stability of this compound under various stress conditions. This data is based on typical behavior for primary cycloalkylamines and should be used as a general guideline. Actual degradation rates will depend on specific experimental parameters.

Condition Parameter Value % Degradation (Illustrative)
Acidic Hydrolysis 0.1 M HCl60°C, 24h5 - 15%
Basic Hydrolysis 0.1 M NaOH60°C, 24h1 - 5%
Oxidative 3% H₂O₂Room Temp, 24h10 - 25%
Thermal Dry Heat80°C, 48h2 - 8%
Photolytic UV Light (254 nm)Room Temp, 24h1 - 3%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to understand its stability profile and identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV or MS detector

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Basic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Transfer a known amount of solid this compound into a vial.

    • Place the vial in a thermostatic oven at 80°C for 48 hours.

    • At specified time points, dissolve a portion of the solid in methanol for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (1 mg/mL in methanol) to UV light (254 nm) in a photostability chamber for 24 hours.

    • A control sample should be kept in the dark at the same temperature.

    • At specified time points, withdraw an aliquot for HPLC analysis.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Quantify the amount of remaining this compound and any degradation products.

    • If using an MS detector, attempt to identify the mass of the major degradation products.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acidic (0.1 M HCl, 60°C) stock->acid Expose to stress base Basic (0.1 M NaOH, 60°C) stock->base Expose to stress oxidative Oxidative (3% H₂O₂, RT) stock->oxidative Expose to stress thermal Thermal (Solid, 80°C) stock->thermal Expose to stress photo Photolytic (UV Light, RT) stock->photo Expose to stress hplc HPLC-UV/MS Analysis acid->hplc Sample at time points base->hplc Sample at time points oxidative->hplc Sample at time points thermal->hplc Sample at time points photo->hplc Sample at time points data Data Interpretation (Quantification, Impurity Profiling) hplc->data

Caption: Workflow for a forced degradation study of this compound.

Stability_Logic_Diagram cluster_factors Factors Affecting Stability cluster_compound cluster_outcomes Potential Outcomes pH pH (Acidic/Basic) Compound This compound Stability pH->Compound Oxidants Oxidizing Agents Oxidants->Compound Temp Temperature Temp->Compound Light Light Exposure Light->Compound Degradation Degradation Compound->Degradation Loss Loss of Potency Degradation->Loss Impurity Impurity Formation Degradation->Impurity

Caption: Factors influencing the stability of this compound.

References

Cyclooctanamine: Technical Support Center for Safe Storage and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe storage, handling, and disposal of Cyclooctanamine waste.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a corrosive liquid that can cause severe skin burns and eye damage.[1] It is also combustible and air-sensitive.[1] Inhalation, ingestion, or skin contact may cause severe injury.[2]

Q2: How should this compound be stored in the laboratory?

A2: this compound should be stored in a dry, cool, and well-ventilated place in tightly closed containers.[1][3] It should be kept away from heat, sparks, open flames, and other ignition sources.[1][3] Due to its air-sensitive nature, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1]

Q3: What materials are incompatible with this compound?

A3: Avoid contact with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and carbon dioxide.[1][3]

Q4: What personal protective equipment (PPE) is required when handling this compound?

A4: Always wear appropriate PPE, including chemical safety goggles or a face shield, protective gloves (e.g., nitrile rubber), and a lab coat or other protective clothing to prevent skin exposure.[1] All handling of open containers should be conducted in a chemical fume hood.[1]

Q5: How should this compound waste be disposed of?

A5: this compound waste is considered hazardous waste and must be disposed of in accordance with local, regional, and national regulations.[1] It should be collected in a designated, properly labeled, and sealed container for disposal by an approved waste disposal company.[1] Do not dispose of this compound down the drain or in regular trash.[4]

Troubleshooting Guides

Issue 1: The this compound has changed color (e.g., turned yellow or brown).

  • Cause: This may indicate degradation due to exposure to air or impurities. This compound is air-sensitive and can oxidize over time.

  • Solution:

    • Do not use the discolored reagent in your experiment, as its purity is compromised and could lead to unexpected results.

    • Review your storage and handling procedures. Ensure the container is always tightly sealed and purged with an inert gas before closing if possible.

    • Dispose of the degraded material as hazardous waste.

Issue 2: A container of this compound has been left open to the air.

  • Cause: Accidental exposure to the atmosphere.

  • Solution:

    • Immediately move the open container into a chemical fume hood.

    • If the exposure was brief, the bulk of the material may still be usable, but it should be tested for purity before use in sensitive applications.

    • If the exposure was prolonged, it is best to assume the material has begun to degrade. Label it as "Potentially Degraded" and consider disposing of it as hazardous waste.

    • To prevent recurrence, implement a strict laboratory protocol for sealing all air-sensitive reagents immediately after use.

Issue 3: A spill of this compound has occurred.

  • Cause: Accidental release of the chemical from its container.

  • Solution:

    • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

    • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood. If the spill is outside a hood, control sources of ignition.[4]

    • Personal Protection: Before attempting cleanup, don the appropriate PPE: chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For large spills, respiratory protection may be necessary.

    • Containment: For small spills, absorb the liquid with an inert material such as vermiculite, sand, or a commercial absorbent pad.[1] Do not use combustible materials like paper towels.

    • Collection: Carefully scoop the absorbed material into a designated, sealable container for hazardous waste.

    • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

    • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Quantitative Data

The following table summarizes key physicochemical properties of this compound.

PropertyValueUnitSource
Molecular FormulaC₈H₁₇N[5][6]
Molecular Weight127.23 g/mol [5][7]
Boiling Point190°C[5]
Melting Point-48°C[5]
Flash Point62.8°C[5]
Density0.928g/mL at 25°C[5]
Water Solubility10.2g/L at 20°C[5]
pKa11.03 ± 0.20[5]
logP (Octanol/Water Partition Coefficient)2.058[8]

Experimental Protocols

Protocol for Neutralization of this compound Waste

This protocol outlines a general procedure for neutralizing small quantities of this compound waste in a laboratory setting using citric acid. This should be performed in a chemical fume hood with appropriate PPE.

Materials:

  • This compound waste

  • Citric acid (solid) or a 1M citric acid solution

  • Deionized water

  • pH indicator strips or a calibrated pH meter

  • Stir plate and magnetic stir bar

  • Beaker or flask of appropriate size

  • Ice bath

Procedure:

  • Quantify the Waste: Determine the mass or volume of the this compound waste to be neutralized.

  • Dilution: Dilute the this compound waste with water in a beaker to reduce the concentration and help dissipate heat during neutralization. A 1:5 to 1:10 ratio of amine to water is a safe starting point. Place the beaker in an ice bath on a stir plate and begin stirring.

  • Calculate the Stoichiometric Amount of Citric Acid:

    • The reaction between a primary amine (R-NH₂) and a weak triprotic acid like citric acid (H₃A) can be complex. For neutralization purposes, a 1:1 molar ratio of amine to the first acidic proton of citric acid is a safe starting point.

    • Molecular weight of this compound (C₈H₁₇N) = 127.23 g/mol .

    • Molecular weight of citric acid (C₆H₈O₇) = 192.12 g/mol .

    • Calculation Example: To neutralize 10 g of this compound:

      • Moles of this compound = 10 g / 127.23 g/mol ≈ 0.0786 mol.

      • Moles of citric acid required (assuming 1:1 stoichiometry for the first proton) ≈ 0.0786 mol.

      • Mass of citric acid = 0.0786 mol * 192.12 g/mol ≈ 15.1 g.

  • Neutralization: Slowly and portion-wise, add the calculated amount of solid citric acid or 1M citric acid solution to the stirring, cooled this compound solution. Monitor the temperature of the solution. If the temperature rises significantly, slow down the addition rate.

  • pH Monitoring: After adding the citric acid, check the pH of the solution using a pH strip or a calibrated pH meter. The target pH for neutralized waste is typically between 6 and 9.

  • pH Adjustment: If the solution is still basic (pH > 9), add more citric acid in small increments until the target pH is reached. If the solution becomes too acidic (pH < 6), a weak base (e.g., sodium bicarbonate solution) can be added dropwise to adjust.

  • Disposal: Once the solution is neutralized, it can be disposed of as aqueous waste according to your institution's guidelines. The final neutralized solution will contain cyclooctylammonium citrate.

Note: This is a general guideline. Always perform a small-scale trial first to understand the reaction exotherm. For large quantities of waste, consult your institution's EHS office for specific disposal procedures.

Visualizations

ChemicalWasteWorkflow cluster_0 Waste Generation cluster_1 Waste Collection & Segregation cluster_2 In-Lab Treatment (Optional) cluster_3 Storage & Disposal Experiment Experiment Waste_Container Labeled Waste Container Experiment->Waste_Container Segregation Segregate by Compatibility Waste_Container->Segregation Neutralization Neutralization (e.g., for Corrosives) Segregation->Neutralization If applicable Storage Secure Storage Area Segregation->Storage Directly Neutralization->Storage Pickup EHS Waste Pickup Storage->Pickup Disposal Approved Disposal Facility Pickup->Disposal

Caption: General workflow for laboratory chemical waste management.

SpillResponseFlowchart Spill This compound Spill Occurs Assess Is the spill major or minor? Spill->Assess Evacuate Evacuate Area Call EHS/Emergency Services Assess->Evacuate Major PPE Don Appropriate PPE Assess->PPE Minor Contain Contain the spill with inert absorbent material PPE->Contain Collect Collect absorbed material into a hazardous waste container Contain->Collect Decontaminate Decontaminate the area and dispose of cleaning materials as hazardous waste Collect->Decontaminate Report Report to Supervisor/EHS Decontaminate->Report

Caption: Decision flowchart for responding to a this compound spill.

References

Technical Support Center: Preventing Over-Alkylation of Cyclooctanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the alkylation of cyclooctanamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of mono-N-alkylated this compound, a crucial intermediate in various synthetic pathways. Over-alkylation to form di- and tri-alkylated products is a common challenge, leading to reduced yields of the desired product and complex purification procedures. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you achieve selective mono-alkylation.

Troubleshooting Guide: Common Issues and Solutions

Over-alkylation is a frequent problem when reacting primary amines like this compound with alkylating agents. The primary reason for this is that the mono-alkylated product is often more nucleophilic than the starting primary amine, leading to a "runaway" reaction where multiple alkylations occur. Below are common issues encountered and their respective solutions.

Problem Potential Cause Recommended Solution
Low yield of desired mono-alkylated product and significant over-alkylation. The product amine is more nucleophilic than the starting amine.- Use a large excess of the starting amine (this compound). - Slowly add the alkylating agent to the reaction mixture. - Consider using reductive amination as a more selective alternative.
Formation of elimination byproducts. The base used is too strong or sterically unhindered, or the reaction temperature is too high, promoting elimination over substitution, especially with secondary and tertiary alkyl halides.- Use a milder, non-nucleophilic base such as potassium carbonate or cesium carbonate. - Maintain a lower reaction temperature. - Choose a primary alkyl halide as the alkylating agent if possible.
Reaction is slow or does not proceed to completion. - Insufficiently reactive alkylating agent (e.g., alkyl chloride). - Steric hindrance from a bulky alkylating agent or the cyclo-octyl group. - Inadequate base strength.- Use a more reactive alkylating agent (e.g., alkyl iodide > alkyl bromide > alkyl chloride). - Increase the reaction temperature cautiously, monitoring for side product formation. - Use a stronger, non-nucleophilic base. - Consider a change in solvent to one that better solubilizes all reactants.
Difficulty in separating the mono-alkylated product from the starting amine and di-alkylated byproduct. Similar polarities of the components in the reaction mixture.- Optimize the reaction to maximize the yield of the desired product and simplify the mixture. - Employ column chromatography with a carefully selected solvent system. - Consider converting the amine mixture to their corresponding salts to exploit differences in solubility for separation.

Frequently Asked Questions (FAQs)

Q1: Why is over-alkylation a common problem with this compound?

A1: Over-alkylation occurs because the resulting secondary amine (mono-alkylated product) is generally more nucleophilic than the starting primary amine (this compound). This increased nucleophilicity makes the secondary amine more reactive towards the alkylating agent, leading to the formation of a tertiary amine (di-alkylated product).

Q2: How can I favor mono-alkylation when using an alkyl halide?

A2: A common strategy is to use a large excess of this compound relative to the alkylating agent. This increases the probability of the alkylating agent reacting with the more abundant starting amine rather than the newly formed secondary amine. Slow, dropwise addition of the alkylating agent can also help maintain a low concentration of the alkylating agent, further favoring mono-alkylation.

Q3: What role do the base and solvent play in controlling selectivity?

A3: The choice of base and solvent is critical. A non-nucleophilic, moderately strong base is ideal to neutralize the acid byproduct without promoting side reactions. Cesium carbonate has been shown to be effective in promoting selective mono-N-alkylation of primary amines. The solvent should be able to dissolve all reactants and be inert under the reaction conditions. Anhydrous polar aprotic solvents like DMF or acetonitrile (B52724) are commonly used.

Q4: Is there a more reliable method than direct alkylation to achieve mono-alkylation?

A4: Yes, reductive amination is a highly effective and generally preferred method for the controlled mono-alkylation of primary amines.[1] This one-pot reaction involves the formation of an imine intermediate from this compound and an aldehyde or ketone, followed by in-situ reduction to the desired N-alkylated this compound. This method avoids the issue of the product being more reactive than the starting material.

Q5: What are the best reducing agents for the reductive amination of this compound?

A5: Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and selective reducing agent that is highly effective for reductive aminations. It is particularly advantageous because it is less toxic than sodium cyanoborohydride (NaBH₃CN) and is selective for the reduction of the intermediate iminium ion in the presence of the unreacted carbonyl compound. Other reducing agents like sodium borohydride (B1222165) (NaBH₄) can also be used, often in a stepwise procedure where the imine is formed first.

Data Presentation: Comparison of Alkylation Methods

While specific data for this compound is limited in publicly available literature, the following tables provide a comparative overview of expected outcomes based on general principles of amine alkylation and data for analogous cyclic amines like cyclohexylamine.

Table 1: Direct Alkylation with Alkyl Halides - Expected Product Distribution

This compound: Alkyl Halide RatioExpected Mono-alkylation YieldExpected Di-alkylation YieldComments
1:1Low to ModerateModerate to HighSignificant over-alkylation is expected.
3:1Moderate to HighLow to ModerateImproved selectivity for the mono-alkylated product.
5:1HighLowFurther improvement in selectivity, but at the cost of atom economy.

Table 2: Reductive Amination with Aldehydes/Ketones - Expected Product Distribution

Amine:Carbonyl RatioReducing AgentExpected Mono-alkylation YieldExpected Over-alkylationComments
1:1.1NaBH(OAc)₃High to ExcellentMinimalGenerally provides high selectivity for the mono-alkylated product.
1:1.1NaBH₄Good to HighLowOften requires a two-step, one-pot procedure for optimal results.
1:1.1H₂/Pd/CGood to HighLowA greener alternative, but may require higher pressure and temperature.

Experimental Protocols

Protocol 1: Selective Mono-Alkylation via Reductive Amination

This protocol describes the synthesis of N-benzylthis compound via reductive amination of cyclooctanone (B32682) with benzylamine (B48309), a common and effective method for preparing mono-alkylated products.

Materials:

  • Cyclooctanone

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (B1671644) (DCE), anhydrous

  • Acetic Acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of cyclooctanone (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) in a round-bottom flask, add benzylamine (1.1 eq).

  • Add glacial acetic acid (1.0 eq) to the mixture to catalyze imine formation.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield N-benzylthis compound.

Protocol 2: Direct Mono-Alkylation Using Excess Amine

This protocol outlines the direct alkylation of this compound with an alkyl bromide, employing an excess of the amine to favor mono-alkylation.

Materials:

  • This compound

  • Alkyl bromide (e.g., 1-bromobutane)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine this compound (3.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous acetonitrile.

  • Heat the mixture to a gentle reflux with stirring.

  • Add the alkyl bromide (1.0 eq) dropwise to the refluxing mixture over a period of 1-2 hours.

  • Continue to reflux the reaction mixture and monitor its progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and filter off the potassium salts.

  • Wash the solid residue with acetonitrile.

  • Concentrate the filtrate under reduced pressure to remove the solvent and excess this compound.

  • Purify the crude product by column chromatography or distillation to isolate the N-alkylthis compound.

Visualizations

Over_Alkylation_Pathway cluster_legend Reaction Pathway This compound This compound (Primary Amine) MonoAlkylated N-Alkylthis compound (Secondary Amine) This compound->MonoAlkylated k1 AlkylHalide1 Alkyl Halide (R-X) AlkylHalide1->MonoAlkylated DiAlkylated N,N-Dialkylthis compound (Tertiary Amine) MonoAlkylated->DiAlkylated k2 (k2 > k1) AlkylHalide2 Alkyl Halide (R-X) AlkylHalide2->DiAlkylated l1 k1: Rate of first alkylation l2 k2: Rate of second alkylation

Caption: Reaction pathway illustrating the over-alkylation of this compound.

Reductive_Amination_Workflow Start Start: This compound + Aldehyde/Ketone ImineFormation Imine Formation (Acid Catalyst) Start->ImineFormation Reduction In-situ Reduction (e.g., NaBH(OAc)₃) ImineFormation->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Purification (Chromatography) Workup->Purification Product Product: Mono-alkylated This compound Purification->Product

Caption: Workflow for selective mono-alkylation via reductive amination.

References

Technical Support Center: Work-up Procedures for Reactions Involving Cyclooctanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the work-up and purification of reactions involving cyclooctanamine.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound that I should consider during a reaction work-up?

A1: Understanding the physicochemical properties of this compound is crucial for designing an effective work-up procedure. Key properties are summarized in the table below. Its basicity (pKa ≈ 11.03) is important for acid-base extraction, while its boiling point and water solubility influence the choice of purification methods.

Data Presentation: Properties of this compound

PropertyValueReference
CAS Number5452-37-9[1][2][3]
Molecular FormulaC₈H₁₇N[1][3]
Molecular Weight127.23 g/mol [1][4]
Melting Point-48 °C[1][2]
Boiling Point190 °C[1]
Density0.928 g/mL at 25 °C[1]
pKa11.03 ± 0.20 (Predicted)[1]
Water Solubility10.2 g/L at 20 °C[1]

Q2: How can I remove unreacted this compound from my reaction mixture?

A2: Due to its basic nature, unreacted this compound can be effectively removed by performing an acidic wash during the liquid-liquid extraction.[5] By washing the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl), the basic this compound will be protonated, forming a water-soluble ammonium (B1175870) salt that partitions into the aqueous layer. This aqueous layer can then be separated and removed.

Q3: My product is an amide derived from this compound. What is a standard work-up for this type of reaction?

A3: For amide coupling reactions, the work-up procedure often depends on the coupling reagents used. If a carbodiimide (B86325) reagent like dicyclohexylcarbodiimide (B1669883) (DCC) was used, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration.[5] If a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) was used, the corresponding urea (B33335) byproduct can be removed with an aqueous wash.[5] A typical work-up involves washing the organic layer sequentially with a dilute acid (to remove unreacted amine), a saturated sodium bicarbonate solution (to remove unreacted carboxylic acid and acidic byproducts), and finally with brine to reduce the water content in the organic layer.[5]

Q4: I have performed a reductive amination using this compound. What are the key considerations for the work-up?

A4: Reductive aminations often use reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The work-up typically involves quenching the reaction, often with water, followed by a standard liquid-liquid extraction.[6] It is important to neutralize any remaining acid catalysts before concentrating the product to avoid decomposition. If borate (B1201080) species are present, they can sometimes be removed by co-evaporation with methanol.

Q5: Is it possible to purify this compound or its derivatives by recrystallization?

A5: While this compound itself is a liquid at room temperature, its salts (e.g., hydrochloride salt) are often crystalline solids.[7] Converting the amine to its hydrochloride salt by treating a solution of the amine in a solvent like diethyl ether with HCl in the same solvent can facilitate purification by recrystallization.[7] The choice of recrystallization solvent will depend on the solubility of the specific salt.

Troubleshooting Guides

Issue 1: Emulsion Formation During Extraction

Potential Cause: The presence of both polar and non-polar functionalities in the reaction mixture, along with the basic nature of this compound, can lead to the formation of stable emulsions during aqueous work-up.

Troubleshooting Steps:

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break up the emulsion.

  • Gentle Mixing: Instead of vigorous shaking, gently rock or swirl the separatory funnel to mix the layers.

  • Filtration: Pass the emulsified layer through a pad of Celite or glass wool.

  • Solvent Addition: Add a small amount of a different organic solvent with a different polarity.

Issue 2: Product Loss During Aqueous Extraction

Potential Cause: this compound and some of its derivatives have moderate water solubility.[1] This can lead to product loss into the aqueous layer during extraction.

Troubleshooting Steps:

  • Multiple Extractions: Extract the aqueous layer multiple times (3-5 times) with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to recover the dissolved product.

  • pH Adjustment: Ensure the pH of the aqueous layer is appropriate. For basic products, ensure the aqueous layer is basic before extraction. For acidic washes to remove this compound, ensure the pH is sufficiently acidic.

  • Back-Extraction: If the desired product is the this compound salt in the aqueous layer, you can later basify the aqueous layer and extract the free amine back into an organic solvent.

Issue 3: Difficulty in Removing Urea Byproducts from Carbodiimide Coupling Reactions

Potential Cause: While DCU from DCC is mostly insoluble, some may remain in the organic layer. The urea byproduct from EDC is water-soluble but may not be completely removed with a single wash.

Troubleshooting Steps:

  • For DCU (from DCC):

    • After filtration, concentrate the organic layer and cool it in an ice bath or refrigerator to precipitate more DCU, then filter again.

    • Purification by column chromatography is often effective at separating the product from residual DCU.

  • For EDC-urea:

    • Perform multiple washes with water or dilute acid to ensure complete removal of the water-soluble urea byproduct.

Experimental Protocols

Protocol 1: General Acid-Base Extraction to Remove Unreacted this compound
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1 M aqueous HCl. Shake the funnel, remembering to vent frequently.

  • Separation: Allow the layers to separate. The protonated this compound will be in the aqueous layer. Drain and collect the organic layer.

  • Repeat: Repeat the acidic wash one or two more times to ensure complete removal of the amine.

  • Neutralization and Drying: Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Work-up for an Amide Coupling Reaction Using EDC
  • Quenching: After the reaction is complete, quench the reaction mixture by adding water.

  • Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., ethyl acetate).

  • Combine Organics: Combine the organic extracts.

  • Acid Wash: Wash the combined organic layers with 1 M HCl to remove any unreacted this compound and other basic impurities.

  • Base Wash: Wash with saturated aqueous NaHCO₃ to remove unreacted carboxylic acid and acidic byproducts.

  • Brine Wash: Wash with brine to reduce the amount of dissolved water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo to yield the crude amide product, which can then be further purified by chromatography or recrystallization.

Visualizations

experimental_workflow_acid_base_extraction start Crude Reaction Mixture in Organic Solvent sep_funnel Separatory Funnel start->sep_funnel separate Separate Layers sep_funnel->separate add_hcl Add 1 M HCl (aq) add_hcl->sep_funnel organic_layer Organic Layer (Product) separate->organic_layer aqueous_layer Aqueous Layer (this compound HCl) separate->aqueous_layer wash_bicarb Wash with Sat. NaHCO₃ (aq) organic_layer->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate dry->concentrate end Purified Product concentrate->end

Caption: Workflow for Acid-Base Extraction to Remove this compound.

logical_relationship_troubleshooting issue Issue Encountered emulsion Emulsion Formation issue->emulsion loss Product Loss issue->loss byproduct Byproduct Impurity issue->byproduct cause_emulsion Potential Cause: High concentration of amphiphilic species emulsion->cause_emulsion cause_loss Potential Cause: Product has some water solubility loss->cause_loss cause_byproduct Potential Cause: Incomplete removal of reagent byproducts (e.g., urea) byproduct->cause_byproduct solution_emulsion Solution: - Add brine - Gentle mixing - Filter through Celite cause_emulsion->solution_emulsion solution_loss Solution: - Multiple extractions - pH adjustment - Back-extraction cause_loss->solution_loss solution_byproduct Solution: - Repeated aqueous washes - Precipitation/filtration - Chromatography cause_byproduct->solution_byproduct

Caption: Troubleshooting Logic for Common Work-up Issues.

References

Identifying and removing impurities from Cyclooctanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the identification and removal of impurities from Cyclooctanamine.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in this compound?

A1: Impurities in this compound can originate from the synthesis process, degradation, or storage. Common classes of impurities include:

  • Starting Materials and Byproducts: Unreacted precursors such as cyclooctanone (B32682), cyclooctanone oxime, or nitrocyclooctane may be present.[1]

  • Solvent Residues: Residual solvents from the reaction or purification steps are common. Note that certain solvents, like dichloromethane, can potentially react with primary amines.[2]

  • Degradation Products: As this compound is air-sensitive, oxidation products can form.[3] Other degradation pathways may occur depending on storage conditions and the presence of contaminants.

  • Inorganic Salts: Impurities like alkali chlorides and caustic residues can be carried over from the synthesis, particularly in commercial preparations.[4]

  • N-Nitrosamines: While primary amines are not direct precursors, the potential for nitrosamine (B1359907) formation exists if secondary or tertiary amine impurities and nitrosating agents are present from raw materials or synthesis steps.[5][6]

Q2: Which analytical techniques are recommended for identifying and quantifying impurities in my this compound sample?

A2: A combination of orthogonal analytical techniques is recommended for a comprehensive purity assessment.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for identifying and quantifying volatile impurities. A Flame Ionization Detector (GC-FID) can be used for robust quantification (area percent), while MS provides definitive identification.[7][8] Due to the basic nature of amines, a deactivated column is often required to prevent peak tailing.[9]

  • High-Performance Liquid Chromatography (HPLC) / Liquid Chromatography-Mass Spectrometry (LC-MS): HPLC with UV detection is a standard method, but LC-MS offers superior sensitivity and specificity, making it essential for detecting trace-level impurities, including less volatile or thermally unstable compounds.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural elucidation of unknown impurities.[12] Quantitative NMR (qNMR) can also be used to determine the absolute purity of the sample without needing a reference standard for the analyte itself.[7]

Q3: this compound is a liquid at room temperature. How can I use recrystallization for purification?

A3: While you cannot directly recrystallize the liquid freebase, a highly effective strategy is to convert the amine into a crystalline salt.[13] Amine salts are generally more polar and often form well-defined crystals. The purified salt can then be converted back to the freebase amine.

  • Salt Formation: Dissolve the impure this compound in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add an acid, such as hydrochloric acid (often as a solution in ether or isopropanol), to precipitate the hydrochloride salt.

  • Recrystallization: The collected salt is then recrystallized from a polar solvent system, such as ethanol (B145695), methanol, water, or mixtures thereof.[14]

  • Liberation of Free Base: After purification, the salt is dissolved in water and a base (e.g., NaOH, K₂CO₃) is added to neutralize the acid, liberating the pure this compound, which can then be extracted with an organic solvent.

Q4: I am experiencing issues with column chromatography for this compound, such as poor separation and low recovery. What can I do?

A4: Amines are basic and prone to strong interaction with the acidic silanol (B1196071) groups on standard silica (B1680970) gel, leading to peak tailing and irreversible adsorption.[9] To mitigate this:

  • Use a Modified Stationary Phase: Employ amine-functionalized silica or alumina, which are designed to minimize these interactions.[14]

  • Deactivate the Silica: Pre-treat standard silica gel by flushing the column with a solvent mixture containing a small amount of a volatile base, such as triethylamine (B128534) (~1-2%), before loading your sample.

  • Use a Basic Mobile Phase: Add a small percentage of a base like triethylamine or ammonia (B1221849) to your eluent system to compete with your compound for active sites on the stationary phase.

Troubleshooting Guides

ProblemPotential Cause(s)Recommended Solution(s)
Unexpected peaks in GC-MS analysis. 1. Reaction of the amine with a chlorinated solvent (e.g., dichloromethane).[2]2. On-column degradation if the GC inlet is too hot.3. Contamination from the sample vial, solvent, or syringe.4. Air sensitivity leading to oxidation products.[3]1. Avoid using chlorinated solvents for sample preparation. If unavoidable, analyze the sample promptly.2. Optimize GC inlet temperature.3. Run a blank analysis of the solvent to check for background contamination.4. Handle samples under an inert atmosphere (e.g., nitrogen or argon).
Low yield after purification. 1. Irreversible adsorption of the amine onto a silica gel column.2. Loss of product during aqueous workups, especially if the pH is not sufficiently basic.3. Product loss during recrystallization due to excessive solubility in the chosen solvent.1. Use a deactivated or amine-functionalized column as described in FAQ Q4.2. When liberating the free amine from its salt, ensure the aqueous phase is strongly basic (pH > 12) before extraction.3. Perform small-scale solvent screening to find a system where the salt has high solubility when hot and low solubility when cold.
Compound appears to degrade during storage or workup. 1. Exposure to air and/or CO₂.[3]2. Incompatibility with strong acids or oxidizing agents.[3]3. Thermal instability, especially during distillation at atmospheric pressure.1. Store this compound under an inert atmosphere (N₂ or Ar) in a tightly sealed container.2. Avoid contact with incompatible materials.3. If distillation is necessary, perform it under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal stress.

Data Presentation

Table 1: Comparison of Analytical Techniques for Purity Assessment

TechniquePrincipleInformation ProvidedAdvantagesLimitations
GC-FID Separation based on volatility; flame ionization detection.Overall purity (area %), detection of volatile impurities.Robust, reproducible, high sensitivity for hydrocarbons.[7]Co-elution of isomers is possible; not suitable for non-volatile impurities.[7]
GC-MS GC separation with mass-to-charge ratio detection.Impurity identification, structural elucidation of unknowns.High specificity, definitive identification of volatile impurities.[7]Complex data analysis; potential for thermal degradation of the analyte.[7]
HPLC-UV Liquid-phase separation; UV absorbance detection.Purity (area %), detection of chromophoric impurities.Versatile for a wide range of compounds; non-destructive.Requires impurities to have a UV chromophore; lower sensitivity than MS.
LC-MS HPLC separation coupled with mass spectrometry.Highly sensitive purity assessment and identification of unknown impurities.High sensitivity and specificity; suitable for non-volatile and thermally labile compounds.[10]Matrix effects can cause ion suppression; higher cost and complexity.
qNMR Quantification based on NMR signal integration relative to a certified internal standard.Absolute purity of the main component.Highly accurate; does not require a reference standard of the analyte itself.[7]Lower sensitivity compared to chromatographic methods; requires a pure internal standard.

Table 2: General Solvent Selection Guide for Recrystallization of Amine Salts

Salt TypeCompound PolarityRecommended Solvent ClassExample Solvents
Hydrochloride, Sulfate HighProtic Polar SolventsEthanol, Methanol, Water[14]
Tartrate, Succinate High / MediumPolar Protic / Aprotic SolventsIsopropanol, Acetone, Acetonitrile
Complex Salts VariesSolvent MixturesEthanol/Water, Methanol/Diethyl Ether, Acetone/Hexane

Experimental Protocols

Protocol 1: General Purity Assessment by GC-MS

  • Objective: To identify and quantify volatile impurities in a this compound sample.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Methodology:

    • Sample Preparation: Prepare a ~1 mg/mL solution of this compound in a high-purity solvent such as ethyl acetate (B1210297) or isopropanol.

    • GC Conditions:

      • Column: Use a low-polarity column suitable for amines (e.g., DB-5ms or equivalent, often with base deactivation).

      • Injector Temperature: 250 °C.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. (Note: This program is a starting point and should be optimized).

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Scan Range: m/z 35 - 400.

    • Data Analysis: Integrate all peaks in the total ion chromatogram (TIC). Calculate purity based on the area percentage of the main this compound peak. Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST).

Protocol 2: Purification via Recrystallization of the Hydrochloride Salt

  • Objective: To purify this compound by converting it to its hydrochloride salt, recrystallizing the salt, and liberating the free amine.

  • Reagents: Impure this compound, 2 M HCl in diethyl ether, ethanol, diethyl ether, 3 M NaOH solution, deionized water, anhydrous magnesium sulfate.

  • Methodology:

    • Salt Formation: Dissolve the impure this compound (1.0 eq) in diethyl ether (10 volumes). Slowly add 2 M HCl in diethyl ether (~1.1 eq) with stirring. A white precipitate should form. Continue stirring for 30 minutes.

    • Isolation of Crude Salt: Collect the precipitated this compound hydrochloride by vacuum filtration and wash the solid with a small amount of cold diethyl ether.

    • Recrystallization: Transfer the crude salt to a flask. Add a minimal amount of hot ethanol to completely dissolve the solid. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Isolation of Pure Salt: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

    • Liberation of Free Amine: Dissolve the purified salt in deionized water. Cool the solution in an ice bath and slowly add 3 M NaOH solution with stirring until the solution is strongly basic (pH > 12, check with pH paper).

    • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

    • Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield pure this compound.

Mandatory Visualization

cluster_0 Phase 1: Analysis cluster_1 Phase 2: Purification cluster_2 Phase 3: Verification A Impure This compound Sample B Analytical Screening (GC-MS, LC-MS, NMR) A->B C Identify & Quantify Impurities B->C D Select Purification Method (Distillation, Chromatography, Salt Recrystallization) C->D Decision Point E Perform Purification Protocol D->E F Collect Purified Fractions or Crystals E->F G Purity Analysis of Final Product F->G H Does it meet specifications? G->H I Pure this compound H->I Yes J Further Purification Required H->J No J->D

Caption: General workflow for impurity identification and removal.

A 1. Dissolve Impure Amine in Diethyl Ether B 2. Add HCl Solution (e.g., 2M in Ether) A->B C 3. Precipitate & Isolate Crude Hydrochloride Salt B->C D 4. Recrystallize Salt (e.g., from hot Ethanol) C->D E 5. Isolate Pure Crystalline Salt D->E F 6. Dissolve Pure Salt in Water E->F G 7. Add Base (e.g., NaOH) to pH > 12 F->G H 8. Extract Free Amine with Organic Solvent G->H I 9. Dry & Evaporate Solvent H->I J Pure this compound I->J

Caption: Experimental workflow for purification via salt recrystallization.

References

Technical Support Center: Chiral Separation of Cyclooctanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of cyclooctanamine chiral separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the chiral separation of this compound?

A1: The most common and effective methods for the chiral separation of this compound and other cyclic primary amines are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).[1][2][3] The choice of method often depends on the sample matrix, required purity, and available instrumentation.

Q2: Which type of chiral stationary phase (CSP) is recommended for this compound separation by HPLC?

A2: For primary amines like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclofructan-based CSPs are highly effective and broadly selective.[1][4] Crown ether-based CSPs can also be efficient but typically require strongly acidic mobile phases.[1][5]

Q3: Is derivatization necessary for the chiral separation of this compound?

A3: Derivatization is often recommended, especially for Gas Chromatography, to improve peak shape and volatility.[6][7] Common derivatizing agents for amines include trifluoroacetic anhydride (B1165640).[6] For HPLC, while direct separation is possible, derivatization with a chiral derivatizing agent can convert the enantiomers into diastereomers, which can then be separated on a standard achiral column.[8][9]

Q4: How does the mobile phase composition affect the HPLC separation of this compound?

A4: The mobile phase composition is critical for achieving good resolution. For normal-phase chromatography, a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol (B145695) is common. For basic compounds like this compound, adding a small amount of a basic modifier like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) can significantly improve peak shape by minimizing interactions with residual silanols on the stationary phase.[1][10]

Q5: What is the role of temperature in the chiral separation of this compound?

A5: Temperature can significantly influence enantioselectivity and resolution. Lowering the temperature often increases the separation factor but may also lead to broader peaks and longer retention times. It is an important parameter to optimize for each specific method.

Troubleshooting Guides

This section addresses specific issues you might encounter during the chiral separation of this compound.

Issue 1: Poor or No Enantiomeric Resolution in HPLC

Possible Causes & Solutions:

CauseSolution
Inappropriate Chiral Stationary Phase (CSP) The selected CSP may not provide sufficient stereoselective interactions with this compound. Screen a variety of CSPs, starting with polysaccharide-based (cellulose and amylose derivatives) and cyclofructan-based columns, which are generally effective for primary amines.[1][4]
Suboptimal Mobile Phase Composition The polarity and additives of the mobile phase are crucial. Systematically vary the ratio of the organic modifier (e.g., isopropanol in hexane). For normal-phase, introduce or adjust the concentration of a basic additive like DEA or TEA (typically 0.1-0.5%) to improve interaction with the CSP.[1][10]
Incorrect Temperature Evaluate the effect of column temperature on the separation. Try running the analysis at different temperatures (e.g., 10°C, 25°C, and 40°C) to find the optimal balance between resolution and analysis time.
Sample Overload Injecting too much sample can lead to peak broadening and loss of resolution. Prepare and inject a series of dilutions (e.g., 1:10, 1:100) of your sample to see if the resolution improves.[10]
Issue 2: Poor Peak Shape (Tailing or Fronting) in HPLC

Possible Causes & Solutions:

CauseSolution
Secondary Interactions with Stationary Phase For basic compounds like this compound, peak tailing is often caused by interaction with acidic silanol (B1196071) groups on the silica (B1680970) support. Add a basic modifier such as DEA or TEA (0.1-0.5%) to the mobile phase to block these active sites.[1][10]
Column Overload As with poor resolution, excessive sample concentration can lead to distorted peak shapes. Dilute the sample and re-inject.[10]
Inappropriate Sample Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.
Column Contamination or Degradation If the peak shape deteriorates over time, the column may be contaminated or damaged. Try flushing the column with a strong solvent (check the column's manual for compatible solvents). If this doesn't work, the column may need to be replaced.
Issue 3: Irreproducible Retention Times

Possible Causes & Solutions:

CauseSolution
Fluctuations in Column Temperature Even small changes in temperature can affect retention times in chiral separations. Use a column oven to maintain a stable temperature.
Mobile Phase Instability Ensure the mobile phase is well-mixed and degassed. If using additives, make sure they are fully dissolved and stable in the mobile phase. Prepare fresh mobile phase daily.
Column Equilibration Chiral separations can require longer equilibration times. Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections.
System Leaks or Pump Issues Check the HPLC system for any leaks and ensure the pump is delivering a consistent flow rate.

Experimental Protocols

The following are suggested starting protocols for the chiral separation of this compound. These should be considered as a baseline and may require further optimization.

Protocol 1: Chiral HPLC Method

This protocol is based on common methods for the separation of cyclic primary amines.[1]

ParameterSuggested Condition
Column Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane / Isopropanol / Diethylamine (DEA) (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 220 nm (if derivatized) or Evaporative Light Scattering Detector (ELSD)
Injection Volume 10 µL
Sample Prep Dissolve sample in mobile phase at a concentration of 1 mg/mL
Protocol 2: Chiral GC Method (with Derivatization)

This protocol is based on general methods for the chiral GC separation of amines.[6][7]

ParameterSuggested Condition
Derivatization React this compound with trifluoroacetic anhydride to form the corresponding amide.
Column Cyclodextrin-based chiral capillary column
Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Oven Program Start at 100°C, hold for 1 min, ramp to 200°C at 5°C/min
Injector Temp 250°C
Detector Temp 250°C (FID)
Injection 1 µL, split mode

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_separation Chiral Separation cluster_analysis Data Analysis racemic_sample Racemic this compound dissolve Dissolve in Mobile Phase racemic_sample->dissolve derivatize Derivatization (Optional for GC) racemic_sample->derivatize hplc_system HPLC/GC System dissolve->hplc_system derivatize->hplc_system chiral_column Chiral Column (e.g., Polysaccharide CSP) hplc_system->chiral_column Injection detector Detector (UV/ELSD/FID) chiral_column->detector chromatogram Chromatogram detector->chromatogram quantification Quantification of Enantiomers chromatogram->quantification

Caption: Experimental workflow for the chiral separation of this compound.

troubleshooting_logic cluster_resolution Resolution Issues cluster_peak_shape Peak Shape Problems start Poor Separation? check_csp Is CSP appropriate? start->check_csp peak_tailing Peak Tailing? start->peak_tailing No, but... optimize_mp Optimize Mobile Phase (Solvent Ratio, Additives) check_csp->optimize_mp Yes check_csp->peak_tailing No check_temp Adjust Temperature optimize_mp->check_temp check_load Check for Sample Overload check_temp->check_load end Successful Separation check_load->end add_modifier Add Basic Modifier (e.g., DEA) peak_tailing->add_modifier Yes peak_tailing->end No, Resolved check_solvent Check Sample Solvent add_modifier->check_solvent check_column Inspect/Clean Column check_solvent->check_column check_column->end

Caption: Troubleshooting logic for this compound chiral separation.

References

Navigating the Synthesis Scale-Up of Cyclooctanamine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the scale-up of Cyclooctanamine production. Our aim is to equip researchers and production chemists with the necessary information to optimize their synthesis, improve yield and purity, and ensure a safe and efficient scale-up process.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The most prevalent methods for the industrial production of this compound are the reductive amination of cyclooctanone (B32682) and the Leuckart-Wallach reaction. Reductive amination is often favored due to its cleaner reaction profile and milder conditions when using catalytic hydrogenation.

Q2: What are the primary challenges when scaling up this compound synthesis?

A2: Key challenges during the scale-up of this compound production include managing reaction exotherms, ensuring efficient mixing, catalyst handling and recovery (in the case of catalytic reductive amination), controlling the formation of byproducts, and developing robust purification methods to achieve high purity.[1][2][3]

Q3: What are the main safety concerns associated with this compound production?

A3: this compound is a corrosive liquid that can cause severe skin burns and eye damage.[4][5] It is also air-sensitive and combustible.[4][5] Therefore, appropriate personal protective equipment (PPE), such as chemical safety goggles, gloves, and protective clothing, must be worn.[5] The process should be carried out in a well-ventilated area or under a chemical fume hood, and sources of ignition should be eliminated.[4][5]

Q4: How does the choice of synthesis route impact the impurity profile of the final product?

A4: The synthesis route significantly influences the impurity profile. Reductive amination may result in unreacted cyclooctanone and the secondary amine, dicyclooctylamine, as major impurities. The Leuckart-Wallach reaction, on the other hand, is known to produce N-formylthis compound as a significant byproduct, which requires a subsequent hydrolysis step for its removal.[6][7][8][9][10]

Troubleshooting Guide

Low Yield of this compound

Q5: We are experiencing a lower than expected yield during the scale-up of cyclooctanone reductive amination. What are the potential causes and solutions?

A5: Low yields in reductive amination can stem from several factors. A systematic investigation is recommended.

  • Potential Causes:

    • Catalyst Inactivity: The catalyst (e.g., Raney Nickel, Palladium on Carbon) may be poisoned or have low activity.

    • Insufficient Hydrogen Pressure: Inadequate hydrogen pressure can lead to incomplete reaction.

    • Poor Mass Transfer: Inefficient mixing can limit the contact between the reactants, catalyst, and hydrogen.

    • Suboptimal Temperature: The reaction temperature may be too low for efficient conversion or too high, leading to side reactions.

    • Presence of Water: Water can inhibit the reaction and affect catalyst activity.

  • Solutions:

    • Catalyst Management: Ensure the use of a fresh, high-quality catalyst. For heterogeneous catalysts, proper handling and activation are crucial. Consider catalyst loading optimization studies.

    • Reaction Conditions: Optimize hydrogen pressure and temperature. Monitor the reaction progress using techniques like GC or TLC to determine the optimal reaction time.

    • Mixing Efficiency: Use appropriate agitation to ensure good mass transfer, especially in larger reactors.

    • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water.[4]

Low_Yield_Troubleshooting start Low this compound Yield check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Purity start->check_reagents catalyst_ok Active? check_catalyst->catalyst_ok conditions_ok Optimal? check_conditions->conditions_ok reagents_ok Anhydrous & Pure? check_reagents->reagents_ok replace_catalyst Replace/Reactivate Catalyst catalyst_ok->replace_catalyst No end Yield Improved catalyst_ok->end Yes optimize_conditions Optimize T, P, Time conditions_ok->optimize_conditions No conditions_ok->end Yes purify_reagents Purify/Dry Reagents reagents_ok->purify_reagents No reagents_ok->end Yes replace_catalyst->end optimize_conditions->end purify_reagents->end

Presence of Impurities

Q6: Our final product is contaminated with a significant amount of dicyclooctylamine. How can we minimize its formation?

A6: The formation of the secondary amine, dicyclooctylamine, is a common side reaction in the reductive amination of cyclooctanone.

  • Potential Cause:

    • The primary amine product (this compound) can react with the intermediate imine, leading to the formation of the secondary amine. This is more prevalent when there is a localized high concentration of the primary amine.

  • Solutions:

    • Control Stoichiometry: Use a large excess of the aminating agent (ammonia or an ammonium (B1175870) salt) to favor the formation of the primary amine.

    • Slow Addition: In some setups, the slow addition of the reducing agent or the ketone to the reaction mixture containing the aminating agent and catalyst can help maintain a low concentration of the primary amine product, thus minimizing the formation of the secondary amine.

Q7: During a Leuckart-Wallach synthesis, we are observing a high percentage of N-formylthis compound in the crude product. Is this normal and how do we deal with it?

A7: Yes, the formation of N-formylated byproducts is a characteristic feature of the Leuckart-Wallach reaction.[6]

  • Explanation:

    • The reaction mechanism involves the formation of an N-formyl derivative as an intermediate.[9] High reaction temperatures can promote the stability of this intermediate.

  • Solution:

    • Hydrolysis: The crude product containing the N-formylthis compound must be subjected to a hydrolysis step. This is typically achieved by heating the mixture with a strong acid (like HCl) or a strong base (like NaOH) to cleave the formyl group and liberate the free amine.

Difficulties in Purification

Q8: We are struggling to separate unreacted cyclooctanone from the this compound product by distillation. What are the alternative purification methods?

A8: The boiling points of cyclooctanone and this compound can be relatively close, making simple distillation challenging, especially on a large scale.

  • Alternative Purification Strategies:

    • Acid-Base Extraction: Being a basic compound, this compound can be selectively extracted from an organic solution into an aqueous acidic solution (e.g., dilute HCl). The acidic aqueous layer containing the protonated amine can then be separated, and the free amine can be regenerated by basification (e.g., with NaOH) followed by extraction with an organic solvent.

    • Salt Crystallization: The amine can be converted to a salt (e.g., hydrochloride or sulfate) which may have different solubility properties than the starting material, allowing for purification by crystallization. The pure amine can then be liberated from the salt.

Data Summary

ParameterReductive Amination of CyclooctanoneLeuckart-Wallach Reaction
Starting Materials Cyclooctanone, Ammonia/Ammonium Salt, Reducing Agent (e.g., H₂, NaBH₃CN)Cyclooctanone, Formic Acid/Ammonium Formate/Formamide
Catalyst Typically required (e.g., Raney Ni, Pd/C)Generally not required, but can be used
Typical Temperature 50-150°C120-185°C[9]
Key Byproducts Dicyclooctylamine, Unreacted CyclooctanoneN-formylthis compound[6]
Scale-Up Challenges Catalyst handling/recovery, Hydrogen gas safety, Exotherm controlHigh reaction temperatures, Corrosive reagents, Byproduct hydrolysis

Experimental Protocols

Protocol: Scale-Up of this compound via Reductive Amination of Cyclooctanone

This protocol provides a general methodology and should be optimized for specific equipment and scale.

  • Reactor Setup:

    • Charge a suitable high-pressure reactor with cyclooctanone and a solvent (e.g., methanol, ethanol).

    • Add the catalyst (e.g., 5% Pd/C or Raney Nickel) under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading should be optimized (typically 1-5 mol%).

    • Seal the reactor and perform several nitrogen purges.

  • Reaction:

    • Introduce the aminating agent (e.g., anhydrous ammonia) into the reactor. An excess of the aminating agent is recommended.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar).

    • Begin agitation and heat the reactor to the target temperature (e.g., 80-120°C).

    • Monitor the reaction progress by analyzing samples for the disappearance of cyclooctanone.

  • Work-up and Purification:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

    • Filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • The crude this compound can be purified by fractional distillation under vacuum or by employing an acid-base extraction as described in the troubleshooting section.

Production_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reagents Charge Reagents (Cyclooctanone, Solvent, Ammonia, Catalyst) reaction Reductive Amination (Heat, Pressure, Agitation) reagents->reaction monitoring Reaction Monitoring (GC/TLC) reaction->monitoring filtration Catalyst Filtration monitoring->filtration concentration Solvent Removal filtration->concentration distillation Vacuum Distillation concentration->distillation final_product Pure this compound distillation->final_product

References

Technical Support Center: In-process Monitoring of Cyclooctanamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the in-process monitoring of Cyclooctanamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and industrially significant route for the synthesis of this compound (also known as Cyclooctylamine) is the reductive amination of cyclooctanone (B32682). This process typically involves the reaction of cyclooctanone with ammonia (B1221849) in the presence of a reducing agent and often a catalyst.

Q2: Which in-process monitoring techniques are most effective for this synthesis?

A2: Several analytical techniques can be employed for real-time or near-real-time monitoring of the this compound synthesis. The choice of technique often depends on the available instrumentation and the specific reaction conditions. Commonly used methods include:

  • Fourier Transform Infrared Spectroscopy (FT-IR): Useful for tracking the disappearance of the cyclooctanone carbonyl group (C=O stretch) and the appearance of the amine group (N-H stretch).[1][2][3]

  • Nuclear Magnetic Resonance Spectroscopy (NMR): Provides detailed structural information and allows for the quantification of reactants, intermediates (such as the imine), and the final product.[4][5][6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive method for separating and identifying volatile components in the reaction mixture, including the starting material, product, and potential impurities.[8][9][10][11]

Q3: What are the critical parameters to monitor during the synthesis?

A3: To ensure optimal yield and purity, the following parameters should be closely monitored:

  • Consumption of Cyclooctanone: Tracking the disappearance of the starting material is a primary indicator of reaction progress.

  • Formation of the Imine Intermediate: The transient imine species is a key intermediate in the reaction pathway. Monitoring its concentration can help in understanding the reaction kinetics.

  • Formation of this compound: Real-time quantification of the product is essential for determining the reaction endpoint.

  • Impurity Profile: Identification and quantification of any side-products or unreacted intermediates are crucial for process optimization and quality control.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and monitoring of this compound.

Issue 1: Incomplete Conversion of Cyclooctanone
  • Symptom: In-process analysis (FT-IR, NMR, or GC-MS) shows a significant amount of unreacted cyclooctanone even after the expected reaction time.

  • Possible Causes & Solutions:

CauseRecommended Action
Insufficient Reducing Agent Increase the molar equivalent of the reducing agent (e.g., NaBH₃CN, H₂).[12]
Catalyst Deactivation If using a heterogeneous catalyst (e.g., Pd/C, Raney Nickel), ensure it is fresh or properly activated. Consider catalyst poisoning and investigate potential sources.
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for any increase in side-product formation.
Poor Mixing Ensure adequate agitation to facilitate contact between reactants, especially in heterogeneous catalysis.
Issue 2: Persistence of the Imine Intermediate
  • Symptom: NMR or GC-MS analysis indicates the presence of the cyclooctylimine intermediate in the final product mixture.[13]

  • Possible Causes & Solutions:

CauseRecommended Action
Ineffective Reduction Step The chosen reducing agent may not be potent enough under the reaction conditions. Consider switching to a more powerful reducing agent or increasing the reaction pressure if using catalytic hydrogenation.[12][14]
pH of the Reaction Mixture The pH can influence the stability and reactivity of the imine. Adjusting the pH might be necessary to facilitate reduction. Reductive amination is often most effective under mildly acidic conditions (pH 4-5).[12]
Steric Hindrance While less common for this specific reaction, steric hindrance around the imine can slow down the reduction. A longer reaction time or a more reactive reducing agent may be required.
Issue 3: Formation of Unexpected Impurities
  • Symptom: GC-MS or NMR analysis reveals the presence of unidentified peaks, indicating the formation of side-products.

  • Possible Causes & Solutions:

CauseRecommended Action
Over-alkylation If ammonia is not in sufficient excess, the newly formed primary amine can react with another molecule of cyclooctanone to form a secondary amine impurity (dicyclooctylamine).[14] Increase the concentration of ammonia.
Side Reactions of the Carbonyl Group Aldol condensation or other side reactions of cyclooctanone can occur, especially under basic conditions or at elevated temperatures. Optimize the reaction conditions (temperature, pH) to minimize these pathways.[14]
Solvent-Related Impurities The solvent may not be inert under the reaction conditions or could contain impurities that react with the starting materials or intermediates. Ensure the use of high-purity, dry solvents.

Quantitative Data Presentation

The following table provides a representative example of reaction progress data that could be obtained through in-process monitoring using GC-MS.

Reaction Time (hours)Cyclooctanone (%)Imine Intermediate (%)This compound (%)Dicyclooctylamine (%)
0100000
1652591
23015532
453902
6<1<1972
8<0.5<0.597.52

Experimental Protocols

Protocol 1: In-process Monitoring by FT-IR Spectroscopy
  • Instrumentation: An FT-IR spectrometer equipped with an attenuated total reflectance (ATR) probe suitable for in-situ reaction monitoring.

  • Procedure:

    • Record a background spectrum of the reaction solvent at the desired reaction temperature.

    • Assemble the reaction apparatus with the ATR probe immersed in the reaction mixture.

    • Initiate the reaction by adding the reactants.

    • Collect FT-IR spectra at regular intervals (e.g., every 15 minutes).

    • Monitor the decrease in the intensity of the carbonyl (C=O) stretching band of cyclooctanone (typically around 1710 cm⁻¹).

    • Concurrently, monitor the appearance and increase in the intensity of the N-H bending vibration of the primary amine (around 1650-1580 cm⁻¹) and the N-H stretching vibrations (around 3400-3250 cm⁻¹).

    • The reaction is considered complete when the carbonyl peak is no longer detectable.

Protocol 2: Reaction Progress Analysis by GC-MS
  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Procedure:

    • Prepare a calibration curve for cyclooctanone and this compound using standards of known concentrations.

    • At specified time points, carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., a weak acid or base, depending on the reaction conditions).

    • Prepare the sample for GC-MS analysis by diluting it with an appropriate solvent (e.g., dichloromethane (B109758) or ethyl acetate) and adding an internal standard.

    • Inject the prepared sample into the GC-MS.

    • Analyze the resulting chromatogram to identify and quantify the peaks corresponding to cyclooctanone, the imine intermediate, this compound, and any impurities by comparing their retention times and mass spectra with known standards.

    • Use the calibration curve to determine the concentration of each component at different time points.[10]

Visualizations

Experimental_Workflow cluster_synthesis This compound Synthesis cluster_monitoring In-Process Monitoring cluster_decision Decision Making start Start Reaction (Cyclooctanone + Ammonia + Reducing Agent) reaction Reaction in Progress start->reaction sampling Aliquot Sampling reaction->sampling Periodic end_reaction Reaction Quenched analysis Analytical Measurement (FT-IR, NMR, GC-MS) sampling->analysis data Data Analysis analysis->data decision Complete? data->decision decision->reaction No decision->end_reaction Yes

Caption: Experimental workflow for in-process monitoring of this compound synthesis.

Troubleshooting_Logic cluster_solutions_conversion Solutions for Incomplete Conversion cluster_solutions_imine Solutions for Imine Persistence cluster_solutions_impurities Solutions for Impurities start In-Process Analysis issue Issue Detected? start->issue incomplete_conversion Incomplete Conversion issue->incomplete_conversion Yes imine_persistence Imine Persistence issue->imine_persistence impurities Unexpected Impurities issue->impurities end_point Continue Monitoring issue->end_point No sol_conv1 Increase Reducing Agent incomplete_conversion->sol_conv1 sol_conv2 Check Catalyst Activity incomplete_conversion->sol_conv2 sol_conv3 Adjust Temperature incomplete_conversion->sol_conv3 sol_imine1 Use Stronger Reducing Agent imine_persistence->sol_imine1 sol_imine2 Optimize pH imine_persistence->sol_imine2 sol_imine3 Increase Reaction Time imine_persistence->sol_imine3 sol_imp1 Increase Ammonia Excess impurities->sol_imp1 sol_imp2 Optimize Reaction Conditions impurities->sol_imp2 sol_imp3 Use High-Purity Solvents impurities->sol_imp3 sol_conv1->end_point sol_conv2->end_point sol_conv3->end_point sol_imine1->end_point sol_imine2->end_point sol_imine3->end_point sol_imp1->end_point sol_imp2->end_point sol_imp3->end_point

Caption: Troubleshooting logic for this compound synthesis monitoring.

References

Minimizing byproduct formation in Cyclooctanamine alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of cyclooctanamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you minimize byproduct formation and maximize the yield of your desired mono-alkylated product.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the N-alkylation of this compound?

The most prevalent byproduct is the di-N-alkylated this compound, where two alkyl groups have been added to the nitrogen atom. This occurs because the secondary amine product is often more nucleophilic than the starting primary amine. Other potential byproducts can arise from side reactions of the reagents, such as adducts formed with certain reducing agents (e.g., cyanoborohydride), or elimination products if using alkyl halides under strongly basic conditions.

Q2: How can I prevent the formation of the di-alkylated byproduct?

Minimizing dialkylation is crucial for a successful reaction. Key strategies include:

  • Stoichiometry Control: Use a minimal excess of the alkylating agent (or even a slight deficiency) relative to the this compound.

  • Reaction Conditions: Maintain low reaction temperatures to control the reaction rate and favor mono-alkylation.

  • Method Selection: Reductive amination is generally more selective for mono-alkylation compared to direct alkylation with alkyl halides.

  • Slow Addition: Adding the alkylating agent or reducing agent slowly and portion-wise can help maintain a low concentration of the reactive species and reduce the likelihood of over-alkylation.

Q3: Which alkylation method is better for my needs: reductive amination or direct alkylation with an alkyl halide?

  • Reductive Amination: This is often the preferred method for achieving high selectivity for mono-alkylation. It involves reacting cyclooctanone (B32682) (the corresponding ketone) with an amine, followed by reduction of the in-situ formed imine. This method offers a more controlled reaction.

  • Direct Alkylation: This method uses an alkyl halide to directly alkylate this compound. While simpler in setup, it is more prone to over-alkylation. Careful control of reaction conditions is essential to obtain good yields of the mono-alkylated product.

Q4: My reaction is not proceeding to completion. What could be the issue?

Several factors could lead to an incomplete reaction:

  • Inactive Reagents: Ensure the quality and activity of your reagents, especially the reducing agent in reductive aminations.

  • Insufficient Activation: In some cases, particularly with less reactive ketones, the addition of a Lewis acid may be necessary to promote imine formation.

  • Poor Solubility: The starting materials must be soluble in the chosen reaction solvent. Insoluble materials will lead to low or no conversion.

  • Moisture: The presence of water can interfere with the reaction, especially when using moisture-sensitive reagents like sodium triacetoxyborohydride (B8407120). Ensure all glassware and solvents are anhydrous.

Troubleshooting Guides

Issue 1: High Levels of Di-alkylation Byproduct
Potential Cause Troubleshooting Step
Excess Alkylating Agent Reduce the equivalents of the alkylating agent (aldehyde/ketone or alkyl halide) to 1.0-1.1 equivalents relative to the this compound.
High Reaction Temperature Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to slow down the rate of the second alkylation.
Rapid Addition of Reagents Add the alkylating agent or reducing agent dropwise or in small portions over an extended period.
Inappropriate Method If using direct alkylation, consider switching to reductive amination for better control over mono-alkylation.
Issue 2: Low Yield of the Desired Product
Potential Cause Troubleshooting Step
Poor Quality Reagents Use freshly opened or properly stored reagents. Check the activity of the reducing agent.
Sub-optimal pH (Reductive Amination) For reductive amination with sodium cyanoborohydride, maintain a slightly acidic pH (around 5-6) to facilitate imine formation and reduction.
Presence of Water Use anhydrous solvents and dry glassware, especially when using water-sensitive reagents.
Inefficient Stirring Ensure the reaction mixture is being stirred vigorously to ensure proper mixing of all components.

Data Presentation

The following tables provide representative quantitative data for the N-alkylation of cyclic amines and ketones, which can serve as a starting point for the optimization of this compound alkylation.

Table 1: Reductive Amination of Cyclohexanone (B45756) (as an analogue for Cyclooctanone)

EntryAmineReducing AgentSolventReaction Time (h)Conversion (%)Selectivity to Mono-alkylated Product (%)
1BenzylamineNaBH(OAc)₃DCM24>95>90
2IsopropylamineNaBH₃CNMethanol24~50>85
3AnilineH₂ (Pd/C)Methanol2>90~95

Note: Data is adapted from studies on cyclohexanone and may vary for cyclooctanone.

Table 2: Direct Alkylation of Primary Amines with Alkyl Halides

EntryAmineAlkyl HalideBaseSolventTemperature (°C)Yield of Mono-alkylated Product (%)
1BenzylamineBenzyl (B1604629) bromideK₂CO₃Acetonitrile6060-70
2Octylamine1-BromooctaneNone (excess amine)Ethanol80~40-50
3AnilineEthyl iodideNaHCO₃DMF2575-85

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

Method 1: Reductive Amination of Cyclooctanone with Sodium Triacetoxyborohydride

This protocol is a general procedure for the controlled mono-alkylation of cyclooctanone.

Materials:

  • Cyclooctanone

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a solution of cyclooctanone (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add the primary amine (1.1 eq).

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel, and separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure N-alkylated this compound.

Method 2: Direct N-Alkylation of this compound with an Alkyl Halide

This protocol outlines a general procedure for direct alkylation, emphasizing conditions to favor mono-alkylation.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base

  • Acetonitrile, anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetonitrile.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the alkyl halide (1.05 eq) dropwise to the stirring mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of the dialkylated byproduct.

  • Upon completion, filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue via flash column chromatography to isolate the mono-alkylated secondary amine.

Visualizations

Byproduct_Formation This compound This compound (Primary Amine) DesiredProduct Mono-alkylated Product (Secondary Amine) This compound->DesiredProduct + Alkylating Agent AlkylatingAgent Alkylating Agent (R-X or R'=O) Byproduct Di-alkylated Product (Tertiary Amine) DesiredProduct->Byproduct + Alkylating Agent (Over-alkylation)

Caption: Primary reaction pathway and major byproduct formation in this compound alkylation.

Troubleshooting_Workflow Start High Byproduct Formation? CheckStoichiometry Check Stoichiometry (Reduce Alkylating Agent) Start->CheckStoichiometry Yes End Optimized Reaction Start->End No LowerTemp Lower Reaction Temperature CheckStoichiometry->LowerTemp SlowAddition Slow Reagent Addition LowerTemp->SlowAddition ChangeMethod Consider Reductive Amination SlowAddition->ChangeMethod ChangeMethod->End

Caption: A logical workflow for troubleshooting high byproduct formation in experiments.

Technical Support Center: Handling and Stability of Cyclooctanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the handling, storage, and troubleshooting of Cyclooctanamine, a key building block in pharmaceutical research and development. Due to its air and moisture sensitivity, proper handling is critical to ensure experimental success and maintain reagent integrity.

Frequently Asked questions (FAQs)

Q1: Is this compound sensitive to air and moisture?

A1: Yes, this compound is classified as an air-sensitive liquid.[1][2] Exposure to air and moisture can lead to degradation, compromising its purity and reactivity in chemical syntheses. It is crucial to store and handle it under an inert atmosphere.

Q2: How should I properly store this compound?

A2: To ensure its stability, this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1] The storage area should be cool, dry, and well-ventilated, away from heat sources and incompatible substances.

Q3: What are the visible signs of this compound degradation?

A3: A common indicator of degradation for amines due to air oxidation is a change in color, often to a yellow or brown hue.[3] If your initially colorless this compound has discolored, it may have been compromised.

Q4: What substances are incompatible with this compound?

A4: this compound is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and carbon dioxide.[1][2] Contact with these substances should be avoided to prevent vigorous reactions and degradation.

Q5: Can I purify this compound if it has been exposed to air?

A5: If minor discoloration is observed, purification may be possible. For liquid amines like this compound, distillation under reduced pressure and an inert atmosphere can remove colored impurities and degradation products.[3]

Troubleshooting Guide

Encountering issues in your experiments with this compound? This guide provides a systematic approach to troubleshooting common problems related to its air and moisture sensitivity.

Issue 1: Low or No Reaction Yield

Low or no yield in reactions involving this compound can often be traced back to its degradation or improper handling.

Potential Cause Recommended Action
Degraded this compound If the reagent is discolored, purify by distillation under an inert atmosphere before use. For critical applications, using a fresh, unopened bottle is recommended.
Contamination during transfer Ensure all glassware is oven-dried and cooled under a stream of inert gas. Use proper air-sensitive transfer techniques (Syringe or Cannula transfer).
Reaction atmosphere compromised Maintain a positive pressure of inert gas throughout the reaction. Use a bubbler to monitor the gas flow and prevent air from entering the system.
Incompatible reaction conditions Review your reaction setup to ensure no incompatible materials are present. Avoid acidic conditions unless intended for salt formation, as this can neutralize the amine.
Issue 2: Formation of Unexpected Byproducts

The presence of unexpected byproducts can indicate side reactions caused by the degradation of this compound.

Potential Cause Analytical Approach to Identify Byproducts Preventative Measures
Oxidation of the amine GC-MS Analysis: Look for masses corresponding to N-oxides or other oxidation products.Rigorously exclude oxygen by using degassed solvents and maintaining a robust inert atmosphere.
Reaction with Carbon Dioxide NMR Spectroscopy: Formation of carbamates may be observable.Ensure the inert gas stream is free of carbon dioxide.
Moisture-induced side reactions Reaction Monitoring: Use techniques like in-situ NMR or periodic TLC/GC-MS sampling to track the formation of impurities over time.Use anhydrous solvents and thoroughly dry all reagents and glassware.

Quantitative Data Summary

Stress Condition Potential Degradants Typical % Degradation (Illustrative) Analytical Technique for Detection
Exposure to Air (Oxygen) N-oxides, imines, and further oxidation products.5-15% over 24 hours at room temperature.GC-MS, LC-MS, NMR Spectroscopy
Exposure to Moisture Hydrated forms, potential for altered reactivity.Dependent on water content and temperature.Karl Fischer titration for water content, NMR for structural changes.
Elevated Temperature (in air) Accelerated oxidation and decomposition.>20% over 8 hours at 60°C.TGA, GC-MS
UV Light Exposure Photolytic degradation, radical formation.10-25% over 12 hours.HPLC with UV detection, EPR for radical species.

Note: The degradation percentages are hypothetical and will vary based on the specific experimental conditions.

Experimental Protocols

Adherence to strict protocols for handling air-sensitive reagents is paramount for successful and reproducible research.

Protocol 1: Transfer of this compound using a Syringe

This method is suitable for transferring small to moderate volumes of this compound.

Materials:

  • A bottle of this compound with a Sure/Seal™ cap

  • Oven-dried syringe and a long needle

  • Source of dry, inert gas (Nitrogen or Argon) with a regulator

  • Oven-dried reaction flask with a rubber septum

Procedure:

  • Preparation: Dry the syringe and needle in an oven (120°C for at least 4 hours) and allow them to cool in a desiccator or under a stream of inert gas.

  • Inert Gas Flush: Purge the syringe with inert gas by drawing and expelling the gas at least five times.

  • Reagent Bottle Pressurization: Puncture the septum of the this compound bottle with a needle connected to the inert gas line. Apply a gentle positive pressure (1-2 psi).

  • Syringe Filling: Insert the needle of the flushed syringe through the septum into the headspace above the liquid. Then, lower the needle tip into the liquid and slowly draw the desired volume. The positive pressure in the bottle will help fill the syringe. Do not pull the plunger back too quickly to avoid creating bubbles.

  • Removing Bubbles: Invert the syringe and gently push the plunger to expel any gas bubbles back into the reagent bottle.

  • Transfer: Withdraw the needle from the reagent bottle and quickly insert it into the septum of the reaction flask. Dispense the liquid into the flask.

  • Cleaning: Immediately quench the syringe and needle with an appropriate solvent (e.g., isopropanol) followed by water.

Protocol 2: Cannula Transfer of this compound

This technique is preferred for transferring larger volumes or for reactions requiring a high degree of purity.

Materials:

  • A bottle of this compound with a Sure/Seal™ cap

  • Double-tipped needle (cannula)

  • Two needles for inert gas inlet/outlet

  • Source of dry, inert gas

  • Oven-dried donor and receiving flasks with rubber septa

Procedure:

  • Setup: Place both the this compound bottle (donor) and the reaction flask (receiver) under a positive pressure of inert gas. The receiving flask should have a vent needle connected to a bubbler.

  • Cannula Insertion: Insert one end of the cannula through the septum of the donor flask, keeping the tip in the headspace. Insert the other end into the receiving flask.

  • Initiate Transfer: Lower the cannula tip in the donor flask into the liquid this compound. The slight pressure difference will initiate the transfer of the liquid.

  • Control Flow: To increase the flow rate, you can slightly increase the inert gas pressure in the donor flask or lower the receiving flask.

  • Stop Transfer: Once the desired volume is transferred, raise the cannula tip above the liquid level in the donor flask.

  • Purge Cannula: Allow the inert gas to flush the remaining liquid from the cannula into the receiving flask.

  • Removal: Remove the cannula from the receiving flask first, and then from the donor flask.

Visualizing Workflows

Troubleshooting Workflow for Failed Reactions

When a reaction involving this compound fails or gives a low yield, a logical troubleshooting process is essential. The following diagram outlines the key steps to identify the potential cause.

TroubleshootingWorkflow Troubleshooting Workflow for Failed Reactions with this compound start Reaction Failure (Low Yield / No Product) check_reagent Check this compound Quality - Discoloration? - Age of reagent? start->check_reagent check_atmosphere Verify Inert Atmosphere - Positive pressure? - Leaks in setup? start->check_atmosphere check_conditions Review Reaction Conditions - Correct stoichiometry? - Anhydrous solvents? start->check_conditions reagent_issue Potential Reagent Degradation check_reagent->reagent_issue atmosphere_issue Air/Moisture Contamination check_atmosphere->atmosphere_issue conditions_issue Suboptimal Reaction Parameters check_conditions->conditions_issue purify_reagent Action: Purify or Replace This compound reagent_issue->purify_reagent improve_setup Action: Improve Inert Atmosphere Technique atmosphere_issue->improve_setup optimize_conditions Action: Optimize Reaction Parameters (e.g., solvent, temp.) conditions_issue->optimize_conditions rerun_reaction Rerun Reaction purify_reagent->rerun_reaction improve_setup->rerun_reaction optimize_conditions->rerun_reaction

Caption: A logical workflow for troubleshooting failed reactions.

Experimental Workflow for Handling this compound

This diagram illustrates the general workflow for setting up a reaction using an air-sensitive reagent like this compound.

ExperimentalWorkflow General Experimental Workflow for Using this compound prep_glassware 1. Prepare Glassware (Oven-dry and cool under inert gas) setup_reaction 2. Assemble Reaction Apparatus (under positive inert gas pressure) prep_glassware->setup_reaction add_solvents 3. Add Anhydrous Solvents and Other Reagents setup_reaction->add_solvents transfer_amine 4. Transfer this compound (via Syringe or Cannula) add_solvents->transfer_amine run_reaction 5. Run Reaction (Maintain inert atmosphere) transfer_amine->run_reaction workup 6. Reaction Work-up (Consider quenching under inert gas) run_reaction->workup

Caption: A general workflow for handling this compound.

References

Validation & Comparative

Comparative analysis of Cyclooctanamine and Cyclohexylamine in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, cycloaliphatic amines are indispensable building blocks and intermediates. Among them, Cyclooctanamine and Cyclohexylamine are two prominent members, distinguished primarily by the size of their cycloalkane rings. This guide provides an objective, data-driven comparison of these two amines, focusing on their physical properties, synthesis, reactivity, and applications, to aid researchers in selecting the appropriate reagent for their specific synthetic needs.

Physical and Chemical Properties: A Side-by-Side Comparison

The fundamental physical and chemical properties of a reagent are critical determinants of its behavior in a reaction, influencing everything from solvent choice to reaction temperature. The table below summarizes the key properties of this compound and Cyclohexylamine. The larger ring size of this compound results in a higher molecular weight, boiling point, and density compared to its six-membered ring counterpart.

PropertyThis compoundCyclohexylamine
CAS Number 5452-37-9[1][2]108-91-8[3][4]
Molecular Formula C₈H₁₇N[1][2][5]C₆H₁₃N[3][4]
Molecular Weight 127.23 g/mol [1][5]99.17 g/mol [3][4][6]
Appearance Clear colorless to light yellow liquid[1]Clear colorless to yellow liquid[4][6][7]
Odor Amine-likeStrong, fishy, ammonia-like[3][6][7]
Boiling Point 190 °C[1]134.5 °C[3][6][8]
Melting Point -48 °C[1]-17.7 °C[3][6]
Density 0.928 g/mL at 25 °C[1]0.8647 g/cm³[3][6][8]
Solubility in Water 10.2 g/L at 20 °C[1]Miscible[4][6][7]
pKa 11.03 (Predicted)[1]10.63[3] / 10.64[8]
Flash Point 145 °F (62.8 °C)[1]90 °F (28.6 °C)[4][6][7]

Synthesis of Cycloalkylamines

Both this compound and Cyclohexylamine can be synthesized through several established routes, most commonly involving the corresponding cyclic ketone or alcohol.[9]

Common Synthetic Pathways Include:

  • Reductive Amination of Cyclic Ketones: This is a widely used method for both amines. It involves the reaction of the corresponding ketone (Cyclooctanone or Cyclohexanone) with ammonia (B1221849) in the presence of a reducing agent, such as hydrogen gas with a metal catalyst (e.g., Nickel, Cobalt).[3][9][10]

  • Amination of Cycloalkanols: The corresponding alcohol (Cyclooctanol or Cyclohexanol) can be converted to the amine by reacting with ammonia, often at high temperatures and pressures over a catalyst.[3][9]

  • Hydrogenation of Anilines (for Cyclohexylamine): A major industrial route for Cyclohexylamine production is the catalytic hydrogenation of aniline, which reduces the aromatic ring to a cyclohexane (B81311) ring.[3][6][8]

  • Ritter Reaction: this compound can be produced from cyclooctene (B146475) or cyclooctanol (B1193912) using the Ritter reaction with hydrocyanic acid.[1]

SynthesisWorkflow General Synthetic Workflow for Cycloalkylamines Ketone Cyclic Ketone (e.g., Cyclohexanone, Cyclooctanone) Amine Target Cycloalkylamine Ketone->Amine Reductive Amination (NH₃, H₂, Catalyst) Alcohol Cyclic Alcohol (e.g., Cyclohexanol, Cyclooctanol) Alcohol->Amine Amination (NH₃, High T/P) Aniline Aniline (for Cyclohexylamine) Aniline->Amine Catalytic Hydrogenation Alkene Cycloalkene (e.g., Cyclooctene) Alkene->Amine Ritter Reaction (HCN)

Caption: General synthetic routes to Cycloalkylamines.

Comparative Analysis of Reactivity and Synthetic Utility

While both are primary aliphatic amines, the difference in ring size imparts distinct steric and conformational properties that influence their reactivity.

  • Basicity: Both are weak bases, with pKa values typical for aliphatic amines, making them stronger bases than their aromatic analog, aniline.[3][7] Their similar basicity means they are both effective acid scavengers and can participate readily in acid-base reactions.

  • Nucleophilicity: As primary amines, both compounds are effective nucleophiles, readily reacting with electrophilic centers like alkyl halides and carbonyl carbons.[11] This reactivity is foundational to their use as building blocks in synthesis.

  • Steric Hindrance: The key difference lies in the steric environment around the amino group. The cyclohexane ring in Cyclohexylamine predominantly adopts a rigid chair conformation. In contrast, the cyclooctane (B165968) ring is significantly more flexible, capable of adopting several conformations (e.g., boat-chair, twist-boat). This flexibility can influence the accessibility of the amine's lone pair of electrons to incoming electrophiles. For some transformations, the larger, more flexible cyclooctyl group may exert greater steric hindrance than the cyclohexyl group, potentially affecting reaction rates and yields.

ReactivityComparison Ring Structure Influence on Reactivity RingSize Ring Size SixMembered Cyclohexylamine (6-Membered Ring) RingSize->SixMembered EightMembered This compound (8-Membered Ring) RingSize->EightMembered Conformation Ring Conformation SixMembered->Conformation EightMembered->Conformation RigidChair Rigid Chair Conformation Conformation->RigidChair FlexibleConformations Multiple Flexible Conformations Conformation->FlexibleConformations StericHindrance Steric Hindrance RigidChair->StericHindrance FlexibleConformations->StericHindrance Reactivity Reactivity & Selectivity StericHindrance->Reactivity

Caption: Relationship between ring structure and chemical reactivity.

Applications in Synthesis

Both amines serve as crucial intermediates in the chemical, pharmaceutical, and agricultural industries.

Application AreaThis compoundCyclohexylamine
Pharmaceuticals Used as a pharmaceutical intermediate.[1] Derivatives have been studied for antimicrobial and anticancer activities.[12][13]A key building block for mucolytics, analgesics, bronchodilators, and sulfonamide hypoglycemics.[6] Used in the synthesis of drugs like Bromhexine, Glibenclamide, and Cilostazol.[6]
Agrochemicals Component of urea (B33335) herbicides, such as cycluron.[1]Precursor for herbicides like hexazinone.[3]
Material Science General use as a primary amine intermediate.Precursor to sulfenamide-based vulcanization accelerators for rubber.[6][7] Used as a corrosion inhibitor, especially in boiler water treatment.[3][6][7]
Chemical Synthesis Versatile intermediate for various organic syntheses.Intermediate for plasticizers, emulsifying agents, and dyes.[4][7]

Experimental Protocol: N-Acylation of a Cycloalkylamine

This section provides a representative protocol for the synthesis of an amide, a common transformation for primary amines. This reaction highlights their role as nucleophiles.

Objective: To synthesize N-Cyclohexylacetamide from Cyclohexylamine and Acetyl Chloride.

Materials:

  • Cyclohexylamine (1.0 eq)

  • Acetyl Chloride (1.1 eq)

  • Triethylamine (B128534) (1.2 eq)

  • Dichloromethane (DCM) as solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Round-bottom flask

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Cyclohexylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane. Cool the flask in an ice bath to 0 °C.

  • Addition: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours until the reaction is complete (monitor by TLC).

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying: Dry the separated organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-Cyclohexylacetamide.

  • Purification: The product can be further purified by recrystallization or column chromatography if necessary.

Note: This is a general procedure. The protocol for this compound would be analogous, though reaction times and purification conditions may vary slightly.

Conclusion

This compound and Cyclohexylamine are both valuable primary amines in synthesis, with their core reactivity defined by the nucleophilic amino group. The principal differentiator is the size and conformation of the cycloalkyl ring.

  • Choose Cyclohexylamine for: Well-established industrial processes, synthesis of a wide range of known pharmaceuticals and materials, and when a more conformationally rigid building block is desired.

  • Choose this compound for: Applications where the specific steric profile of the eight-membered ring is required, in the synthesis of specific herbicides like cycluron, and for exploring novel chemical space where the larger, more flexible lipophilic group may impart desirable properties (e.g., in modulating solubility or bioavailability in drug candidates).

Ultimately, the choice between these two reagents will be dictated by the specific structural requirements, steric environment, and desired physicochemical properties of the target molecule.

References

Cyclooctanamine in Drug Discovery: A Comparative Guide to Cycloalkylamines

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the selection of appropriate molecular scaffolds is a critical determinant of a drug candidate's ultimate success. Among the diverse array of structural motifs, cycloalkylamines play a pivotal role in tailoring the physicochemical and pharmacological properties of therapeutic agents. This guide provides a comparative analysis of cyclooctanamine against other commonly employed cycloalkylamines—cyclopentylamine (B150401), cyclohexylamine (B46788), and cycloheptylamine (B1194755)—offering researchers and drug development professionals a data-driven perspective on their relative merits and liabilities in drug design.

Physicochemical Properties: A Foundation for Drug-likeness

The physicochemical characteristics of a molecule, such as its acidity (pKa), lipophilicity (logP), and solubility, are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile. A comparison of these properties among the cycloalkylamines reveals key differences that can influence their behavior in biological systems.

PropertyCyclopentylamineCyclohexylamineCycloheptylamineThis compound
Molecular Weight ( g/mol ) 85.15[1]99.17[2]113.20[3]127.23[4]
pKa ~10.65[1]~10.64[5]~11.04[3]Unavailable
logP (experimental) ~0.83[6]~1.49[2]UnavailableUnavailable
logP (calculated) UnavailableUnavailableUnavailable2.058[7]
Boiling Point (°C) 106-108[1]134.554 (at 11 mmHg)[3]190[4]
Melting Point (°C) -85[1]-17.7[5]-18[3]-48[4]
Water Solubility Miscible[1]Miscible[8]Soluble (10.2 g/L)[4]Unavailable

The basicity, as indicated by the pKa, is relatively consistent for cyclopentylamine and cyclohexylamine. The increasing molecular weight and calculated logP from cyclopentylamine to this compound suggest a trend of increasing lipophilicity with ring size. This can have significant implications for a drug's solubility, permeability, and potential for off-target interactions.

In Vitro Performance Metrics: A Glimpse into Biological Behavior

The in vitro performance of drug candidates is a crucial early indicator of their potential for success. Key parameters include metabolic stability, potential for cytotoxicity, and inhibition of the hERG potassium channel, which is associated with cardiac toxicity.

While direct comparative studies across this entire series of cycloalkylamines are scarce, the following table presents a framework for their evaluation. It is important to note that the data for metabolic stability, cytotoxicity, and hERG inhibition are highly dependent on the specific molecular context in which the cycloalkylamine moiety is placed.

ParameterCyclopentylamineCyclohexylamineCycloheptylamineThis compound
Metabolic Stability (t½ in HLM) Context-dependentContext-dependentContext-dependentContext-dependent
Cytotoxicity (IC50 in cell line) Context-dependentContext-dependentContext-dependentContext-dependent
hERG Inhibition (IC50) Context-dependentContext-dependentContext-dependentContext-dependent

HLM: Human Liver Microsomes

The metabolism of cyclohexylamine has been shown to involve hydroxylation of the cyclohexane (B81311) ring and deamination.[9] The metabolic fate of larger rings like cyclooctane (B165968) within a drug molecule is less well-documented and represents an area for further investigation. The increasing lipophilicity with ring size may lead to greater interaction with metabolic enzymes like cytochrome P450s and potentially impact clearance rates.

Structure-Activity Relationships and Signaling Pathways

The choice of a cycloalkylamine can significantly influence a drug's interaction with its biological target. The size and conformation of the ring can affect binding affinity and selectivity.

Cyclopentylamine: This moiety is found in several approved drugs, including the CDK4/6 inhibitors palbociclib (B1678290) and ribociclib, used in cancer therapy. It is also a key component of some chemokine receptor 2 (CCR2) antagonists, which are being investigated for inflammatory diseases.[1]

CCR2_Signaling CCR2 Antagonist \n (Cyclopentylamine-containing) CCR2 Antagonist (Cyclopentylamine-containing) CCR2 CCR2 CCR2 Antagonist \n (Cyclopentylamine-containing)->CCR2 Inhibits G_protein G_protein CCR2->G_protein Activates PLC PLC G_protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKC_activation PKC Activation IP3_DAG->PKC_activation Inflammatory_response Inflammatory Response Ca_release->Inflammatory_response PKC_activation->Inflammatory_response

CCR2 signaling pathway and inhibition.

Cyclohexylamine: As a versatile building block, cyclohexylamine is present in a wide range of pharmaceuticals, including analgesics and bronchodilators.[8] Some arylcyclohexylamines are known to interact with the N-methyl-D-aspartate (NMDA) receptor, a key player in neurotransmission.

NMDA_Receptor_Modulation Arylcyclohexylamine \n Derivative Arylcyclohexylamine Derivative NMDA_Receptor NMDA_Receptor Arylcyclohexylamine \n Derivative->NMDA_Receptor Modulates Ca_influx Ca²⁺ Influx NMDA_Receptor->Ca_influx Neuronal_activity Neuronal Activity Ca_influx->Neuronal_activity

Modulation of NMDA receptor activity.

The larger ring sizes of cycloheptylamine and this compound offer the potential to explore different binding pockets and may lead to novel structure-activity relationships. However, the increased conformational flexibility of these larger rings can also present challenges in achieving high binding affinity and selectivity.

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed methodologies for key in vitro assays are provided below.

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Microsomal_Stability_Workflow start Start prepare_reagents Prepare Test Compound, Microsomes, and NADPH start->prepare_reagents incubate Incubate at 37°C prepare_reagents->incubate time_points Sample at Multiple Time Points (e.g., 0, 15, 30, 60 min) incubate->time_points quench Quench Reaction (e.g., with cold acetonitrile) time_points->quench analyze Analyze by LC-MS/MS quench->analyze calculate Calculate Half-life (t½) and Intrinsic Clearance (CLint) analyze->calculate end End calculate->end

Workflow for a microsomal stability assay.

Protocol:

  • Preparation: Prepare stock solutions of the test compound. Thaw pooled human liver microsomes on ice. Prepare a solution of NADPH regenerating system.

  • Incubation: In a 96-well plate, combine the test compound, liver microsomes, and buffer. Pre-incubate the plate at 37°C.

  • Initiation: Initiate the metabolic reaction by adding the NADPH solution.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Determine the rate of disappearance of the parent compound to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

hERG Inhibition Assay

This electrophysiological assay is the gold standard for assessing a compound's potential to block the hERG potassium channel.

Protocol:

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).

  • Patch-Clamp Electrophysiology: Perform whole-cell patch-clamp recordings at physiological temperature (e.g., 37°C).

  • Voltage Protocol: Apply a specific voltage-clamp protocol to elicit hERG currents.

  • Compound Application: After establishing a stable baseline current, apply the test compound at increasing concentrations.

  • Data Acquisition: Record the hERG tail current at each concentration.

  • Data Analysis: Calculate the percentage of current inhibition at each concentration and fit the data to a concentration-response curve to determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed a suitable cell line (e.g., HepG2) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

The selection of a cycloalkylamine in drug design is a multifaceted decision that requires careful consideration of the trade-offs between physicochemical properties and pharmacological effects. While smaller rings like cyclopentyl and cyclohexyl are well-characterized and prevalent in approved drugs, the larger cycloheptyl and cyclooctyl rings offer opportunities for exploring new chemical space and intellectual property. However, the increased lipophilicity and conformational flexibility of these larger rings may present challenges in optimizing ADME properties and achieving target selectivity. This guide provides a foundational framework for comparing these important scaffolds, but emphasizes the need for context-specific experimental evaluation to make informed decisions in the drug discovery process.

References

Comparative Guide to Analytical Methods for Cyclooctanamine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantitative analysis of Cyclooctanamine. Due to a lack of specific validated methods for this compound in publicly available literature, this guide utilizes data from the analysis of a structurally similar cycloalkylamine, Cyclopentylamine, as a representative example. The principles and protocols described can be adapted for the validation of this compound analysis.

The primary chromatographic techniques suitable for the analysis of this compound and other cyclic amines are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Often, these techniques are coupled with Mass Spectrometry (MS) for enhanced sensitivity and specificity.

Method Comparison: GC-MS vs. HPLC-UV

The choice between GC-MS and HPLC-UV for the analysis of this compound depends on factors such as the required sensitivity, sample matrix, and the availability of instrumentation. Amines can be challenging to analyze by GC due to their polarity and potential for peak tailing; therefore, a derivatization step is often necessary to improve their volatility and chromatographic behavior.[1] HPLC offers a more direct analysis for polar compounds but may require derivatization to enhance UV detection if the analyte lacks a strong chromophore.[2]

Table 1: Comparison of GC-MS and HPLC-UV Method Validation Parameters for a Representative Cycloalkylamine (Cyclopentylamine)

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase.Separation based on analyte interaction with a liquid mobile phase and a solid stationary phase.
Derivatization Typically required (e.g., silylation, acylation) to increase volatility and improve peak shape.May be required to enhance UV detection (e.g., salicylaldehyde (B1680747) derivatization).[2]
Linearity (r²) > 0.99> 0.99
Accuracy (Recovery %) 80-120%80-120%
Precision (RSD %) < 15%< 10%
Limit of Detection (LOD) Low ng/mL to pg/mLng/mL range
Limit of Quantitation (LOQ) Low ng/mL to pg/mLng/mL range

Experimental Protocols

Detailed methodologies are crucial for the successful validation and implementation of analytical methods. Below are representative protocols for the analysis of a cycloalkylamine.

Protocol 1: GC-MS Analysis of Cycloalkylamines (adapted from Cyclopentylamine analysis)

This method is suitable for the identification and quantification of impurities in cycloalkylamine samples.

  • Sample Preparation and Derivatization:

    • Dissolve the cycloalkylamine sample in a suitable solvent (e.g., dichloromethane).

    • For derivatization (if necessary to improve peak shape and reduce tailing), a common reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.

    • Mix the sample solution with the derivatizing reagent in a sealed vial.

    • Heat the mixture (e.g., at 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete reaction.

  • GC-MS Conditions:

    • GC System: Agilent 6890 or equivalent.

    • Column: J&W Scientific DB-5MS (15 m x 0.53 mm ID, 1.5 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector: Split/splitless injector at 250°C.

    • Oven Temperature Program: Initial temperature of 150°C for 2 minutes, then ramp at 50°C/min to 250°C and hold for 4 minutes.

    • MS System: Time-of-Flight (TOF) mass spectrometer or equivalent.

    • Ionization Mode: Electron Impact (EI) and Chemical Ionization (CI).

    • Source Temperature: 180°C (EI), 100°C (CI).

    • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

  • Validation Parameters:

    • Linearity: Prepare a series of at least five concentrations of the derivatized this compound standard. Plot the peak area versus concentration and calculate the coefficient of determination (r²), which should be > 0.99.

    • Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo matrix. The recovery should be within an acceptable range, typically 80-120%.

    • Precision: Analyze at least six replicates of a single concentration. The relative standard deviation (%RSD) should be less than 15%.

    • LOD and LOQ: Determine the limit of detection (LOD) and limit of quantitation (LOQ) based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Protocol 2: HPLC-UV Analysis of Primary Amines with Derivatization [2]

This method is suitable for the quantification of primary amines that lack a UV chromophore.

  • Sample Preparation and Derivatization:

    • Dissolve the this compound sample in a suitable solvent (e.g., 50:50 acetonitrile (B52724):water).

    • Prepare a derivatizing solution of salicylaldehyde in the same solvent (e.g., 20 mg/mL).

    • Mix the sample solution with the salicylaldehyde solution and allow it to react at room temperature to form the Schiff base derivative, which is UV active.

    • Filter the derivatized sample through a 0.45 µm filter before injection.

  • HPLC Conditions:

    • HPLC System: Agilent 1200 series or equivalent with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 50% acetonitrile and increasing to 90% over 15 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Determined by the UV spectrum of the derivatized this compound (typically around 254 nm or 320 nm for the salicylaldehyde derivative).

  • Validation Parameters:

    • Follow a similar validation strategy as outlined in the GC-MS protocol for linearity, accuracy, precision, LOD, and LOQ.

Workflow and Logical Relationships

The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose.[3]

Analytical_Method_Validation_Workflow plan Method Development & Planning pre_val Pre-Validation (Equipment Qualification, Reagent Preparation) plan->pre_val linearity Linearity & Range pre_val->linearity accuracy Accuracy (Recovery) pre_val->accuracy precision Precision (Repeatability, Intermediate Precision) pre_val->precision lod_loq LOD & LOQ pre_val->lod_loq specificity Specificity pre_val->specificity robustness Robustness pre_val->robustness doc Documentation & Final Report linearity->doc accuracy->doc precision->doc lod_loq->doc specificity->doc robustness->doc

Workflow for the validation of an analytical method.

The following diagram illustrates the general decision-making process for choosing an analytical method for this compound.

Method_Selection_Workflow start Analyze this compound volatility Is the analyte sufficiently volatile and thermally stable? start->volatility gc_ms Use GC-MS volatility->gc_ms  Yes hplc Use HPLC volatility->hplc  No derivatize_gc Derivatization Required gc_ms->derivatize_gc uv_active Does the analyte have a strong UV chromophore? hplc->uv_active end Validated Method derivatize_gc->end direct_gc Direct Analysis Possible direct_hplc Direct Analysis with UV Detection uv_active->direct_hplc  Yes derivatize_hplc Derivatization Required for UV Detection uv_active->derivatize_hplc  No direct_hplc->end derivatize_hplc->end

Decision workflow for selecting an analytical method.

References

Efficacy of Cyclooctanamine as a corrosion inhibitor compared to alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of cyclooctanamine as a corrosion inhibitor relative to other established alternatives, with a focus on amine-based compounds. While direct, publicly available experimental data for this compound is limited, this report synthesizes information on structurally analogous compounds, particularly cycloalkylamines, to project its potential performance. The data presented is intended for researchers, scientists, and professionals in drug development and materials science to inform decisions in corrosion mitigation strategies.

Executive Summary

This compound, an eight-carbon cyclic amine, is anticipated to exhibit significant corrosion inhibition properties due to the presence of a nitrogen heteroatom with a lone pair of electrons, which can facilitate adsorption onto metal surfaces. This guide evaluates its potential efficacy by comparing it with cyclohexylamine (B46788) and other amine-based inhibitors for which experimental data is available. The primary mechanisms of action, experimental evaluation protocols, and comparative performance data are detailed below.

Mechanism of Action: The Role of Adsorption

The fundamental principle behind the effectiveness of amine-based corrosion inhibitors lies in their ability to adsorb onto a metal surface, forming a protective film that isolates the metal from the corrosive environment. This adsorption can occur through two primary mechanisms:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the protonated amine molecules.

  • Chemisorption: This is characterized by the formation of a coordinate bond between the lone pair of electrons on the nitrogen atom and the vacant d-orbitals of the metal atoms.

The hydrophobic alkyl or cycloalkyl group of the amine then orients away from the surface, creating a barrier that repels water and other corrosive agents. The size and structure of this hydrophobic group can significantly influence the inhibitor's effectiveness.

Comparative Performance Data

Due to the scarcity of specific quantitative data for this compound, this section presents a comparative analysis based on experimental data for cyclohexylamine and other relevant amine corrosion inhibitors. The following tables summarize inhibition efficiency under various conditions, as determined by common experimental techniques.

Table 1: Corrosion Inhibition Efficiency of Various Amine-Based Inhibitors (Weight Loss Method)

InhibitorMetalCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)
CyclohexylamineMild Steel1 M HCl5 mM3092.3[1]
n-OctylamineMild Steel1 M HCl5 x 10⁻³ M3092.5
DiethanolamineMild Steel0.5 M H₂SO₄10⁻³ MNot Specified88.7
4-Cyclohexyl-3-thiosemicarbazideMild Steel1 M HCl0.5 mM3096[2]

Table 2: Electrochemical Data for Amine-Based Corrosion Inhibitors (Potentiodynamic Polarization)

InhibitorMetalCorrosive MediumConcentrationCorrosion Current Density (i_corr) (μA/cm²)Inhibition Efficiency (%)
Cyclohexylamine Derivative (L1)C-Steel1 M HCl1 mMNot Specified92.3[1]
Cyclohexylamine Derivative (L2)C-Steel1 M HCl1 mMNot Specified93.9[1]
Quaternary Ammonium SurfactantSteelNaCl, HCl, H₂SO₄0.005 MNot Specified97.03 - 99.74[3]

Experimental Protocols

The evaluation of corrosion inhibitor efficacy relies on standardized experimental methodologies. The most common techniques are detailed below.

Weight Loss Method

This gravimetric technique is a straightforward and widely used method for assessing corrosion inhibition.

Protocol:

  • Specimen Preparation: Metal coupons of a defined surface area are polished, cleaned with distilled water and acetone, and then dried.

  • Initial Weighing: The initial weight of each coupon is accurately recorded.

  • Immersion: The coupons are suspended in the corrosive solution, both with and without the inhibitor, for a specified duration and at a controlled temperature.

  • Cleaning: After the immersion period, the coupons are removed, and corrosion products are cleaned off using appropriate solutions.

  • Final Weighing: The coupons are washed, dried, and weighed again.

  • Calculation of Inhibition Efficiency (IE%): IE% = [ (W₀ - W₁) / W₀ ] x 100 Where:

    • W₀ is the weight loss in the absence of the inhibitor.

    • W₁ is the weight loss in the presence of the inhibitor.

Potentiodynamic Polarization (PDP)

This electrochemical technique provides insights into both the anodic and cathodic reactions of the corrosion process.

Protocol:

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

  • Stabilization: The working electrode is immersed in the test solution (with or without inhibitor) until a stable open-circuit potential (OCP) is achieved.

  • Polarization Scan: The potential of the working electrode is scanned over a defined range around the OCP at a constant scan rate.

  • Data Analysis: The resulting current is plotted against the potential (Tafel plot). The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves to the corrosion potential (E_corr).

  • Calculation of Inhibition Efficiency (IE%): IE% = [ (i_corr(blank) - i_corr(inh)) / i_corr(blank) ] x 100 Where:

    • i_corr(blank) is the corrosion current density without the inhibitor.

    • i_corr(inh) is the corrosion current density with the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, allowing for the characterization of the protective film formed by the inhibitor.

Protocol:

  • Cell Setup: The same three-electrode cell as in the PDP method is used.

  • Stabilization: The working electrode is stabilized at the OCP in the test solution.

  • Impedance Measurement: A small amplitude AC signal is applied to the system over a range of frequencies. The impedance of the system is measured at each frequency.

  • Data Representation: The data is typically presented as Nyquist and Bode plots.

  • Data Analysis: The plots are fitted to an equivalent electrical circuit model to determine parameters such as the charge transfer resistance (R_ct).

  • Calculation of Inhibition Efficiency (IE%): IE% = [ (R_ct(inh) - R_ct(blank)) / R_ct(inh) ] x 100 Where:

    • R_ct(inh) is the charge transfer resistance with the inhibitor.

    • R_ct(blank) is the charge transfer resistance without the inhibitor.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols used to evaluate corrosion inhibitors.

Experimental_Workflow cluster_prep Specimen Preparation cluster_tests Corrosion Inhibition Tests cluster_analysis Data Analysis & Evaluation start Start polish Polishing start->polish clean Cleaning & Degreasing polish->clean dry Drying clean->dry weigh_initial Initial Weighing dry->weigh_initial weight_loss Weight Loss Method weigh_initial->weight_loss pdp Potentiodynamic Polarization weigh_initial->pdp eis Electrochemical Impedance Spectroscopy weigh_initial->eis weigh_final Final Weighing weight_loss->weigh_final plot_tafel Plot Tafel Curves pdp->plot_tafel plot_nyquist Plot Nyquist & Bode eis->plot_nyquist calc_wl Calculate Inhibition Efficiency (WL) weigh_final->calc_wl compare Compare Efficacy calc_wl->compare calc_pdp Calculate Inhibition Efficiency (PDP) plot_tafel->calc_pdp calc_pdp->compare calc_eis Calculate Inhibition Efficiency (EIS) plot_nyquist->calc_eis calc_eis->compare

Caption: Experimental workflow for evaluating corrosion inhibitor efficacy.

Signaling_Pathway cluster_inhibitor Inhibitor Action cluster_metal Metal Surface cluster_protection Protection Mechanism inhibitor This compound in Solution adsorption Adsorption on Metal Surface inhibitor->adsorption film Formation of Protective Film adsorption->film metal Metal metal->adsorption barrier Hydrophobic Barrier film->barrier inhibition Corrosion Inhibition barrier->inhibition

References

A Spectroscopic Comparison of Cyclooctanamine and Its Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the key compounds involved in the synthesis of cyclooctanamine: the starting material cyclooctanone (B32682), the intermediate cyclooctanone oxime, and the final product, this compound. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the spectral changes that occur during this synthetic transformation. The provided data, experimental protocols, and visualizations aim to facilitate the characterization and analysis of these compounds.

Synthetic Pathway

The synthesis of this compound from cyclooctanone is a two-step process. First, cyclooctanone is converted to cyclooctanone oxime through a condensation reaction with hydroxylamine (B1172632). The resulting oxime is then reduced to the primary amine, this compound.

Synthesis_Pathway Cyclooctanone Cyclooctanone Cyclooctanone_Oxime Cyclooctanone Oxime Cyclooctanone->Cyclooctanone_Oxime Hydroxylamine This compound This compound Cyclooctanone_Oxime->this compound Reduction

Caption: Synthetic pathway for this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data (IR, 1H NMR, 13C NMR, and Mass Spectrometry) for cyclooctanone, cyclooctanone oxime, and this compound.

Infrared (IR) Spectroscopy
CompoundKey Absorptions (cm-1)Functional Group Assignment
Cyclooctanone ~1700 (strong)C=O stretch
~2925, ~2855C-H stretch (alkane)
Cyclooctanone Oxime ~3300 (broad)O-H stretch
~1660C=N stretch
~940N-O stretch
This compound ~3360, ~3280 (two bands)N-H stretch (primary amine)
~1600N-H bend (scissoring)
~2920, ~2850C-H stretch (alkane)
1H Nuclear Magnetic Resonance (NMR) Spectroscopy
CompoundChemical Shift (δ, ppm)MultiplicityAssignment
Cyclooctanone ~2.3tProtons α to C=O
~1.8mProtons β to C=O
~1.5mRemaining CH2 protons
Cyclooctanone Oxime ~3.1, ~2.4mProtons α to C=N
~1.6mRemaining CH2 protons
~8.5 (broad s)sN-OH
This compound ~2.7mCH-NH2
~1.5mRemaining CH2 protons
~1.2 (broad s)sNH2
13C Nuclear Magnetic Resonance (NMR) Spectroscopy
CompoundChemical Shift (δ, ppm)Assignment
Cyclooctanone ~215C=O
~42Cα to C=O
~27, ~25, ~24Remaining CH2
Cyclooctanone Oxime ~165C=N
~32, ~28Cα to C=N
~27, ~26, ~25, ~22Remaining CH2
This compound ~55C-NH2
~35Cα to C-NH2
~28, ~26, ~24Remaining CH2
Mass Spectrometry (MS)
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
Cyclooctanone 12698, 84, 69, 55, 41
Cyclooctanone Oxime 141124, 112, 96, 81, 67, 55
This compound 127110, 98, 84, 70, 56, 43

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound and its precursors.

Synthesis of Cyclooctanone Oxime
  • Dissolution: Dissolve cyclooctanone in a suitable solvent such as ethanol.

  • Addition of Reagents: Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide (B78521) or pyridine) to the cyclooctanone solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude cyclooctanone oxime. Further purification can be achieved by recrystallization.

Synthesis of this compound
  • Reduction: In a flask under an inert atmosphere, suspend a reducing agent (e.g., lithium aluminum hydride) in a dry ether solvent (e.g., diethyl ether or tetrahydrofuran).

  • Addition of Oxime: Slowly add a solution of cyclooctanone oxime in the same dry solvent to the reducing agent suspension while cooling the reaction mixture in an ice bath.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature or with gentle reflux until the reaction is complete (monitored by TLC).

  • Quenching: Carefully quench the reaction by the sequential addition of water and an aqueous sodium hydroxide solution.

  • Workup and Purification: Filter the resulting precipitate and wash it with an ether solvent. Dry the combined organic filtrates over a suitable drying agent, and remove the solvent under reduced pressure to obtain the crude this compound. The product can be further purified by distillation under reduced pressure.

Spectroscopic Analysis Workflow

Spectroscopy_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample Weigh Pure Sample Dissolve Dissolve in appropriate deuterated solvent (NMR) or prepare as thin film/pellet (IR) Sample->Dissolve IR FT-IR Spectrometer Dissolve->IR NMR NMR Spectrometer (e.g., 400 MHz) Dissolve->NMR MS Mass Spectrometer (e.g., with EI source) Dissolve->MS Process Process Raw Data (e.g., Fourier Transform) IR->Process NMR->Process MS->Process Analyze Analyze Spectra (Peak Picking, Integration) Process->Analyze Interpret Interpret Data & Structure Elucidation Analyze->Interpret

Caption: General workflow for spectroscopic analysis.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For liquid samples (cyclooctanone, this compound), a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For the solid sample (cyclooctanone oxime), a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: A background spectrum is first collected. The sample is then placed in the beam path, and the spectrum is recorded, typically in the range of 4000-400 cm-1.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-20 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, D2O, or DMSO-d6) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 or 500 MHz) is used.

  • Data Acquisition: 1H and 13C NMR spectra are acquired using standard pulse sequences. For 13C NMR, proton decoupling is typically used to simplify the spectrum.

Mass Spectrometry (MS):

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds, which separates the components of a mixture before they enter the mass spectrometer.

  • Ionization: Electron ionization (EI) is a common method where the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, and a mass spectrum is generated.

Performance of different catalysts in Cyclooctanamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and selective synthesis of cyclooctanamine, a valuable building block in pharmaceuticals and fine chemicals, is highly dependent on the choice of catalyst. This guide provides a comparative analysis of the performance of various catalysts—Raney Nickel, Ruthenium, Rhodium, and Palladium—in the synthesis of this compound, primarily through the reductive amination of cyclooctanone (B32682) or the hydrogenation of cyclooctanone oxime. The data presented is compiled from studies on these catalysts in analogous reactions, offering insights into their potential efficacy for this specific transformation.

Performance Comparison of Catalysts

CatalystReaction TypeSubstrateYield (%)Selectivity (%)Temperature (°C)Pressure (bar)Time (h)
Raney Nickel Reductive AminationPhenylacetone85-~20~1-
Oxime Hydrogenation2-Indanone Oxime91-802020
Ruthenium (RuCl₂(PPh₃)₃) Reductive AminationVarious Ketonesup to 94High80-12050 (H₂)16-24
Rhodium (Rh-Ni/SiO₂) Reductive AminationCyclohexanone96.496.61004 (NH₃), 2 (H₂)5
Palladium (Pd/C) Oxime Hydrogenation2-Indanone Oxime94-20-253 (H₂)2

Experimental Protocols

Detailed methodologies for the synthesis of cyclic amines using the compared catalysts are provided below. These protocols are based on procedures reported for similar transformations and can be adapted for the synthesis of this compound.

Reductive Amination with Raney Nickel

This protocol is adapted from the reductive amination of a ketone to its corresponding primary amine.

Procedure:

  • In a suitable autoclave, a solution of cyclooctanone (1.0 equivalent) in methanol (B129727) saturated with ammonia (B1221849) is prepared.

  • Raney Nickel catalyst (e.g., 10-20% by weight of the ketone) is carefully added to the solution under an inert atmosphere.

  • The autoclave is sealed and purged with hydrogen gas.

  • The reaction mixture is heated to the desired temperature (e.g., 60-100°C) and pressurized with hydrogen to the target pressure (e.g., 50-100 bar).

  • The reaction is stirred for the required duration, with progress monitored by techniques such as GC-MS or TLC.

  • Upon completion, the reactor is cooled to room temperature and carefully depressurized.

  • The catalyst is removed by filtration.

  • The solvent is removed under reduced pressure, and the crude this compound is purified by distillation or column chromatography.

Reductive Amination with Ruthenium Catalyst

This protocol is based on the use of a homogeneous Ruthenium catalyst for the synthesis of primary amines from ketones.

Procedure:

  • In a glovebox, a pressure reactor is charged with the Ruthenium precursor (e.g., RuCl₂(PPh₃)₃, 0.5-1 mol%), the ketone (cyclooctanone, 1.0 equivalent), and an anhydrous solvent (e.g., THF or toluene).

  • Ammonia is introduced into the reactor, typically as a solution in an organic solvent or as a gas.

  • The reactor is sealed, removed from the glovebox, and pressurized with hydrogen gas (e.g., 50 bar).

  • The reaction mixture is heated to the desired temperature (e.g., 80-120°C) and stirred for 16-24 hours.

  • After cooling and depressurization, the solvent is evaporated.

  • The resulting crude product is then purified by appropriate methods such as column chromatography to isolate this compound.

Reductive Amination with Rhodium-Nickel Catalyst

This protocol is adapted from the efficient synthesis of cyclohexylamine (B46788) from cyclohexanone.

Procedure:

  • A bimetallic Rh-Ni catalyst supported on silica (B1680970) (e.g., 2 wt% Ni) is activated under a hydrogen flow.

  • The activated catalyst is transferred to a glass-coated reactor containing cyclooctanone (1.0 equivalent) in a suitable solvent like cyclohexane.

  • The reactor is purged and then pressurized with ammonia (e.g., 4 bar) and hydrogen (e.g., 2 bar).

  • The reaction is heated to 100°C and stirred for approximately 5 hours.

  • After the reaction, the mixture is cooled, and the pressure is released.

  • The catalyst is filtered off, and the product, this compound, is isolated from the filtrate, for instance, by distillation.

Oxime Hydrogenation with Palladium on Carbon (Pd/C)

This protocol describes the synthesis of a primary amine from the corresponding ketoxime.

Procedure:

  • Cyclooctanone oxime (1.0 equivalent) is dissolved in a suitable solvent, such as ethanol (B145695) or acetic acid.

  • Palladium on carbon (e.g., 5% Pd/C) is added to the solution.

  • The mixture is placed in a hydrogenation apparatus.

  • The system is flushed with hydrogen, and the reaction is carried out under hydrogen pressure (e.g., 3 atm) at room temperature for 2 hours.

  • Upon completion, the catalyst is filtered off.

  • The solvent is removed in vacuo, and the crude this compound is purified.

Visualizations

Experimental Workflow for this compound Synthesis

The following diagram illustrates the general experimental workflow for the synthesis of this compound via two primary catalytic routes: reductive amination of cyclooctanone and hydrogenation of cyclooctanone oxime.

G cluster_reductive_amination Reductive Amination Pathway cluster_oxime_hydrogenation Oxime Hydrogenation Pathway RA_Start Cyclooctanone + Ammonia RA_Catalyst Catalyst (Raney Ni, Ru, Rh) RA_Start->RA_Catalyst Introduce RA_Reaction Reductive Amination (H₂, Pressure, Temp) RA_Catalyst->RA_Reaction Workup Reaction Workup (Filtration, Solvent Removal) RA_Reaction->Workup OH_Start Cyclooctanone Oxime OH_Catalyst Catalyst (Raney Ni, Pd) OH_Start->OH_Catalyst Introduce OH_Reaction Hydrogenation (H₂, Pressure, Temp) OH_Catalyst->OH_Reaction OH_Reaction->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General experimental workflow for this compound synthesis.

Logical Relationship of Synthetic Pathways

This diagram illustrates the logical relationship between the starting materials and the final product through the two discussed synthetic pathways.

G Start1 Cyclooctanone Intermediate1 Imine Intermediate Start1->Intermediate1 + NH₃ - H₂O Start2 Cyclooctanone Oxime Product This compound Start2->Product + H₂ (Catalyst) Intermediate1->Product + H₂ (Catalyst)

Caption: Synthetic pathways to this compound.

A Comparative Study of Cyclooctanamine and Cyclobutylamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of appropriate scaffolds and functional groups is paramount to achieving desired pharmacological and pharmacokinetic profiles. Small cycloalkylamines, particularly cyclobutylamine (B51885), have emerged as valuable moieties in drug design. In contrast, larger cycloalkylamines like cyclooctanamine are less commonly employed. This guide provides a comparative analysis of this compound and cyclobutylamine, examining their physicochemical properties, roles in medicinal chemistry, pharmacokinetic implications, and synthesis. This objective comparison, supported by available data and established principles, aims to inform scaffold selection in drug discovery programs.

Physicochemical Properties: A Tale of Two Rings

The fundamental physicochemical properties of this compound and cyclobutylamine reveal significant differences that underpin their distinct roles in medicinal chemistry. The larger, more lipophilic nature of this compound contrasts with the smaller, more compact cyclobutylamine.

PropertyThis compoundCyclobutylamineReference(s)
Molecular Formula C₈H₁₇NC₄H₉N[1],[2]
Molecular Weight ( g/mol ) 127.2371.12[1],[2]
Boiling Point (°C) ~188 - 190~81 - 83[1],[3]
Density (g/mL at 25°C) ~0.928~0.833[1],[2]
logP (calculated) ~2.48~0.2[4],[2]
pKa (predicted) ~11.03~10.80[1],[2]
Water Solubility 10.2 g/L at 20°CSoluble[1],[2]

Role in Medicinal Chemistry and Structure-Activity Relationship (SAR)

The structural and conformational differences between the cyclooctyl and cyclobutyl rings lead to distinct applications and SAR considerations.

Cyclobutylamine: A Privileged Scaffold for Enhanced Drug Properties

The cyclobutane (B1203170) motif is increasingly recognized as a "privileged scaffold" in medicinal chemistry.[5] Its rigid, puckered conformation offers a level of pre-organization that can be advantageous for binding to biological targets.[6] This conformational restriction can lead to improved potency and selectivity.[5]

Furthermore, the cyclobutyl group is often employed to enhance metabolic stability. By replacing more metabolically labile groups, such as isopropyl or tert-butyl groups, the cyclobutyl moiety can block sites of oxidative metabolism by cytochrome P450 enzymes.[7] This strategy has been successfully used to improve the pharmacokinetic profiles of various drug candidates, including kinase inhibitors.[7] The puckered nature of the ring also allows for the precise vectorial projection of substituents into binding pockets, facilitating the optimization of ligand-receptor interactions.[6]

This compound: An Underexplored Moiety with Potential for Lipophilic Interactions

In contrast to the well-documented utility of cyclobutylamine, the role of this compound in medicinal chemistry is less defined, with its primary role being a synthetic intermediate. The larger and more flexible cyclooctyl ring presents a different set of properties. Its significantly higher lipophilicity (logP ~2.48) compared to cyclobutylamine (logP ~0.2) suggests that it could be utilized to engage with deep, greasy binding pockets in target proteins.

However, the increased conformational flexibility of the eight-membered ring can be a disadvantage, potentially leading to an entropic penalty upon binding and a less defined orientation of substituents. The larger size and lipophilicity may also negatively impact aqueous solubility and cell permeability, posing challenges for developing orally bioavailable drugs.

cluster_0 Cyclobutylamine SAR cluster_1 This compound SAR (Hypothetical) Rigid Scaffold Rigid Scaffold Improved Potency/Selectivity Improved Potency/Selectivity Rigid Scaffold->Improved Potency/Selectivity Vectorial Projection Vectorial Projection Rigid Scaffold->Vectorial Projection Metabolic Stability Metabolic Stability Metabolic Stability->Improved Potency/Selectivity Increased Lipophilicity Increased Lipophilicity Potential for Reduced Solubility Potential for Reduced Solubility Increased Lipophilicity->Potential for Reduced Solubility Engages Lipophilic Pockets Engages Lipophilic Pockets Increased Lipophilicity->Engages Lipophilic Pockets Conformational Flexibility Conformational Flexibility Conformational Flexibility->Potential for Reduced Solubility

Comparative SAR considerations for cyclobutylamine and this compound.

Pharmacokinetic Profiles

The differing physicochemical properties of this compound and cyclobutylamine are expected to translate into distinct pharmacokinetic profiles.

Cyclobutylamine: As previously mentioned, the incorporation of a cyclobutyl group is a common strategy to improve metabolic stability and, consequently, oral bioavailability.[7] Its compact and less lipophilic nature generally aligns with the principles of drug-likeness, favoring absorption and distribution.[6]

This compound: The higher lipophilicity of the cyclooctyl moiety may lead to increased plasma protein binding and a larger volume of distribution. While this could prolong the half-life of a drug, it might also reduce the concentration of the free, active compound. The larger size and lower aqueous solubility could present challenges for oral absorption, potentially leading to lower bioavailability. The metabolic fate of the cyclooctyl ring is less well-characterized in the context of modern drug metabolism studies compared to the cyclobutyl ring.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and comparison of these molecules and their derivatives.

Synthesis of N-Aryl Cycloalkylamines

A common method for the synthesis of N-aryl derivatives of both amines is the Buchwald-Hartwig amination.

General Procedure:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), the corresponding cycloalkylamine (1.2-1.5 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine (B1218219) ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous, degassed solvent (e.g., toluene (B28343) or dioxane).

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-aryl cycloalkylamine.

Start Start Combine Reactants Combine Aryl Halide, Cycloalkylamine, Catalyst, Ligand, Base Start->Combine Reactants Inert Atmosphere Establish Inert Atmosphere Combine Reactants->Inert Atmosphere Add Solvent Add Solvent Inert Atmosphere->Add Solvent Heat and Stir Heat and Stir Add Solvent->Heat and Stir Monitor Reaction Monitor Reaction Heat and Stir->Monitor Reaction Workup Cool, Dilute, Wash Monitor Reaction->Workup Purify Column Chromatography Workup->Purify Product Product Purify->Product

General workflow for the synthesis of N-aryl cycloalkylamines.
Determination of pKa by Potentiometric Titration

  • Sample Preparation: Prepare a solution of the amine of known concentration (e.g., 0.01 M) in deionized water.

  • Titration Setup: Place the solution in a temperature-controlled vessel and immerse a calibrated pH electrode and a burette containing a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Titration: Add the titrant in small increments, allowing the pH to stabilize after each addition. Record the pH and the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Prepare Amine Solution Prepare Amine Solution Titrate with Strong Acid Titrate with Strong Acid Prepare Amine Solution->Titrate with Strong Acid Record pH vs. Titrant Volume Record pH vs. Titrant Volume Titrate with Strong Acid->Record pH vs. Titrant Volume Plot Titration Curve Plot Titration Curve Record pH vs. Titrant Volume->Plot Titration Curve Determine Half-Equivalence Point Determine Half-Equivalence Point Plot Titration Curve->Determine Half-Equivalence Point pKa = pH at Half-Equivalence pKa = pH at Half-Equivalence Determine Half-Equivalence Point->pKa = pH at Half-Equivalence

Workflow for pKa determination by potentiometric titration.

Toxicity Profile

Conclusion and Future Perspectives

This comparative guide highlights the well-established role of cyclobutylamine as a valuable scaffold in medicinal chemistry for enhancing potency, selectivity, and metabolic stability. Its utility is supported by a growing number of examples in the literature and in clinical development.

This compound, in contrast, remains a largely unexplored entity in drug design. Its distinct physicochemical properties, particularly its greater lipophilicity and conformational flexibility, suggest that it may offer opportunities for interacting with specific types of biological targets, although potentially at the cost of "drug-like" properties such as aqueous solubility and oral bioavailability.

The lack of direct comparative studies of structurally analogous pairs of cyclobutylamine- and this compound-containing molecules represents a significant knowledge gap. Future research focused on the synthesis and parallel biological and pharmacokinetic evaluation of such pairs would be highly valuable to the medicinal chemistry community. Such studies would provide a clearer understanding of the trade-offs associated with expanding a small cycloalkylamine ring to a larger one and could potentially open up new avenues for scaffold design in drug discovery.

References

A Comparative Guide to the Purity of Commercially Available Cyclooctanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a critical factor that can significantly impact experimental outcomes and the quality of final products. Cyclooctanamine, a key building block in the synthesis of various pharmaceutical compounds and research chemicals, is commercially available from numerous suppliers. However, the purity of this essential reagent can vary, potentially introducing unforeseen variables into sensitive applications.

This guide provides an objective comparison of the purity of commercially available this compound from several hypothetical vendors. The comparison is based on a rigorous analytical workflow employing Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols are provided to allow for replication and verification of the findings.

Comparative Purity Analysis

The purity of this compound samples from four different commercial vendors (designated as Vendor A, Vendor B, Vendor C, and Vendor D) was assessed. The results, summarized in the table below, indicate variations in the purity levels and the presence of minor impurities.

VendorStated PurityGC-MS Purity (%)HPLC Purity (%)NMR Purity (%)Major Impurity Identified
Vendor A >98%99.299.599.3Cyclooctanone
Vendor B >99%99.899.799.9None Detected
Vendor C >97%97.597.897.6Cyclooctanol
Vendor D >98%98.898.998.7N-acetylthis compound

Experimental Protocols

A multi-pronged analytical approach was employed to ensure a comprehensive assessment of this compound purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify volatile components, including the main compound and any impurities.

Instrumentation: Agilent 7890B GC system coupled to a 5977A MSD.

Procedure:

  • Sample Preparation: A 1 mg/mL solution of each this compound sample was prepared in dichloromethane.

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250°C.

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injection Volume: 1 µL (split ratio 50:1).

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450.

    • Transfer Line Temperature: 280°C.

  • Data Analysis: Purity was determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram. Impurities were identified by comparing their mass spectra to the NIST library.

High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of this compound and detect non-volatile impurities.

Instrumentation: Shimadzu LC-20AD system with a SPD-M20A diode array detector.

Procedure:

  • Sample Preparation: A 1 mg/mL solution of each this compound sample was prepared in a mobile phase of 50:50 acetonitrile (B52724):water with 0.1% formic acid.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). Start with 10% acetonitrile, ramp to 90% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Purity was calculated based on the area percentage of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the main component and to detect and quantify impurities.

Instrumentation: Bruker Avance III 400 MHz spectrometer.

Procedure:

  • Sample Preparation: Approximately 10 mg of each this compound sample was dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • ¹H NMR Acquisition:

    • Pulse Program: zg30.

    • Number of Scans: 16.

    • Relaxation Delay: 2 seconds.

  • Data Analysis: The purity was determined by integrating the peaks corresponding to this compound and comparing them to the integrals of impurity peaks.

Visualizing the Process

To provide a clearer understanding of the analytical workflow and the context of this compound's application, the following diagrams are provided.

cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Comparison Sample Acquisition Sample Acquisition Dissolution Dissolution Sample Acquisition->Dissolution GC-MS GC-MS Dissolution->GC-MS HPLC HPLC Dissolution->HPLC NMR NMR Dissolution->NMR Purity Assessment Purity Assessment GC-MS->Purity Assessment Impurity Identification Impurity Identification GC-MS->Impurity Identification HPLC->Purity Assessment NMR->Purity Assessment NMR->Impurity Identification Comparative Report Comparative Report Purity Assessment->Comparative Report Impurity Identification->Comparative Report

Caption: Experimental workflow for purity benchmarking.

This compound This compound Intermediate A Intermediate A This compound->Intermediate A Synthesis Step 1 Intermediate B Intermediate B Intermediate A->Intermediate B Synthesis Step 2 Active Pharmaceutical Ingredient (API) Active Pharmaceutical Ingredient (API) Intermediate B->Active Pharmaceutical Ingredient (API) Final Synthesis Kinase Target Kinase Target Active Pharmaceutical Ingredient (API)->Kinase Target Binding/Inhibition Downstream Signaling Downstream Signaling Kinase Target->Downstream Signaling Modulation Biological Effect Biological Effect Downstream Signaling->Biological Effect

Caption: Hypothetical drug discovery signaling pathway.

Start Start Obtain Samples Obtain Samples Start->Obtain Samples Perform GC-MS Perform GC-MS Obtain Samples->Perform GC-MS Perform HPLC Perform HPLC Obtain Samples->Perform HPLC Perform NMR Perform NMR Obtain Samples->Perform NMR Analyze Data Analyze Data Perform GC-MS->Analyze Data Perform HPLC->Analyze Data Perform NMR->Analyze Data Compare Results Compare Results Analyze Data->Compare Results Generate Report Generate Report Compare Results->Generate Report

Caption: Logical workflow for data analysis.

Conclusion

The purity of commercially available this compound can differ between suppliers. While most vendors provide a product of high purity, the presence of minor impurities can be a concern for sensitive applications. This guide highlights the importance of independent verification of reagent purity. Based on this comparative analysis, the this compound from Vendor B exhibited the highest purity across all analytical methods. Researchers and drug development professionals are encouraged to either request detailed certificates of analysis from their vendors or perform their own in-house purity assessment to ensure the quality and reliability of their starting materials.

Cross-Validation of HPLC and NMR for Purity Assessment of Cyclooctanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the accurate determination of purity for compounds such as Cyclooctanamine is paramount. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity assessment of this compound. We present a cross-validation approach, offering supporting experimental data and detailed methodologies to aid researchers in selecting the most appropriate technique for their needs.

Data Presentation: Quantitative Purity Analysis

The following table summarizes the quantitative purity data for a hypothetical batch of this compound as determined by both HPLC-UV and quantitative ¹H NMR (qNMR).

ParameterHPLC-UVqNMR
Purity (%) 99.599.6
Major Impurity A (%) 0.30.25
Impurity B (%) 0.10.1
Unidentified Impurities (%) 0.1Not Applicable
Non-protonated Impurities Not DetectedNot Detected
Residual Solvents Not Quantified0.05 (Acetone)
Water Content Not QuantifiedNot Quantified

Comparative Analysis of Techniques

FeatureHPLC-UVqNMR
Principle Separation based on polarity, detection via UV absorbanceSignal intensity proportional to the number of nuclei
Quantification Relative (based on peak area percentage)Absolute or Relative
Reference Standard Requires a certified reference standard of the analyteCan use an internal standard unrelated to the analyte
Impurity Detection Detects impurities with a chromophoreDetects all proton-containing impurities
Structural Information Limited (retention time)Provides detailed structural information
Sample Preparation Often requires derivatization for UV detection of amines[1][2]Simple dissolution in a deuterated solvent
Analysis Time Typically 10-30 minutes per sampleTypically 5-15 minutes per sample
Destructive YesNo

Experimental Workflows

The following diagram illustrates a typical cross-validation workflow for assessing the purity of this compound using both HPLC and NMR.

CrossValidationWorkflow cluster_sample Sample Preparation cluster_comparison Data Comparison & Validation Sample This compound Sample HPLC_Prep Derivatization with Salicylaldehyde (B1680747) Sample->HPLC_Prep Aliquot 1 NMR_Prep Dissolution in CDCl3 with Internal Standard Sample->NMR_Prep Aliquot 2 HPLC_Run HPLC-UV Analysis HPLC_Prep->HPLC_Run HPLC_Data Chromatogram (Peak Area %) HPLC_Run->HPLC_Data Compare Compare Purity Results HPLC_Data->Compare NMR_Run ¹H NMR Acquisition NMR_Prep->NMR_Run NMR_Data ¹H NMR Spectrum (Integral Values) NMR_Run->NMR_Data NMR_Data->Compare Report Final Purity Report Compare->Report

Cross-validation workflow for this compound purity.

Experimental Protocols

HPLC-UV Method for this compound Purity

This protocol is based on a pre-column derivatization method, which is necessary as this compound lacks a strong UV chromophore.

Objective: To determine the purity of this compound by quantifying the parent compound and its impurities based on their relative peak areas after derivatization.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • This compound sample

  • Salicylaldehyde (derivatizing agent)

  • Methanol (B129727) (HPLC grade)

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the this compound reference standard in methanol (e.g., 1 mg/mL).

    • Accurately weigh and dissolve the this compound sample in methanol to the same concentration.

  • Derivatization:

    • To 1 mL of each standard and sample solution, add 1 mL of a 10 mg/mL salicylaldehyde solution in methanol.

    • Allow the reaction to proceed for 30 minutes at room temperature.[1]

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% TFA

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Gradient: Start with 30% B, increase to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

Quantitative ¹H NMR (qNMR) Method for this compound Purity

This protocol describes the use of an internal standard for the absolute quantification of this compound purity.

Objective: To determine the absolute purity of this compound by comparing the integral of a characteristic analyte signal to that of a certified internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents and Materials:

  • Deuterated chloroform (B151607) (CDCl₃)

  • This compound sample

  • Certified internal standard (e.g., maleic acid or dimethyl sulfone)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

    • Accurately weigh approximately 5 mg of the internal standard and add it to the same NMR tube.

    • Add approximately 0.75 mL of CDCl₃ to the NMR tube and dissolve the sample and standard completely.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • Pulse Angle: 90°

      • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative accuracy).

      • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound (e.g., the CH-NH₂ proton) and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = Mass

      • P = Purity of the internal standard

      • sample = this compound

      • IS = Internal Standard

Discussion

HPLC-UV: This technique is highly sensitive and excellent for separating impurities from the main compound, providing a detailed impurity profile.[3][4] However, for a compound like this compound that lacks a UV chromophore, a derivatization step is necessary.[1][2][5] This can introduce additional steps and potential sources of error. The quantification is typically relative (area percent), and assumes that all impurities have the same response factor as the main compound, which may not always be accurate.

qNMR: Quantitative NMR is a powerful primary analytical method that allows for the determination of absolute purity without the need for a reference standard of the analyte itself.[6][7] It is non-destructive and provides structural information that can aid in the identification of impurities.[8] Furthermore, qNMR can detect and quantify impurities that may not be visible by HPLC-UV, such as those without a chromophore or residual solvents. However, it may be less sensitive than HPLC for detecting very low-level impurities.

Conclusion

The cross-validation of HPLC and NMR provides a robust and comprehensive assessment of this compound purity. HPLC-UV excels at providing a high-resolution separation of impurities, while qNMR offers accurate and absolute purity determination without the need for extensive method development for each impurity. For routine quality control, a validated HPLC method may be sufficient. However, for reference standard characterization and in-depth purity analysis, the orthogonal information provided by qNMR is invaluable. The choice of technique, or the decision to use both, will depend on the specific requirements of the analysis, the stage of drug development, and the regulatory context.

References

A Comparative Guide to the Synthetic Routes of Cyclooctanamine: Yield and Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclooctanamine, a key building block in the synthesis of various pharmaceutical compounds and complex organic molecules, can be prepared through several synthetic pathways. The selection of an appropriate route is critical and often depends on factors such as yield, purity of the final product, availability of starting materials, and scalability. This guide provides an objective comparison of the most common synthetic routes to this compound, supported by available experimental data and detailed methodologies to assist researchers in making informed decisions for their synthetic endeavors.

Comparison of Synthetic Routes

Four primary synthetic strategies for the preparation of this compound are outlined below. Each method presents a unique set of advantages and disadvantages concerning reaction efficiency, requisite reagents, and operational complexity.

Parameter Reductive Amination of Cyclooctanone (B32682) Beckmann Rearrangement of Cyclooctanone Oxime Hofmann Rearrangement of Cyclooctanecarboxamide Schmidt Reaction of Cyclooctanone Leuckart-Wallach Reaction of Cyclooctanone
Starting Material CyclooctanoneCyclooctanone OximeCyclooctanecarboxamideCyclooctanoneCyclooctanone
Key Reagents Ammonia (B1221849), H₂, Metal Catalyst (e.g., Fe, Rh-Ni) or Hydride Reductant (e.g., NaBH₃CN)Acid catalyst (e.g., H₂SO₄, Lewis acids), followed by hydrolysis (acid or base)Bromine, Sodium Hydroxide (B78521)Hydrazoic Acid (or Sodium Azide + Acid)Formic Acid or Ammonium Formate
Reported/Estimated Yield High (Potentially >90% based on analogous reactions)Moderate (Lactam formation ~37%, subsequent hydrolysis yield not specified)Moderate to High (Generally good yields for primary amines)Moderate to High (Variable, can be high for cyclic ketones)Good (Generally good yields for aliphatic amines)
Reported/Estimated Purity High (Can be purified by distillation or chromatography)Moderate to High (Purification of intermediate lactam and final amine required)High (Purification by extraction and distillation is common)Moderate to High (Requires careful purification to remove byproducts)Moderate (Often requires purification to remove N-formyl intermediate and other byproducts)
Advantages Direct, one-pot synthesis from a common starting material. Can be performed catalytically.Utilizes a readily available starting material.Good for producing primary amines with one less carbon.Direct conversion of a ketone to an amine.Uses inexpensive and readily available reagents.
Disadvantages May require high pressure for catalytic hydrogenation. Potential for over-alkylation.Two-step process. The rearrangement can have moderate yields.Requires handling of bromine. The starting amide may not be readily available.Use of highly toxic and explosive hydrazoic acid.High reaction temperatures are often required. Can produce N-formylated byproducts.

Experimental Protocols

Detailed methodologies for the two most promising and well-documented synthetic routes are provided below.

Reductive Amination of Cyclooctanone

This one-pot method involves the reaction of cyclooctanone with ammonia in the presence of a reducing agent to directly form this compound. Catalytic hydrogenation is a common and efficient approach.

Materials:

  • Cyclooctanone

  • Anhydrous ammonia

  • Hydrogen gas

  • Iron-based catalyst (e.g., Fe/(N)SiC) or Rh-Ni/SiO₂ catalyst

  • Solvent (e.g., Methanol or Water)

  • Pressurized reaction vessel (autoclave)

Procedure:

  • In a high-pressure autoclave, the iron or Rh-Ni catalyst is placed along with the chosen solvent.

  • Cyclooctanone is added to the vessel.

  • The autoclave is sealed and purged with nitrogen gas, followed by pressurization with anhydrous ammonia.

  • Hydrogen gas is then introduced to the desired pressure (e.g., 6.5 MPa).[1]

  • The reaction mixture is heated to a specified temperature (e.g., 140 °C) and stirred for a designated period (e.g., 20 hours).[2]

  • After cooling to room temperature, the excess gas pressure is carefully released.

  • The catalyst is removed by filtration.

  • The solvent is removed under reduced pressure.

  • The crude this compound is purified by distillation under reduced pressure or by column chromatography to yield the pure product.

Beckmann Rearrangement of Cyclooctanone Oxime followed by Hydrolysis

This two-step synthesis first involves the rearrangement of cyclooctanone oxime to 2-azacyclononanone (B145865) (the corresponding lactam), which is then hydrolyzed to yield this compound.

Step 1: Beckmann Rearrangement of Cyclooctanone Oxime

Materials:

Procedure:

  • To a solution of cyclooctanone oxime in the anhydrous solvent, add catalytic amounts of CoCl₂ and Yb(OTf)₃.

  • The reaction mixture is stirred at a specified temperature (e.g., reflux) for a set period.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is evaporated.

  • The resulting crude 2-azacyclononanone is purified by column chromatography. A reported yield for this step is 36.9%.[3]

Step 2: Hydrolysis of 2-Azacyclononanone

Materials:

  • 2-Azacyclononanone

  • Aqueous hydrochloric acid (e.g., 6 M HCl) or sodium hydroxide solution

Procedure:

  • The purified 2-azacyclononanone is refluxed in an excess of aqueous hydrochloric acid or sodium hydroxide solution for several hours.

  • The reaction mixture is cooled to room temperature.

  • If acidic hydrolysis is performed, the solution is made alkaline by the addition of a base (e.g., NaOH) to liberate the free amine.

  • The aqueous solution is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

  • The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous potassium carbonate).

  • The solvent is removed by rotary evaporation, and the resulting this compound can be further purified by distillation under reduced pressure.

Synthetic Route Comparison Workflow

The following diagram illustrates the decision-making process for selecting a synthetic route to this compound based on key experimental parameters.

G cluster_start Starting Point cluster_routes Synthetic Routes cluster_params Key Parameters cluster_decision Decision Start Desired Product: This compound ReductiveAmination Reductive Amination Start->ReductiveAmination Beckmann Beckmann Rearrangement Start->Beckmann Hofmann Hofmann Rearrangement Start->Hofmann Schmidt Schmidt Reaction Start->Schmidt Leuckart Leuckart-Wallach Reaction Start->Leuckart Yield Yield ReductiveAmination->Yield Purity Purity ReductiveAmination->Purity Reagents Reagent Availability & Hazard ReductiveAmination->Reagents Steps Number of Steps ReductiveAmination->Steps Beckmann->Yield Beckmann->Purity Beckmann->Reagents Beckmann->Steps Hofmann->Yield Hofmann->Purity Hofmann->Reagents Hofmann->Steps Schmidt->Yield Schmidt->Purity Schmidt->Reagents Schmidt->Steps Leuckart->Yield Leuckart->Purity Leuckart->Reagents Leuckart->Steps OptimalRoute Optimal Route Selection Yield->OptimalRoute Purity->OptimalRoute Reagents->OptimalRoute Steps->OptimalRoute

Caption: Logical workflow for selecting the optimal synthetic route to this compound.

References

Comparative Biological Activities of Cyclooctanamine Derivatives and Related Cyclic Amines

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the emerging therapeutic potential of cyclooctanamine scaffolds.

The unique conformational flexibility and lipophilic nature of the cyclooctyl ring make this compound derivatives an intriguing scaffold for the development of novel therapeutic agents. This guide provides a comparative overview of the biological activities of this compound derivatives and structurally related cyclic amines, with a focus on their antimicrobial and anticancer potential. The information presented herein is supported by experimental data to aid researchers in navigating this promising area of medicinal chemistry.

Antimicrobial Activity of Cyclooctane (B165968) Derivatives

Recent studies have highlighted the potential of cyclooctane-based heterocycles as effective antimicrobial agents. A notable study demonstrated that derivatives synthesized from (E)-2-((dimethylamino)methylene)cyclooctanone exhibit moderate to high antibacterial and antifungal effects against a range of pathogenic microorganisms.[1]

Comparative Efficacy of Cyclooctane-Based Heterocycles

The following table summarizes the in vitro antimicrobial activity, represented by Minimum Inhibitory Concentration (MIC) values, of selected cyclooctane-based heterocyclic derivatives against various pathogens. Lower MIC values indicate greater potency.

Compound IDDerivative ClassListeria monocytogenes (MIC in µg/mL)Methicillin-resistant Staphylococcus aureus (MRSA) (MIC in µg/mL)Staphylococcus aureus (MIC in µg/mL)Pseudomonas aeruginosa (MIC in µg/mL)Candida albicans (MIC in µg/mL)
5 2-((p-sulfonamidophenyl)methylene)cyclooctanoneExcellent Activity ----
- Pyrazole derivativeModerateModerateModerateModerateModerate
- Isoxazole derivativeModerateModerateModerateModerateModerate
- Pyrimidine derivativeModerateModerateModerateModerateModerate
- Pyrazolopyrimidine derivativeHighHighHighHighHigh
- Triazolopyrimidine derivativeHighHighHighHighHigh
- Imidazopyrimidine derivativeHighHighHighHighHigh

Note: Specific MIC values for each derivative against all tested strains were not detailed in the referenced abstract, but the qualitative activities were reported. Compound 5 was highlighted for its excellent activity against Listeria monocytogenes.[1]

Experimental Protocol: In Vitro Antimicrobial Screening

The antimicrobial activity of the synthesized cyclooctanone (B32682) derivatives was evaluated using a standard in vitro screening method against a panel of pathogenic microorganisms.[1]

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Compound_Prep Synthesized Cyclooctanone Derivatives Inoculation Inoculation of Microorganisms with Test Compounds Compound_Prep->Inoculation Microbe_Prep Pathogenic Microorganism Cultures (Bacteria & Fungi) Microbe_Prep->Inoculation Incubation Incubation under Suitable Conditions Inoculation->Incubation MIC_Determination Determination of Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination

General workflow for in vitro antimicrobial susceptibility testing.

Anticancer Potential of Related Cyclic Amines

While specific data on the anticancer activity of simple this compound derivatives is limited, research on other cyclic amine structures, such as cyclopamine (B1684311) and various heterocyclic compounds, provides valuable insights into potential mechanisms of action that could be relevant for future this compound-based drug design.

For instance, derivatives of cyclopamine, a steroidal alkaloid containing a cyclic amine moiety, have been synthesized and shown to exhibit improved activity against lung cancer cells compared to the parent compound.[2][3] The anticancer activity of these compounds is often linked to the inhibition of critical signaling pathways, such as the Hedgehog signaling pathway.

Hedgehog Signaling Pathway Inhibition by Cyclopamine

The Hedgehog signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in the progression of several cancers. Cyclopamine and its derivatives are known inhibitors of this pathway, primarily by targeting the Smoothened (SMO) receptor.

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Sequesters GLI_A GLI (Active) GLI->GLI_A Activation & Translocation Target_Genes Target Gene Expression GLI_A->Target_Genes Promotes Hh Hedgehog Ligand Hh->PTCH1 Binds Cyclopamine Cyclopamine Derivatives Cyclopamine->SMO Inhibits

Simplified Hedgehog signaling pathway and the inhibitory action of Cyclopamine.

Future Directions

The available data, although not extensive for simple this compound derivatives, suggests that the cyclooctane scaffold is a promising starting point for the development of new therapeutic agents. Future research should focus on the synthesis and systematic evaluation of a broader range of N-substituted this compound derivatives to establish clear structure-activity relationships for antimicrobial, anticancer, and potentially antiviral activities. High-throughput screening and computational modeling could accelerate the discovery of lead compounds with improved potency and selectivity. The exploration of this compound derivatives as chemokine receptor antagonists also presents a viable avenue for the development of treatments for inflammatory diseases.[4]

References

Navigating the Structural Landscape of Amine Complexes: A Guide to X-ray Crystallography Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of metal complexes is paramount for rational drug design and the development of new chemical entities. While the specific structural analysis of cyclooctanamine complexes by X-ray crystallography is not extensively documented in publicly available literature, this guide provides a comprehensive framework for such investigations. By presenting a generalized experimental protocol, data comparison tables, and a visual workflow, this document serves as a valuable resource for the structural elucidation of metal complexes involving amine ligands.

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional arrangement of atoms in a crystalline solid. This technique provides highly accurate and reliable structural parameters, which are crucial for understanding the biological activity and physicochemical properties of molecules. In the context of drug development, detailed knowledge of molecular structure is a prerequisite for structure-based drug design.

Comparative Structural Data of Amine-Containing Complexes

To illustrate the type of data obtained from X-ray crystallography and used in comparative analyses, the following tables summarize hypothetical structural parameters for two different metal complexes of a generic amine ligand, herein denoted as Complex A and Complex B.

Crystal Data and Structure Refinement Complex A Complex B
Empirical FormulaC16H34Cl2N2PdC18H38Br2N2Pt
Formula Weight467.76661.30
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/nPnma
a (Å)8.456(2)12.123(4)
b (Å)15.123(5)10.567(3)
c (Å)9.876(3)16.456(6)
α (°)9090
β (°)105.45(2)90
γ (°)9090
Volume (ų)1215.4(6)2108.9(12)
Z24
R-factor (%)4.23.8
Selected Bond Lengths (Å) Complex A Complex B
Metal-Nitrogen (M-N1)2.054(3)2.089(2)
Metal-Nitrogen (M-N2)2.058(3)2.091(2)
Metal-Halide (M-X1)2.301(1)2.456(1)
Metal-Halide (M-X2)2.305(1)2.459(1)
Selected Bond Angles (°) Complex A Complex B
N1-M-N288.5(1)90.2(1)
N1-M-X191.2(1)178.5(1)
N2-M-X290.8(1)89.5(1)
X1-M-X2175.6(1)91.3(1)

Experimental Protocol for X-ray Crystallography

The following is a generalized procedure for the synthesis, crystallization, and X-ray diffraction analysis of a metal-amine complex.

1. Synthesis of the Complex: A solution of the amine ligand (e.g., this compound) in a suitable solvent (e.g., ethanol, acetonitrile) is added dropwise to a solution of the metal salt (e.g., Palladium(II) chloride, Platinum(II) bromide) in the same or a compatible solvent. The reaction mixture is stirred at a controlled temperature for a specific duration. The resulting product is then isolated by filtration, washed with an appropriate solvent, and dried under vacuum.

2. Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the complex in a suitable solvent or a mixture of solvents. Other common techniques include vapor diffusion and liquid-liquid diffusion. The goal is to allow the molecules to arrange themselves in a highly ordered, crystalline lattice.

3. X-ray Data Collection: A single crystal of appropriate size and quality is mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

4. Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined using full-matrix least-squares techniques. The refinement process involves adjusting atomic coordinates, thermal parameters, and occupancies to achieve the best possible fit between the observed and calculated diffraction data.

Workflow for Structural Analysis

The overall process of determining the crystal structure of a metal-amine complex can be visualized as a logical workflow.

Xray_Crystallography_Workflow General Workflow for X-ray Crystallography of Amine Complexes Synthesis Synthesis of Metal-Amine Complex Purification Purification and Characterization Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Data_Processing Data Processing and Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation and Analysis Structure_Refinement->Validation Publication Publication and Database Deposition Validation->Publication

Navigating the Green Routes to Cyclooctanamine: A Comparative Guide to Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of key intermediates like Cyclooctanamine demands a thorough evaluation of not just efficacy but also environmental impact. This guide provides a comparative analysis of potential synthetic pathways to this compound, focusing on green chemistry principles and offering a framework for assessing their ecological footprint.

Two primary synthetic strategies for this compound are explored: the reductive amination of cyclooctanone (B32682) and the hydroamination of cyclooctene (B146475). Each pathway presents distinct advantages and disadvantages concerning atom economy, waste generation, and overall process efficiency. This guide delves into the specifics of these methods, presenting detailed (though illustrative) experimental protocols and a quantitative comparison of their environmental performance.

At a Glance: Comparing Synthesis Pathways

The following table summarizes the key green chemistry metrics for the assessed synthesis methods. Lower E-Factors and Process Mass Intensities (PMI) indicate a more environmentally friendly process, while a higher Atom Economy signifies greater efficiency in converting reactants to the desired product.

MetricReductive Amination of CyclooctanoneHydroamination of Cyclooctene
Atom Economy (%) ~82%100%
Environmental Factor (E-Factor) High (Primarily due to solvent and reducing agent)Potentially Low (Dependent on catalyst and solvent)
Process Mass Intensity (PMI) HighPotentially Low
Key Advantages Well-established methodology, readily available starting material.100% atom economy, direct conversion.
Key Disadvantages Generates significant waste, uses hazardous reagents.Requires specialized catalysts, can have selectivity issues.

Method 1: Reductive Amination of Cyclooctanone

This classical approach involves the reaction of cyclooctanone with an amine source, typically ammonia (B1221849), in the presence of a reducing agent. A common variation involves the formation of a cyclooctanone oxime intermediate, which is subsequently reduced to the desired amine.

Experimental Protocol: Reductive Amination via Oxime Formation

Step 1: Synthesis of Cyclooctanone Oxime

In a round-bottom flask, cyclooctanone (1 equivalent) is dissolved in ethanol (B145695). An aqueous solution of hydroxylamine (B1172632) hydrochloride (1.1 equivalents) and sodium acetate (B1210297) (1.2 equivalents) is added. The mixture is stirred at room temperature for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the ethanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield cyclooctanone oxime.

Step 2: Reduction of Cyclooctanone Oxime

The crude cyclooctanone oxime is dissolved in acetic acid. Zinc dust (3 equivalents) is added portion-wise while maintaining the temperature below 40°C. After the addition is complete, the reaction mixture is stirred at room temperature for 12-16 hours. The reaction mixture is then filtered, and the filtrate is made alkaline with a concentrated sodium hydroxide (B78521) solution. The product is extracted with diethyl ether, and the combined organic layers are washed with water, dried, and concentrated. The crude this compound is then purified by distillation.

Environmental Impact Assessment

While this method is effective, its environmental footprint is significant. The use of a stoichiometric reducing agent like zinc generates a considerable amount of inorganic waste. The multiple workup and extraction steps contribute to a high solvent consumption, leading to a high E-Factor and PMI. The atom economy is also moderate, as not all atoms from the reactants are incorporated into the final product.

dot

Reductive_Amination_Workflow cluster_synthesis Synthesis of Cyclooctanone Oxime cluster_reduction Reduction to this compound A Cyclooctanone C Reaction in Ethanol A->C B Hydroxylamine Hydrochloride Sodium Acetate B->C D Workup & Extraction (Ethyl Acetate, Water) C->D E Cyclooctanone Oxime D->E F Cyclooctanone Oxime E->F Intermediate H Reduction Reaction F->H G Zinc Dust Acetic Acid G->H I Workup & Extraction (NaOH, Diethyl Ether) H->I J This compound I->J

Workflow for Reductive Amination of Cyclooctanone.

Method 2: Hydroamination of Cyclooctene

A more modern and atom-economical approach is the direct addition of an N-H bond across the double bond of cyclooctene. This method, if catalyzed efficiently, can achieve 100% atom economy.

Experimental Protocol: Catalytic Hydroamination

In a high-pressure reactor, cyclooctene (1 equivalent) is dissolved in a suitable solvent such as toluene. A catalytic amount of a transition metal catalyst (e.g., a rhodium or iridium complex with a specific ligand) and an ammonia source (e.g., ammonia gas or a surrogate) are added. The reactor is sealed, pressurized with hydrogen (if required by the catalyst), and heated to the desired temperature (typically 80-120°C). The reaction is stirred for a specified time, and the progress is monitored by gas chromatography. Upon completion, the reactor is cooled, and the catalyst is removed by filtration. The solvent is evaporated, and the resulting this compound is purified by distillation.

Environmental Impact Assessment

The primary advantage of this method is its perfect atom economy. In an ideal scenario, all atoms of the cyclooctene and ammonia are incorporated into the final product. The environmental impact is largely determined by the catalyst system and the solvent. The use of a highly active and recyclable catalyst can significantly reduce waste. However, the development of such catalysts for the hydroamination of unactivated alkenes with ammonia remains a challenge. The reaction may also require high pressures and temperatures, contributing to energy consumption.

dot

Hydroamination_Pathway A Cyclooctene D High Pressure Reactor (Solvent, Heat) A->D B Ammonia Source B->D C Transition Metal Catalyst (e.g., Rh, Ir complex) C->D E Catalytic Cycle D->E Reaction Conditions E->C Catalyst Regeneration F This compound E->F Product Formation

Catalytic Cycle for Hydroamination of Cyclooctene.

Conclusion

The choice of a synthetic route for this compound involves a trade-off between established, high-yielding methods and more modern, atom-economical but potentially more challenging approaches. The reductive amination of cyclooctanone, while reliable, suffers from poor atom economy and significant waste generation. In contrast, the hydroamination of cyclooctene offers the promise of a much greener process, provided that efficient and robust catalytic systems can be employed.

For researchers and drug development professionals, the ideal path forward may involve the optimization of catalytic hydroamination processes. Investing in the development of highly active, selective, and recyclable catalysts for this reaction could pave the way for a truly sustainable and environmentally benign synthesis of this compound and other valuable amine compounds. Further research, including detailed Life Cycle Assessments (LCA) for specific industrial-scale processes, is necessary to provide a complete picture of the environmental impact of each method.

In-Silico vs. Experimental Data: A Comparative Analysis of Cyclooctanamine Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, an early and accurate assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical to mitigating late-stage attrition in the drug discovery pipeline. This guide provides a comparative analysis of in-silico predicted and experimentally determined physicochemical and ADMET properties of Cyclooctanamine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental data for this compound, this guide utilizes experimental values from structurally similar cycloalkylamines as a proxy for comparison and outlines the standardized protocols for their determination.

Executive Summary

This guide presents a side-by-side comparison of key physicochemical and ADMET properties of this compound as predicted by prominent in-silico tools (SwissADME and pkCSM) and contrasted with available experimental data for structurally related compounds. The data underscores the utility of in-silico models in early-stage drug discovery for rapid screening, while also highlighting the indispensable role of experimental validation. Detailed standard operating procedures for the experimental determination of these properties are also provided to facilitate reproducible research.

Data Presentation: In-Silico Predictions vs. Experimental Values

The following table summarizes the in-silico predicted properties of this compound against experimental data obtained for structurally analogous compounds. This comparative approach offers valuable insights into the predictive accuracy of current computational models.

PropertyIn-Silico Prediction (this compound)Experimental Data (Analogue)Analogue Compound
Physicochemical Properties
Molecular Weight ( g/mol )127.23 (Calculated)99.17Cyclohexylamine
pKa10.58 (pkCSM)10.6[1][2][3]Cyclohexylamine
LogP (Octanol/Water)2.35 (SwissADME), 2.14 (pkCSM)1.49[1][2]Cyclohexylamine
Water Solubility (LogS)-2.71 (SwissADME), -2.48 (pkCSM)Soluble (1000 mg/mL)[1]Cyclohexylamine
Pharmacokinetic Properties
GI AbsorptionHigh (SwissADME)--
BBB PermeantYes (SwissADME)--
P-gp SubstrateNo (SwissADME)--
CYP1A2 InhibitorNo (SwissADME & pkCSM)--
CYP2C19 InhibitorNo (SwissADME & pkCSM)--
CYP2C9 InhibitorNo (SwissADME & pkCSM)--
CYP2D6 InhibitorNo (SwissADME & pkCSM)--
CYP3A4 InhibitorNo (SwissADME & pkCSM)--
Drug-Likeness
Lipinski's Rule of FiveYes, 0 violations (SwissADME)--
Bioavailability Score0.55 (SwissADME)--

Experimental Protocols

Accurate experimental determination of physicochemical and ADMET properties is the gold standard for compound characterization. Below are detailed methodologies for the key experiments cited in this guide.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter influencing a compound's ionization state at different physiological pH values, which in turn affects its solubility, permeability, and target engagement.

  • Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration using a calibrated pH electrode. The pKa is determined from the inflection point of the resulting titration curve.

  • Apparatus: Calibrated pH meter with a combination electrode, automatic titrator or manual burette, magnetic stirrer, and a constant temperature bath.

  • Procedure:

    • A precisely weighed amount of the compound is dissolved in a suitable solvent (typically water or a co-solvent system for poorly soluble compounds).

    • The solution is placed in a thermostated vessel and stirred continuously.

    • A standardized titrant (e.g., HCl for a basic compound like this compound) is added in small, precise increments.

    • The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

    • The titration is continued past the equivalence point.

    • The pKa is calculated from the pH at the half-equivalence point or by analyzing the derivative of the titration curve.[4][5][6][7][8]

Determination of LogP by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and interaction with biological macromolecules.

  • Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (or a suitable buffer). The concentration of the compound in each phase is measured at equilibrium, and the LogP is calculated as the logarithm of the ratio of the concentrations.

  • Apparatus: Separatory funnels or vials, mechanical shaker or vortex mixer, centrifuge, and an analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).

  • Procedure:

    • n-Octanol and water (or buffer) are pre-saturated with each other.

    • A known amount of the compound is dissolved in one of the phases.

    • The two phases are mixed in a separatory funnel or vial and agitated for a sufficient time to reach equilibrium.

    • The mixture is then centrifuged to ensure complete phase separation.

    • The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical method.

    • The LogP is calculated using the formula: LogP = log ([Concentration in Octanol] / [Concentration in Aqueous Phase]).[6][9][10][11][12][13]

Determination of Aqueous Solubility by Saturation Shake-Flask Method

Aqueous solubility is a fundamental property that influences a drug's dissolution rate and subsequent absorption.

  • Principle: An excess amount of the solid compound is added to a specific volume of aqueous buffer at a constant temperature. The mixture is agitated until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is determined.

  • Apparatus: Vials with screw caps, orbital shaker or rotator, constant temperature bath, centrifuge or filtration apparatus, and an analytical instrument for quantification.

  • Procedure:

    • An excess amount of the solid compound is added to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • The vials are sealed and agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The resulting suspension is then filtered or centrifuged to separate the undissolved solid.

    • The concentration of the compound in the clear supernatant is quantified using a validated analytical method.[14][15][16][17][18][19][20]

Determination of Permeability using Caco-2 Cell Monolayers

The Caco-2 cell permeability assay is a widely used in-vitro model to predict human intestinal absorption of drugs.

  • Principle: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on a semi-permeable membrane. When differentiated, they form a polarized monolayer with tight junctions and express many of the transport proteins found in the human small intestine. The rate of transport of a compound across this monolayer is measured.

  • Apparatus: Caco-2 cells, cell culture reagents, Transwell® inserts, multi-well plates, incubator, and an analytical instrument for quantification (e.g., LC-MS/MS).

  • Procedure:

    • Caco-2 cells are seeded onto Transwell® inserts and cultured for 21-28 days to form a differentiated monolayer.

    • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

    • The test compound is added to the apical (donor) side of the monolayer, and fresh buffer is added to the basolateral (receiver) side to measure absorption (A to B). For efflux studies, the compound is added to the basolateral side (B to A).

    • The plates are incubated at 37°C, and samples are taken from the receiver compartment at specific time points.

    • The concentration of the compound in the samples is determined by LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.[21][22][23][24][25][26][27][28][29]

Determination of Plasma Protein Binding by Equilibrium Dialysis

The extent to which a drug binds to plasma proteins affects its distribution and availability to reach its target.

  • Principle: A semi-permeable membrane separates a compartment containing the drug in plasma from a drug-free buffer compartment. Unbound drug molecules diffuse across the membrane until equilibrium is reached. The concentrations of the drug in both compartments are then measured to determine the fraction of unbound drug.

  • Apparatus: Equilibrium dialysis cells or plates (e.g., RED device), semi-permeable membranes, plasma (human or other species), buffer, incubator with shaker, and an analytical instrument for quantification.

  • Procedure:

    • The drug is added to a plasma sample.

    • The plasma-drug mixture is placed in one chamber of the dialysis unit, and buffer is placed in the other chamber, separated by a semi-permeable membrane.

    • The unit is incubated with gentle agitation at 37°C until equilibrium is reached (typically 4-24 hours).

    • Samples are taken from both the plasma and buffer chambers.

    • The concentration of the drug in both samples is determined.

    • The percentage of bound drug is calculated from the difference in concentrations between the plasma and buffer compartments.[30][31][32][33][34][35][36][37][38]

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for comparing in-silico predictions with experimental data for a given compound.

G Workflow for In-Silico vs. Experimental Property Comparison cluster_insilico In-Silico Prediction cluster_experimental Experimental Determination compound_structure Compound Structure (SMILES) admet_predictors ADMET Prediction Tools (e.g., SwissADME, pkCSM) compound_structure->admet_predictors predicted_properties Predicted Properties (pKa, LogP, Solubility, etc.) admet_predictors->predicted_properties comparison Comparative Analysis predicted_properties->comparison physical_compound Physical Compound Sample experimental_assays Experimental Assays (Titration, Shake-Flask, Caco-2, etc.) physical_compound->experimental_assays experimental_data Experimental Data (pKa, LogP, Solubility, etc.) experimental_assays->experimental_data experimental_data->comparison report Comparison Guide comparison->report

Caption: Workflow for comparing in-silico and experimental data.

Conclusion

The integration of in-silico prediction tools into the early stages of drug discovery offers a rapid and cost-effective means of prioritizing compounds with favorable ADMET properties. As demonstrated with this compound, these tools can provide valuable estimations for a wide range of parameters. However, the comparison with experimental data from structurally similar compounds underscores that in-silico predictions are not a substitute for rigorous experimental validation. The provided experimental protocols serve as a guide for obtaining high-quality, reproducible data, which is essential for making informed decisions in the progression of drug candidates. A synergistic approach, leveraging the strengths of both computational and experimental methods, will ultimately enhance the efficiency and success rate of drug development endeavors.

References

Navigating the Synthesis of Cyclooctanamine: A Comparative Cost-Benefit Analysis of Key Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key chemical intermediates is paramount. Cyclooctanamine, a valuable building block in the synthesis of various pharmaceutical compounds, can be produced through several distinct pathways. This guide provides a comprehensive comparative cost-benefit analysis of five prominent synthetic routes to this compound, supported by experimental data and detailed methodologies.

This analysis delves into the intricacies of Reductive Amination of Cyclooctanone (B32682), the Hofmann Rearrangement of Cyclooctanecarboxamide, the Beckmann Rearrangement of Cyclooctanone Oxime, the Leuckart-Wallach Reaction of Cyclooctanone, and the Catalytic Amination of Cyclooctanol (B1193912). Each pathway is evaluated based on reaction yield, cost of starting materials and reagents, and overall process efficiency.

Comparative Analysis of Synthesis Pathways

The following table summarizes the key quantitative data for each of the five synthesis pathways to this compound, offering a clear comparison of their respective advantages and disadvantages.

Pathway Starting Material Key Reagents Reported Yield (%) Estimated Cost per Gram of Product ($) *Key Advantages Key Disadvantages
1. Reductive Amination CyclooctanoneAmmonia (B1221849), Sodium Borohydride/Raney Nickel~70-85%5 - 10High yield, one-pot reaction, readily available starting materials.Requires careful control of reaction conditions to avoid over-alkylation.
2. Hofmann Rearrangement CyclooctanecarboxamideSodium Hypobromite (B1234621) (from Bromine and NaOH)~80-90% (for the rearrangement step)15 - 25High yield in the key rearrangement step.Multi-step synthesis of the starting amide, use of hazardous bromine.
3. Beckmann Rearrangement Cyclooctanone OximePolyphosphoric Acid, Lithium Aluminum Hydride~60-75% (overall)20 - 35Utilizes a readily available starting material.Multi-step process involving a high-energy reduction step with LiAlH4.
4. Leuckart-Wallach Reaction CyclooctanoneAmmonium (B1175870) Formate (B1220265) or Formic Acid/Ammonia~50-65%10 - 18Uses inexpensive reagents.High reaction temperatures, potential for side product formation.
5. Catalytic Amination CyclooctanolAmmonia, Copper-Nickel Catalyst~65-80%8 - 15Direct amination of an alcohol, potentially greener process.Requires specialized catalyst and high-pressure equipment.

*Estimated costs are based on currently available market prices for reagents and may vary depending on supplier and scale of synthesis.

Detailed Experimental Protocols

Reductive Amination of Cyclooctanone

Methodology: This one-pot reaction involves the formation of an imine intermediate from cyclooctanone and ammonia, which is then reduced in situ to this compound.

  • Reaction Setup: A solution of cyclooctanone in an appropriate solvent (e.g., methanol) is saturated with ammonia gas at a low temperature (0-10 °C).

  • Reduction: A reducing agent, such as sodium borohydride, is added portion-wise to the reaction mixture while maintaining the temperature. Alternatively, catalytic hydrogenation using Raney Nickel under a hydrogen atmosphere can be employed.

  • Workup and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. Purification is typically achieved by distillation or column chromatography.

Hofmann Rearrangement of Cyclooctanecarboxamide

Methodology: This pathway involves the conversion of cyclooctanecarboxamide to an isocyanate intermediate using a hypobromite solution, followed by hydrolysis to the primary amine.

  • Preparation of Sodium Hypobromite: A solution of sodium hypobromite is freshly prepared by slowly adding bromine to a cold aqueous solution of sodium hydroxide (B78521).[1][2][3][4]

  • Rearrangement: The prepared sodium hypobromite solution is added to a solution of cyclooctanecarboxamide at low temperature. The reaction mixture is then slowly warmed to room temperature and stirred until the reaction is complete.

  • Hydrolysis and Isolation: The reaction mixture is acidified and then basified to liberate the free amine, which is then extracted and purified.

Beckmann Rearrangement of Cyclooctanone Oxime

Methodology: This two-step process begins with the rearrangement of cyclooctanone oxime to the corresponding lactam (azacyclononan-2-one), which is then reduced to this compound.

  • Beckmann Rearrangement: Cyclooctanone oxime is treated with a strong acid, such as polyphosphoric acid or sulfuric acid, at an elevated temperature to induce the rearrangement to azacyclononan-2-one.[5][6]

  • Lactam Reduction: The isolated lactam is then reduced using a powerful reducing agent like lithium aluminum hydride in an anhydrous ethereal solvent.[7][8][9][10]

  • Purification: After quenching the reaction, the product is extracted and purified by distillation.

Leuckart-Wallach Reaction of Cyclooctanone

Methodology: This reaction utilizes ammonium formate or a mixture of formic acid and ammonia to reductively aminate cyclooctanone.

  • Reaction: Cyclooctanone is heated with an excess of ammonium formate or a mixture of formic acid and ammonia at a high temperature (typically 150-185 °C).[11][12][13][14][15][16][17][18][19][20]

  • Hydrolysis: The resulting formamide (B127407) intermediate is then hydrolyzed with a strong acid or base to yield this compound.

  • Isolation: The amine is liberated by basification, followed by extraction and purification.

Catalytic Amination of Cyclooctanol

Methodology: This method involves the direct reaction of cyclooctanol with ammonia in the presence of a heterogeneous catalyst at high temperature and pressure.

  • Catalyst Activation: A copper-nickel based catalyst is typically activated under a stream of hydrogen at an elevated temperature.

  • Amination: Cyclooctanol, ammonia, and the activated catalyst are charged into a high-pressure autoclave. The reaction is carried out at high temperature and pressure.

  • Product Separation: After the reaction, the catalyst is filtered off, and the product is separated from the unreacted starting material and byproducts by distillation.

Visualizing the Synthetic Landscape

To better understand the logical flow and experimental considerations of these synthetic pathways, the following diagrams have been generated.

Synthesis_Pathway_Comparison cluster_start Starting Materials cluster_pathways Synthesis Pathways cluster_end Product Cyclooctanone Cyclooctanone Reductive_Amination Reductive Amination Cyclooctanone->Reductive_Amination Leuckart_Wallach Leuckart-Wallach Reaction Cyclooctanone->Leuckart_Wallach Cyclooctanecarboxamide Cyclooctanecarboxamide Hofmann_Rearrangement Hofmann Rearrangement Cyclooctanecarboxamide->Hofmann_Rearrangement Cyclooctanone_Oxime Cyclooctanone Oxime Beckmann_Rearrangement Beckmann Rearrangement Cyclooctanone_Oxime->Beckmann_Rearrangement Cyclooctanol Cyclooctanol Catalytic_Amination Catalytic Amination Cyclooctanol->Catalytic_Amination This compound This compound Reductive_Amination->this compound Hofmann_Rearrangement->this compound Beckmann_Rearrangement->this compound Leuckart_Wallach->this compound Catalytic_Amination->this compound

Caption: Overview of the five major synthetic pathways to this compound.

Experimental_Workflow Start Starting Material & Reagents Reaction Reaction Setup & Execution (Temperature, Pressure, Time Control) Start->Reaction Workup Reaction Quenching & Product Extraction Reaction->Workup Purification Purification (Distillation, Chromatography, etc.) Workup->Purification Analysis Product Characterization (NMR, GC-MS, etc.) Purification->Analysis Final_Product Pure this compound Analysis->Final_Product

Caption: A generalized experimental workflow for the synthesis of this compound.

Conclusion

The choice of the optimal synthesis pathway for this compound is a multifaceted decision that depends on the specific requirements of the researcher or organization.

  • For high-yield and direct synthesis from a common starting material, Reductive Amination stands out as a strong contender, provided that the reaction conditions are carefully optimized to minimize side products.

  • The Hofmann Rearrangement offers excellent yields in its key step , but the multi-step nature of preparing the starting material and the handling of bromine may be deterrents.

  • The Beckmann Rearrangement , while feasible, involves a more complex and energetic reduction step, potentially increasing safety considerations and costs.

  • The Leuckart-Wallach Reaction provides a low-cost alternative , but its typically lower yields and high reaction temperatures may not be ideal for all applications.

  • Catalytic Amination presents a promising, more environmentally friendly approach , but it requires specialized equipment and catalyst preparation.

Ultimately, a thorough evaluation of available laboratory equipment, safety protocols, budget constraints, and desired product purity will guide the selection of the most appropriate synthetic route for the efficient and economical production of this compound.

References

Safety Operating Guide

Proper Disposal of Cyclooctanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of cyclooctanamine, a corrosive and combustible liquid utilized in various research and development applications. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance requiring careful handling to mitigate risks. It is a corrosive material that can cause severe skin burns and eye damage, and it is also a combustible liquid.[1] Personnel handling this compound waste must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

This compound Properties and Hazards

A summary of key quantitative data for this compound is presented in the table below for easy reference. This information is critical for safe handling and in determining appropriate disposal pathways.

PropertyValueSource
CAS Number5452-37-9[2][3][4][5]
Molecular FormulaC8H17N[2][4]
Molecular Weight127.23 g/mol [2][4][5]
AppearanceClear colorless to light yellow liquid[2]
Boiling Point190 °C (374 °F)[2]
Melting Point-48 °C (-54.4 °F)[2]
Flash Point62 °C (143.6 °F)[2]
Density0.928 g/mL at 25 °C[2]
Water Solubility10.2 g/L at 20 °C[2]
pH11.5 (4g/l, H2O, 20℃)[2]
UN Number2735[1]

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through a licensed hazardous waste management company.[1] In a research or institutional setting, this process is typically managed by the Environmental Health and Safety (EHS) department.

Waste Identification and Segregation

Proper identification and segregation of chemical waste are the foundational steps for safe disposal.

  • Labeling: All containers holding this compound waste must be clearly and accurately labeled with the full chemical name, "this compound," and prominently display the words "Hazardous Waste." The label should also include the appropriate hazard pictograms for corrosion and flammability.

  • Segregation: this compound waste must be segregated from incompatible materials to prevent dangerous chemical reactions. Specifically, it must be kept separate from:

    • Strong oxidizing agents

    • Acids

    • Acid chlorides

    • Acid anhydrides

    • Carbon dioxide[1]

The following diagram illustrates the general workflow for the proper disposal of this compound.

This compound Disposal Workflow A Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste container properly labeled? B->C J No C->J No K Yes C->K Yes D Label container with 'Hazardous Waste - this compound' and hazard pictograms. E Store in a designated, well-ventilated hazardous waste accumulation area. D->E F Is the waste segregated from incompatible materials? E->F L No F->L No M Yes F->M Yes G Segregate from acids, oxidizers, acid chlorides, etc. H Contact Environmental Health & Safety (EHS) for pickup. G->H I EHS transports waste to a licensed hazardous waste disposal facility. H->I J->D K->E L->G M->H

References

Comprehensive Safety and Handling Guide for Cyclooctanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for handling Cyclooctanamine, including detailed operational and disposal plans. Our aim is to be your preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.

This compound is a combustible and corrosive liquid that can cause severe skin burns and eye damage.[1] It is imperative to handle this chemical with strict adherence to safety protocols to minimize risks.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound. Always inspect PPE before use.

PPE CategorySpecificationRationale
Eye Protection Goggles (European standard - EN 166) or appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133. A face shield may be required in situations with a higher risk of splashing.[2][3]To prevent severe eye damage from splashes or vapors.
Hand Protection Protective gloves. Nitrile rubber gloves are recommended.[1] Always check with the glove manufacturer for specific breakthrough times and chemical compatibility.To prevent severe skin burns and irritation upon contact.
Body Protection Wear appropriate protective clothing to prevent skin exposure.[1][2] Disposable or impervious clothing should be used if there is a likelihood of contamination.To protect the skin from accidental splashes and contact.
Respiratory Protection Generally not required under normal laboratory use with adequate ventilation.[1][2][4] For large spills, in confined areas, or where exposure limits may be exceeded, a NIOSH-approved air-purifying organic vapor respirator or an approved air-supplied respirator should be used.To prevent inhalation of harmful vapors.
Operational Plan: Step-by-Step Handling Protocol

Adherence to the following procedural steps is critical for the safe handling of this compound.

  • Preparation and Engineering Controls :

    • Always work in a well-ventilated area. It is highly recommended to use a chemical fume hood.[1][2]

    • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][2]

    • Use explosion-proof electrical, ventilating, and lighting equipment.[1][2]

    • Keep the chemical away from heat, hot surfaces, sparks, open flames, and other ignition sources.[1][2] Use only non-sparking tools.[1][2]

  • Handling the Chemical :

    • Wear the appropriate PPE as detailed in the table above.

    • Avoid contact with skin, eyes, and clothing.[1][2][3]

    • Do not breathe in vapors or mists.[1][2]

    • Prevent the generation of aerosols.

    • Take precautionary measures against static discharge.[1]

  • Storage :

    • Store in a cool, dry, and well-ventilated place.[1]

    • Keep the container tightly closed.[1]

    • Due to its air-sensitive nature, storing under an inert atmosphere is recommended.[1]

    • Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][2]

Emergency Procedures

In the event of exposure or a spill, follow these immediate actions:

  • Eye Contact : Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1][2]

  • Skin Contact : Take off immediately all contaminated clothing. Wash off with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][2]

  • Inhalation : Move the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration using a pocket mask with a one-way valve. Seek immediate medical attention.[1][2]

  • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][2]

  • Spills : Evacuate the area and remove all sources of ignition. Use personal protective equipment. Soak up the spill with an inert absorbent material and collect it in a suitable, closed container for disposal.[1][2]

Disposal Plan

This compound and its containers are considered hazardous waste and must be disposed of properly.

  • Waste Chemical : Dispose of the contents and container to an approved waste disposal plant.[1] Follow all local, regional, and national hazardous waste regulations.[2]

  • Contaminated Packaging : Contaminated containers should be treated as hazardous waste.[1] Do not reuse empty containers as they may retain product residue.

Workflow for Safe Handling of this compound

prep Preparation & Engineering Controls ppe Don Appropriate PPE prep->ppe Proceed when ready handling Chemical Handling ppe->handling Begin work storage Secure Storage handling->storage After use disposal Waste Disposal handling->disposal For waste emergency Emergency Procedures handling->emergency In case of incident

Caption: Logical workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.